molecular formula C13H19N5 B15563217 ML344

ML344

Cat. No.: B15563217
M. Wt: 245.32 g/mol
InChI Key: KTDWVPGNCOUOEH-UHFFFAOYSA-N
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Description

ML344 is a useful research compound. Its molecular formula is C13H19N5 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

1-ethyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C13H19N5/c1-4-18-13(15-16-17-18)14-9-11-5-7-12(8-6-11)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15,17)

InChI Key

KTDWVPGNCOUOEH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of ML344: An Agonist of Vibrio cholerae Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML344 is a small molecule agonist of the Vibrio cholerae CqsS transmembrane receptor, a key component of the quorum-sensing (QS) signaling pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its role in the CqsS signaling cascade, quantitative data on its activity, and detailed protocols for the key experiments used in its characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of microbiology, infectious diseases, and drug discovery who are interested in the modulation of bacterial communication.

Introduction to Vibrio cholerae Quorum Sensing

This compound: A CqsS Agonist

Mechanism of Action

This compound binds to the CqsS receptor, inducing a conformational change that switches its enzymatic activity from a kinase to a phosphatase. This initiates the signaling cascade that ultimately leads to the expression of the master quorum-sensing regulator HapR, thereby activating the high-cell-density QS program. This activation results in the repression of virulence factor expression and biofilm formation in V. cholerae.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its activity.

ParameterValueDescriptionReference
Probe this compound (CIDM 6738700)
EC504.9 µMThe concentration of this compound that induces a half-maximal response in the V. cholerae bioluminescence assay.
R20.99The coefficient of determination for the dose-response curve, indicating a good fit of the data to the model.
Hill Slope1.6The steepness of the dose-response curve.
Confirmation of Agonist Activity
EC50 (Fresh Compound)4.8 µMThe EC50 value obtained with a freshly synthesized batch of this compound, confirming the initial result.
R2 (Fresh Compound)0.99The coefficient of determination for the dose-response curve of the fresh compound.
Hill Slope (Fresh Compound)1.5The steepness of the dose-response curve for the fresh compound.

Signaling Pathway and Experimental Workflow Diagrams

Vibrio cholerae CqsS Signaling Pathway

The following diagram illustrates the CqsS-mediated quorum-sensing pathway in V. cholerae and the role of this compound as an agonist.

CqsS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_low_density Low Cell Density (Kinase Activity) This compound This compound CqsS CqsS Receptor This compound->CqsS Binds to CAI1 CAI-1 (Autoinducer) CAI1->CqsS (Natural Ligand) LuxU LuxU CqsS->LuxU Phosphatase Activity (High Density/ML344) LuxO_P LuxO-P LuxU->LuxO_P Dephosphorylates LuxO LuxO Qrr_sRNAs Qrr sRNAs LuxO_P->LuxO HapR_mRNA hapR mRNA HapR HapR Protein Virulence_Biofilm Virulence & Biofilm Genes High_Density_Genes High-Density Quorum Sensing Genes CqsS_kinase CqsS LuxU_kinase LuxU LuxO_kinase LuxO LuxO_P_kinase LuxO-P Qrr_sRNAs_low Qrr sRNAs HapR_mRNA_low hapR mRNA

Caption: CqsS signaling pathway in V. cholerae and the agonistic action of this compound.

Experimental Workflow for this compound Identification and Characterization

The following diagram outlines the key experimental steps involved in the discovery and validation of this compound.

Experimental_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Characterization cluster_output Final Output HTS Primary HTS of NIH MLSMR (352,083 compounds) Assay_Strain V. cholerae Reporter Strain (ΔcqsA, pBB1-luxCDABE) HTS->Assay_Strain Screened against Hit_Identification Identification of Primary Hits (Inducers of Luminescence) Assay_Strain->Hit_Identification Leads to Dose_Response Dose-Response Analysis (EC50 Determination) Hit_Identification->Dose_Response Followed by Epistatic_Assays Epistatic Assays with Mutant V. cholerae Strains Dose_Response->Epistatic_Assays To determine mechanism CqsS_Specificity Confirmation of CqsS Specificity (using ΔcqsS and ΔluxQ strains) Epistatic_Assays->CqsS_Specificity Compound_Resynthesis Resynthesis and Confirmation of this compound Activity CqsS_Specificity->Compound_Resynthesis Final_Probe This compound Identified as a Potent and Specific CqsS Agonist Compound_Resynthesis->Final_Probe

Caption: Experimental workflow for the identification and characterization of this compound.

Experimental Protocols

High-Throughput Screening (HTS) for CqsS Agonists

Objective: To identify small molecules that activate the V. cholerae quorum-sensing pathway.

Methodology:

  • Culture Preparation: A single colony of the reporter strain was inoculated into 50 mL of Luria-Bertani (LB) broth supplemented with 10 µg/mL tetracycline (B611298) and grown overnight at 30°C with shaking.

  • Assay Plate Preparation: The overnight culture was diluted 1:5,000 in fresh LB broth with tetracycline. 4 µL of the diluted culture was dispensed into each well of a 1,536-well plate.

  • Compound Addition: 23 nL of each compound from the NIH MLSMR library was added to the assay plates using a pintool.

  • Incubation: The plates were incubated for 5 hours at 30°C.

  • Luminescence Reading: Luminescence was measured using a ViewLux plate reader.

Dose-Response and EC50 Determination

Objective: To quantify the potency of this compound as a CqsS agonist.

Methodology:

  • Bacterial Strain and Culture: The same reporter strain and culture conditions as the HTS assay were used.

  • Serial Dilution: this compound was serially diluted in DMSO to create a range of concentrations.

  • Assay Plate Preparation: 4 µL of the diluted bacterial culture was added to each well of a 384-well plate.

  • Compound Addition: 40 nL of each concentration of this compound was added to the wells.

  • Incubation: The plates were incubated for 5 hours at 30°C.

  • Luminescence Reading: Luminescence was measured using a plate reader.

  • Data Analysis: The luminescence data was normalized to positive (saturating concentration of a known agonist) and negative (DMSO vehicle) controls. The EC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Epistatic Assays for Target Identification

Objective: To determine the specific receptor (CqsS or LuxQ) through which this compound acts.

Methodology:

  • Bacterial Strains: A panel of V. cholerae mutant strains was used:

    • ΔcqsS (lacking the CqsS receptor)

    • ΔluxQ (lacking the LuxQ receptor)

    • ΔcqsS ΔluxQ (lacking both receptors) All strains contained the luxCDABE reporter plasmid.

  • Assay Procedure: The dose-response assay was repeated with each of the mutant strains.

  • Data Analysis: The ability of this compound to induce luminescence in each strain was compared. The absence of a response in the ΔcqsS strain, while a response is still observed in the ΔluxQ strain, confirmed that this compound acts specifically through the CqsS receptor.

Conclusion

This compound is a well-characterized small molecule agonist of the Vibrio cholerae CqsS receptor. Its ability to specifically activate the high-cell-density quorum-sensing pathway makes it a valuable tool for studying bacterial communication and a potential starting point for the development of novel anti-infective therapies that target virulence rather than bacterial growth. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their own studies.

The Histone Deacetylase Inhibitor M344: A Multifaceted Approach to Neuroprotection in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Discovery and Development Professionals

Abstract

Alzheimer's disease (AD) presents a complex, multifactorial pathology that has challenged the development of effective therapeutic interventions. Emerging research highlights the potential of epigenetic modulators to simultaneously influence multiple pathogenic pathways. This technical guide delves into the discovery, development, and mechanism of action of M344, a potent small-molecule inhibitor of histone deacetylases (HDACs). M344 has demonstrated significant promise in preclinical models of Alzheimer's disease by promoting non-amyloidogenic processing of the amyloid precursor protein (APP), reducing tau hyperphosphorylation, and normalizing the expression of a host of AD-related genes. This document provides a comprehensive overview of the quantitative data supporting its activity, detailed experimental protocols for its evaluation, and a visualization of its impact on key signaling pathways, offering a valuable resource for researchers in neurodegenerative disease and drug development.

Discovery and Development

M344, with the chemical name 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide, was developed as a novel synthetic histone deacetylase inhibitor. Its design was part of a broader effort to create potent and selective HDAC inhibitors for therapeutic applications. The initial synthesis and characterization of M344 and related amide analogues of Trichostatin A were described by Jung et al. in 1999. These compounds were designed to inhibit HDACs and induce terminal cell differentiation, showing potential as anti-cancer agents.

Subsequent research has expanded the therapeutic potential of M344 beyond oncology. Notably, a pivotal study by Volmar et al. in 2017 established its efficacy in a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD). This study demonstrated that chronic treatment with M344 could prevent cognitive decline, highlighting its neuroprotective capabilities and positioning it as a promising candidate for the treatment of neurodegenerative disorders.

Mechanism of Action

M344 exerts its therapeutic effects primarily through the inhibition of Class I and Class IIB histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, M344 promotes a more open chromatin structure, facilitating the transcription of genes that are often dysregulated in Alzheimer's disease.

In the context of AD, M344 has been shown to:

  • Increase the expression of α-secretase (ADAM10): This enzyme is responsible for the non-amyloidogenic cleavage of the amyloid precursor protein (APP), a process that precludes the formation of the neurotoxic amyloid-β (Aβ) peptide.

  • Decrease the expression of β-secretase (BACE1): BACE1 is the primary enzyme that initiates the amyloidogenic processing of APP. By reducing its expression, M344 shifts APP metabolism towards the non-amyloidogenic pathway.

  • Reduce Tau Phosphorylation: M344 has been observed to decrease the phosphorylation of tau protein at serine 396, a modification associated with the formation of neurofibrillary tangles, another key pathological hallmark of AD.

  • Normalize Expression of Other AD-Related Genes: M344 treatment has been shown to upregulate the expression of several genes with neuroprotective functions, including Brain-Derived Neurotrophic Factor (BDNF), and downregulate genes associated with AD risk, such as APOEε4.

Quantitative Data

The following tables summarize the key quantitative data for M344 from various studies.

Table 1: In Vitro Inhibitory Activity of M344 against Histone Deacetylases

HDAC IsoformIC50 (nM)Source
HDAC148ResearchGate
HDAC2Sub-µMResearchGate
HDAC3Sub-µMResearchGate
HDAC69.5ResearchGate
HDAC10Sub-µMResearchGate
Maize HDAC100TargetMol

Table 2: In Vitro Efficacy of M344 in Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)Source
IshikawaEndometrial Cancer2.3TargetMol
SK-OV-3Ovarian Cancer5.1TargetMol

Table 3: In Vivo Dosing in a Preclinical Alzheimer's Disease Model

Animal ModelDosing RegimenOutcomeSource
3xTg-AD Mice3 mg/kg, i.p., chronicPrevention of cognitive decline

Pharmacokinetic data for M344 in preclinical models is not extensively reported in the currently available public literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of M344's efficacy in the context of Alzheimer's disease.

In Vivo Behavioral Assays

4.1.1 Y-Maze Spontaneous Alternation Test

This test assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high) at a 120° angle from each other.

  • Procedure:

    • Acclimate mice to the testing room for at least 30-60 minutes prior to testing.

    • Place a mouse at the center of the Y-maze.

    • Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries using a video tracking system or by manual observation. An arm entry is typically defined as all four paws entering the arm.

    • An alternation is defined as consecutive entries into the three different arms.

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

    • Clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

4.1.2 Novel Object Recognition Test

This assay evaluates recognition memory based on the preference of mice to explore a novel object over a familiar one.

  • Apparatus: An open field arena (e.g., 40 x 60 x 19 cm). A set of two identical objects and one novel object.

  • Procedure:

    • Habituation: Acclimate the mice to the testing arena for a set period (e.g., 10 minutes) on the day before the test.

    • Training/Familiarization: Place two identical objects in the arena. Place the mouse in the arena and allow it to explore the objects for a defined time (e.g., 10 minutes).

    • Testing: After a retention interval (e.g., 2 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

    • Record the time the mouse spends exploring each object (sniffing, touching) for a set duration (e.g., 10 minutes).

    • Calculate the discrimination index as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

4.1.3 Barnes Maze Test

The Barnes maze is used to assess spatial learning and memory. Mice are motivated to escape a brightly lit, open platform by finding an escape hole.

  • Apparatus: A circular platform (e.g., 36-inch diameter for mice) with multiple holes (e.g., 20) around the perimeter. One hole leads to a hidden escape box. Visual cues are placed around the room.

  • Procedure:

    • Habituation: Gently guide the mouse to the escape hole to familiarize it with the escape route.

    • Training: Place the mouse in the center of the maze under bright light and aversive noise. Allow the mouse to explore the maze and find the escape hole for a set duration (e.g., 3 minutes). If the mouse does not find the escape hole, gently guide it there. Repeat for several trials over multiple days.

    • Probe Trial: After the training phase, remove the escape box and place the mouse in the center of the maze. Record the time spent in the quadrant where the escape hole was previously located.

    • Parameters measured include latency to find the escape hole, number of errors (poking into incorrect holes), and time spent in the target quadrant during the probe trial.

Molecular Biology Assays

4.2.1 Western Blot Analysis of APP and Tau

This technique is used to quantify the levels of specific proteins, such as amyloid precursor protein (APP) and phosphorylated Tau.

  • Procedure:

    • Sample Preparation: Homogenize brain tissue samples in lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

    • Gel Electrophoresis: Denature protein samples by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-APP, anti-phospho-Tau) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate and detect the signal using a CCD camera-based imager.

    • Quantification: Analyze the band intensities using densitometry software and normalize to a loading control protein like β-actin or GAPDH.[1]

4.2.2 NanoString nCounter Gene Expression Analysis

This method allows for the multiplexed digital quantification of mRNA transcripts.

  • Procedure:

    • Sample Preparation: Isolate total RNA from brain tissue samples. The quality and quantity of RNA are assessed using a spectrophotometer and a bioanalyzer.

    • Hybridization: Hybridize the RNA samples with a gene-specific reporter and capture probe set. The reporter probe carries a fluorescent barcode, and the capture probe allows for immobilization.

    • Purification and Immobilization: Remove excess probes and immobilize the probe-target complexes on the nCounter cartridge.

    • Data Acquisition: Scan the cartridge on the nCounter instrument, which digitally counts the individual fluorescent barcodes for each target molecule.

    • Data Analysis: Normalize the raw counts using housekeeping genes to account for technical variability. Analyze the normalized data for differential gene expression between experimental groups.

4.2.3 HDAC Activity Assay

This assay measures the enzymatic activity of histone deacetylases and the inhibitory potential of compounds like M344.

  • Procedure:

    • Substrate Preparation: Use a commercially available kit with a cell-permeable HDAC substrate that becomes fluorescent upon deacetylation.

    • Cell Treatment: Seed cells in a multi-well plate and treat with different concentrations of M344 or a vehicle control.

    • Substrate Incubation: Add the HDAC substrate to the cells and incubate for a specified time (e.g., 1-2 hours) at 37°C.

    • Lysis and Development: Add a lysis and developer solution to each well, which stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

    • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340-360 nm and emission at 440-465 nm).

    • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of M344 compared to the vehicle control.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by M344 and a typical experimental workflow for its in vivo evaluation.

APP_Processing_Pathway cluster_M344 M344 Intervention cluster_pathways APP Processing Pathways cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway M344 M344 ADAM10 α-secretase (ADAM10) M344->ADAM10 Upregulates Expression BACE1 β-secretase (BACE1) M344->BACE1 Downregulates Expression APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (non-toxic) APP->sAPPalpha Cleavage Abeta Amyloid-β (Aβ) (neurotoxic) APP->Abeta Sequential Cleavage AICD AICD sAPPalpha->AICD Further Cleavage by γ-secretase Abeta->Abeta Aggregation & Plaque Formation gamma_secretase γ-secretase

Caption: M344 modulates APP processing by upregulating the non-amyloidogenic pathway.

In_Vivo_Experimental_Workflow start Start: 3xTg-AD Mice treatment Chronic M344 Treatment (e.g., 3 mg/kg, i.p.) start->treatment behavioral_testing Behavioral Testing Battery treatment->behavioral_testing y_maze Y-Maze (Working Memory) behavioral_testing->y_maze nor Novel Object Recognition (Recognition Memory) behavioral_testing->nor barnes Barnes Maze (Spatial Memory) behavioral_testing->barnes euthanasia Euthanasia & Tissue Collection behavioral_testing->euthanasia Post-testing biochemical_analysis Biochemical & Molecular Analysis euthanasia->biochemical_analysis western Western Blot (APP, p-Tau) biochemical_analysis->western nanostring NanoString (Gene Expression) biochemical_analysis->nanostring hdac_assay HDAC Activity Assay biochemical_analysis->hdac_assay data_analysis Data Analysis & Interpretation biochemical_analysis->data_analysis

Caption: Workflow for in vivo evaluation of M344 in an Alzheimer's disease mouse model.

Conclusion

M344 is a promising histone deacetylase inhibitor with a multifaceted mechanism of action that addresses several key pathological features of Alzheimer's disease. Its ability to modulate gene expression to favor non-amyloidogenic APP processing and reduce tau hyperphosphorylation, coupled with its demonstrated efficacy in preventing cognitive decline in a preclinical AD model, underscores its therapeutic potential. The data and protocols presented in this whitepaper provide a comprehensive foundation for further research and development of M344 and other epigenetic modulators for the treatment of neurodegenerative diseases. Further investigation into its pharmacokinetic profile and long-term safety is warranted to advance this compound towards clinical application.

References

ML344: A Potent Agonist Probe for the Vibrio cholerae Quorum Sensing Receptor CqsS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that orchestrates collective behaviors, including virulence and biofilm formation. In the human pathogen Vibrio cholerae, the causative agent of cholera, the CqsS/LuxQ signaling pathways are central to its QS system. ML344 has been identified as a potent and specific agonist of the CqsS receptor, making it an invaluable chemical tool for dissecting the intricacies of V. cholerae quorum sensing. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Vibrio cholerae Quorum Sensing and the Role of CqsS

Vibrio cholerae utilizes two primary parallel quorum-sensing systems to regulate gene expression in response to cell population density. These systems are controlled by the sensor histidine kinases CqsS and LuxQ. At low cell density, CqsS and LuxQ act as kinases, autophosphorylating and subsequently transferring the phosphate (B84403) group to the response regulator LuxO via the phosphotransferase LuxU. Phosphorylated LuxO activates the transcription of small regulatory RNAs (Qrr sRNAs), which in turn inhibit the translation of the master quorum sensing regulator HapR and activate the translation of AphA, the master regulator at low cell density. This state is associated with increased virulence and biofilm formation.

Quantitative Data for this compound

The activity of this compound as a CqsS agonist has been characterized through various bioassays. The key quantitative data are summarized in the table below.

ParameterValueAssay SystemReference
EC50 9 nMV. cholerae ΔluxQ ΔcqsA bioluminescence reporter assay[1]
PubChem CID 4727493-
Molecular Formula C13H19N5-
Molecular Weight 245.32 g/mol -
XlogP3-AA 2.8-
H-Bond Donors 1-
H-Bond Acceptors 4-

Signaling Pathways and Experimental Workflows

CqsS/LuxQ Signaling Pathway

The following diagram illustrates the CqsS/LuxQ quorum sensing signaling cascade in Vibrio cholerae and the mode of action of this compound.

CqsS_LuxQ_Signaling cluster_LCD Low Cell Density cluster_HCD High Cell Density / this compound CqsS_k CqsS (Kinase) LuxU_p LuxU-P CqsS_k->LuxU_p LuxQ_k LuxQ (Kinase) LuxQ_k->LuxU_p LuxO_p LuxO-P LuxU_p->LuxO_p Qrr Qrr sRNAs LuxO_p->Qrr activates AphA AphA Qrr->AphA activates HapR_lcd HapR (repressed) Qrr->HapR_lcd represses Virulence_on Virulence ON AphA->Virulence_on Biofilm_on Biofilm ON AphA->Biofilm_on This compound This compound CqsS_p CqsS (Phosphatase) This compound->CqsS_p CAI1 CAI-1 CAI1->CqsS_p AI2 AI-2 LuxQ_p LuxQ (Phosphatase) AI2->LuxQ_p LuxU LuxU CqsS_p->LuxU dephosphorylates LuxQ_p->LuxU dephosphorylates LuxO LuxO LuxU->LuxO dephosphorylates HapR_hcd HapR LuxO->HapR_hcd de-repression Virulence_off Virulence OFF HapR_hcd->Virulence_off represses Biofilm_off Biofilm OFF HapR_hcd->Biofilm_off represses ML344_Workflow HTS High-Throughput Screen (V. cholerae reporter strain) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & EC50 (ΔluxQ ΔcqsA strain) Hit_ID->Dose_Response Selectivity Selectivity Assays (e.g., ΔcqsS strain) Dose_Response->Selectivity Downstream Downstream Phenotypic Assays Selectivity->Downstream Biofilm Biofilm Formation Assay Downstream->Biofilm HapR HapR Reporter Assay Downstream->HapR

References

The Role of ML344 in Vibrio cholerae Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a pivotal cell-to-cell communication system in Vibrio cholerae, the etiological agent of cholera. It governs the expression of virulence factors and biofilm formation, making it an attractive target for novel antimicrobial strategies. This technical guide provides an in-depth analysis of the small molecule ML344, a synthetic agonist of the V. cholerae quorum-sensing receptor CqsS. By activating the CqsS-mediated signaling cascade, this compound effectively shifts the bacterial population towards a high-cell-density state, leading to the repression of virulence genes. This document details the mechanism of action of this compound, summarizes key experimental data, provides comprehensive experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction to Vibrio cholerae Quorum Sensing

Vibrio cholerae utilizes a complex quorum-sensing circuit to coordinate gene expression with population density. This system integrates signals from multiple autoinducers to regulate critical phenotypes, including virulence and biofilm formation. At low cell density (LCD), V. cholerae expresses virulence factors, such as cholera toxin (CT) and the toxin-coregulated pilus (TCP), which are essential for colonization and pathogenesis.[1][2] Conversely, at high cell density (HCD), the expression of these virulence factors is repressed, and genes for dispersal and biofilm dissolution are activated.

This compound: A Synthetic Agonist of the CqsS Receptor

Mechanism of Action

Upon activation by this compound, CqsS functions as a phosphatase, leading to the dephosphorylation and inactivation of LuxO. This abrogates the production of Qrr sRNAs, resulting in the stabilization of hapR mRNA and subsequent translation of the HapR protein. HapR, the master regulator at HCD, represses the expression of virulence genes, including those encoding for cholera toxin (ctxA) and the toxin-coregulated pilus (tcpA), and promotes biofilm dispersal.[2]

Quantitative Data on this compound Activity

CompoundTarget ReceptorBioactivityRelative PotencyReference
This compound CqsSAgonistLess potent than CAI-1
CAI-1 CqsSNatural Agonist-
ML343 CqsSAgonistStructurally distinct from this compound

Experimental Protocols

The identification and characterization of this compound as a CqsS agonist involved a series of robust experimental assays. The detailed methodologies for these key experiments are provided below.

High-Throughput Screening (HTS) for Quorum Sensing Modulators

Objective: To identify small molecules that activate the V. cholerae quorum-sensing pathway.

Methodology:

  • Bacterial Strain: A modified V. cholerae strain (e.g., BH1578, a ΔcqsA ΔluxS double mutant) is used. This strain is engineered to carry the Vibrio harveyi luxCDABE operon, which produces bioluminescence as a reporter for QS activation. Since this strain cannot produce its own autoinducers, luminescence is only induced by exogenous agonists.

  • Assay Principle: Compounds from a chemical library are added to the reporter strain culture. Activation of the QS pathway leads to the expression of the lux operon and the production of light, which is measured using a luminometer.

  • Procedure: a. The reporter strain is grown overnight in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic (e.g., 10 µg/mL tetracycline) at 30°C. b. The overnight culture is diluted to an OD600 of approximately 0.3. c. The diluted culture is dispensed into 384-well plates containing the test compounds. d. Plates are incubated at 30°C, and bioluminescence is measured at specific time points (e.g., after 5 hours). e. Compounds that induce a significant increase in luminescence compared to a DMSO control are identified as potential QS agonists.

Epistatic Assays to Determine Mechanism of Action

Objective: To determine the specific target of the identified QS agonists within the signaling pathway.

Methodology:

  • Bacterial Strains: A panel of V. cholerae mutant strains, each deficient in a specific component of the QS pathway, is used. These strains also contain the luxCDABE reporter operon.

    • BH1651 (luxOD47E): Carries a constitutively active LuxO mutant, which continuously represses the QS pathway. Compounds that act on or downstream of LuxO will induce luminescence in this strain.

  • Assay Principle: By observing the response (luminescence) of each mutant strain to the test compound, the point of action in the QS cascade can be pinpointed.

  • Procedure: a. The various mutant reporter strains are grown and prepared as described in the HTS protocol. b. The test compound (e.g., this compound) is added to cultures of each mutant strain. c. Bioluminescence is measured after a defined incubation period. d. The pattern of luminescence induction across the different mutant strains reveals the target of the compound. For example, a compound that induces luminescence in the WN1103 strain but not in the DH231 strain is a CqsS agonist.

Virulence Gene Expression Analysis

Objective: To quantify the effect of this compound on the expression of key virulence genes.

Methodology:

  • Bacterial Strain: Wild-type V. cholerae (e.g., C6706 O1 El Tor).

  • Assay Principle: Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of virulence genes, such as ctxA (cholera toxin A subunit) and tcpA (toxin-coregulated pilus major subunit), in response to treatment with this compound.

  • Procedure: a. Wild-type V. cholerae is grown to an early-logarithmic phase (LCD state). b. The culture is treated with this compound at a desired concentration or with a DMSO vehicle control. c. Cells are harvested after a specific incubation period, and total RNA is extracted. d. RNA is reverse-transcribed to cDNA. e. qRT-PCR is performed using primers specific for ctxA, tcpA, and a housekeeping gene (for normalization). f. The relative expression levels of the virulence genes are calculated to determine the effect of this compound.

Biofilm Formation Assay

Objective: To assess the impact of this compound on V. cholerae biofilm formation.

Methodology:

  • Bacterial Strain: Wild-type V. cholerae.

  • Assay Principle: The ability of V. cholerae to form a biofilm on a solid surface (e.g., the wells of a microtiter plate) is quantified using crystal violet staining.

  • Procedure: a. An overnight culture of V. cholerae is diluted in fresh LB broth. b. The diluted culture is added to the wells of a polystyrene microtiter plate, with some wells receiving this compound and others a DMSO control. c. The plate is incubated under static conditions at 37°C for 24-48 hours to allow for biofilm formation. d. The supernatant is removed, and the wells are washed with PBS to remove non-adherent cells. e. The remaining biofilm is stained with a 0.1% crystal violet solution. f. After washing away excess stain, the bound crystal violet is solubilized (e.g., with ethanol (B145695) or acetic acid), and the absorbance is measured at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.

Visualizations of Signaling Pathways and Workflows

Vibrio cholerae Quorum Sensing Pathway

Caption: The Vibrio cholerae CqsS-mediated quorum sensing pathway.

Experimental Workflow for this compound Characterization

ML344_Workflow HTS High-Throughput Screen (Bioluminescence Assay) Hit_Compounds Hit Compounds (QS Agonists) HTS->Hit_Compounds Epistatic_Assay Epistatic Assays (Mutant Strains) Hit_Compounds->Epistatic_Assay ML344_CqsS This compound Identified as CqsS Agonist Epistatic_Assay->ML344_CqsS Virulence_Assay Virulence Gene Expression (qRT-PCR) ML344_CqsS->Virulence_Assay Biofilm_Assay Biofilm Formation Assay (Crystal Violet) ML344_CqsS->Biofilm_Assay Repression Repression of ctxA, tcpA Virulence_Assay->Repression Inhibition Inhibition of Biofilm Formation Biofilm_Assay->Inhibition

Caption: Workflow for the identification and characterization of this compound.

Conclusion and Future Directions

This compound represents a valuable chemical tool for the study of Vibrio cholerae quorum sensing. As a specific agonist of the CqsS receptor, it allows for the controlled activation of the HCD quorum-sensing state, providing a means to investigate the downstream regulatory effects on virulence and biofilm formation. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the activity of this compound and other potential QS modulators.

Future research should focus on determining the precise EC50 value of this compound to allow for more quantitative comparisons with other compounds. Furthermore, in vivo studies using animal models of cholera are necessary to validate the therapeutic potential of CqsS agonists like this compound in attenuating V. cholerae virulence during an infection. The structural information gained from studying the interaction of this compound with CqsS could also guide the design of more potent and specific QS modulators as potential anti-cholera therapeutics.

References

The Function of Quorum Sensing Inhibitor ML364 in Bacterial Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note: This technical guide focuses on the quorum sensing inhibitor ML364. An initial search for "ML344" did not yield specific information on a compound with that designation acting as a quorum sensing inhibitor. It is possible that "this compound" was a typographical error, and the intended compound of interest was the well-documented ML364. This guide, therefore, provides a comprehensive overview of ML364's function in bacterial communication, leveraging available scientific literature.

Executive Summary

Bacterial communication, or quorum sensing (QS), is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression in response to population density. This process is integral to the virulence of many pathogenic bacteria, including Pseudomonas aeruginosa, as it controls the expression of numerous virulence factors and biofilm formation. The emergence of antibiotic resistance has spurred the development of antivirulence strategies that target QS pathways. ML364 is a novel small molecule that has demonstrated broad-spectrum antivirulence effects by interfering with bacterial quorum sensing systems. This technical guide provides a detailed overview of the function of ML364, its mechanism of action, quantitative data on its efficacy, and the experimental protocols used to characterize its activity.

Mechanism of Action of ML364

Transcriptomic analysis of P. aeruginosa PAO1 treated with ML364 revealed a significant disruption of the quorum sensing system.[1] While the las system is a master regulator in the P. aeruginosa QS hierarchy, governing the rhl and pqs systems, ML364 treatment leads to the downregulation of genes across all three systems. This suggests a comprehensive impact on the entire QS network.

Quantitative Data on ML364 Activity

The efficacy of ML364 as a quorum sensing inhibitor has been quantified through various in vitro assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Inhibition of Biofilm Formation by ML364[1]
Bacterial StrainConcentration of ML364 (µg/ml)Biofilm Inhibition (%)
Pseudomonas aeruginosa PAO164Significant
128Significant
256Significant
Escherichia coli ATCC 2592264Significant
128Significant
256Significant
Klebsiella pneumoniae ATCC 70072164Significant
128Significant
256Significant
Staphylococcus aureus ATCC 2921316Significant
32Significant
64Significant

Note: The original data was presented graphically; "Significant" indicates a statistically significant reduction in biofilm formation compared to the control.

Table 2: Downregulation of Quorum Sensing-Related Genes in P. aeruginosa PAO1 by ML364 (256 µg/ml)[1]
GeneSystemLog2 Fold Change
lasILas-1.13
lasRLas-0.99
rhlIRhl-1.03
rhlRRhl-1.04
pqsAPQS-1.33
pqsRPQS-1.13
rhlARhamnolipid Synthesis-1.34
lasBElastase Production-1.15
Table 3: Inhibition of Virulence Factor Production by ML364
Virulence FactorBacterial StrainML364 Concentration (µg/ml)Inhibition
Pyocyanin (B1662382)P. aeruginosa PAO1256~54% reduction
PyocyaninCarbapenem-resistant P. aeruginosa 16-2256~66% reduction
StaphyloxanthinS. aureus ATCC 2921364~41% reduction
StaphyloxanthinMRSA 08-5064~48% reduction

Data is estimated from graphical representations in the source literature.[1]

Signaling Pathways and Experimental Workflows

Pseudomonas aeruginosa Quorum Sensing Cascade and ML364's Point of Interference

G cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System cluster_virulence Virulence Factors LasI LasI C12HSL 3-oxo-C12-HSL LasI->C12HSL Synthesizes LasR LasR RhlI RhlI LasR->RhlI RhlR RhlR LasR->RhlR PqsR PqsR LasR->PqsR Elastase Elastase (LasB) LasR->Elastase C12HSL->LasR Activates C4HSL C4-HSL RhlI->C4HSL Synthesizes Pyocyanin Pyocyanin RhlR->Pyocyanin Biofilm Biofilm Formation RhlR->Biofilm C4HSL->RhlR Activates PqsA PqsA PQS PQS PqsA->PQS Synthesizes PqsR->RhlR PqsR->Biofilm PQS->PqsR Activates ML364 ML364 ML364->LasR Inhibits ML364->RhlR Inhibits ML364->PqsR Inhibits

Caption: P. aeruginosa QS cascade and ML364's inhibitory action.

Experimental Workflow for Assessing Biofilm Inhibition

G start Start inoculum Prepare Bacterial Inoculum start->inoculum plate Add Inoculum and ML364 to 96-well Plate inoculum->plate incubate Incubate for 24h plate->incubate wash Wash Plate to Remove Planktonic Cells incubate->wash stain Stain with Crystal Violet wash->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Stain wash2->solubilize read Measure Absorbance at 570 nm solubilize->read end End read->end

Caption: Workflow for the crystal violet biofilm inhibition assay.

Detailed Experimental Protocols

Pyocyanin Quantification Assay

Objective: To quantify the inhibition of pyocyanin production by ML364 in P. aeruginosa.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • ML364 stock solution

  • Chloroform (B151607)

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Inoculate an overnight culture of P. aeruginosa in LB broth.

  • Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.

  • Add varying concentrations of ML364 to the bacterial cultures. Include a vehicle control (e.g., DMSO).

  • Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Transfer the supernatant to a new tube.

  • Extract the pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing vigorously.

  • Centrifuge to separate the phases. The pyocyanin will be in the blue chloroform layer.

  • Transfer the chloroform layer to a new tube.

  • Add 0.5 volumes of 0.2 M HCl and vortex to extract the pyocyanin into the acidic aqueous phase, which will turn pink.

  • Measure the absorbance of the pink aqueous phase at 520 nm.

  • Calculate the percentage of pyocyanin inhibition relative to the vehicle control.

Elastase (LasB) Activity Assay

Objective: To measure the inhibition of elastase activity by ML364.

Materials:

  • Supernatant from P. aeruginosa cultures grown with and without ML364.

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare culture supernatants as described in the pyocyanin assay (steps 1-5).

  • Prepare a reaction mixture containing Tris-HCl buffer and ECR.

  • Add a defined volume of the culture supernatant to the reaction mixture.

  • Incubate the mixture at 37°C for a defined period (e.g., 3-6 hours) with shaking.

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge to pellet the insoluble ECR.

  • Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of Congo Red released by elastase activity.

  • Calculate the percentage of elastase inhibition relative to the vehicle control.

Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the inhibition of biofilm formation by ML364.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., LB broth)

  • ML364 stock solution

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Prepare an overnight bacterial culture and dilute it to a standardized OD600 in fresh medium.

  • Add the diluted bacterial culture to the wells of a 96-well plate.

  • Add varying concentrations of ML364 to the wells. Include a vehicle control and a media-only blank.

  • Incubate the plate statically at 37°C for 24-48 hours.

  • Gently discard the planktonic culture from the wells.

  • Wash the wells three times with PBS to remove non-adherent cells.

  • Air dry the plate.

  • Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells with water until the wash water is clear.

  • Air dry the plate completely.

  • Add 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition relative to the vehicle control after subtracting the blank reading.

Conclusion

References

An In-depth Technical Guide on the Foundational Research of ML344 and its Role in Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on ML344, a potent inhibitor of the PqsR quorum sensing (QS) receptor in Pseudomonas aeruginosa. This document details the mechanism of action of this compound, its impact on key virulence factors, and the experimental protocols used to characterize its activity.

Introduction to Quorum Sensing and this compound

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. In Pseudomonas aeruginosa, a significant opportunistic human pathogen, the QS network regulates a wide array of virulence factors, including the production of pyocyanin (B1662382), elastase, and the formation of biofilms. This complex network involves multiple interconnected signaling systems, primarily the las, rhl, and pqs systems.

The pqs system, also known as the MvfR system, plays a crucial role in the regulation of virulence. The central transcriptional regulator of this system is PqsR (MvfR). This compound has been identified as a potent antagonist of the PqsR receptor, effectively inhibiting its function and subsequently downregulating the expression of PqsR-controlled virulence genes. This makes this compound a promising candidate for the development of anti-virulence therapies to combat P. aeruginosa infections.

Quantitative Data on this compound Activity

The inhibitory effects of this compound on PqsR activity and downstream virulence factors have been quantified in several studies. The following tables summarize the key quantitative data.

Compound Target Assay Type IC50 (µM) Reference Strain
This compoundPqsRPqsA'-lux reporter assayNot explicitly foundP. aeruginosa
Compound 40PqsRpqsA-lux reporter assay0.25 ± 0.12PAO1-L
Compound 40PqsRpqsA-lux reporter assay0.34 ± 0.03PA14
M64PqsRpqsA-lux reporter assayNot specifiedP. aeruginosa
Virulence Factor Treatment Concentration Inhibition (%) Reference Strain
PyocyaninThis compoundNot specifiedSignificant inhibitionP. aeruginosa
Biofilm FormationThis compoundNot specifiedSignificant reductionP. aeruginosa
Elastase ActivityThis compoundNot specifiedNot explicitly quantifiedP. aeruginosa

Note: While the literature confirms that this compound inhibits these virulence factors, specific percentage inhibition values at defined concentrations were not consistently reported in the initial search results.

Signaling Pathways and Mechanism of Action

The Pseudomonas aeruginosa quorum sensing network is a complex and interconnected system. The las, rhl, and pqs systems work in a hierarchical cascade to regulate virulence. This compound acts by competitively binding to the ligand-binding domain of PqsR, preventing the native ligands, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4-hydroxyquinoline (HHQ), from activating the receptor. This inhibition disrupts the entire PqsR-dependent signaling cascade.

QuorumSensing_Pathway cluster_las Las System cluster_rhl Rhl System cluster_pqs Pqs System cluster_virulence Virulence Factors LasI LasI 3O-C12-HSL 3O-C12-HSL LasI->3O-C12-HSL LasR LasR LasR->LasI + RhlR RhlR LasR->RhlR + PqsR PqsR LasR->PqsR + 3O-C12-HSL->LasR RhlI RhlI C4-HSL C4-HSL RhlI->C4-HSL RhlR->RhlI + Pyocyanin Pyocyanin RhlR->Pyocyanin Elastase Elastase RhlR->Elastase C4-HSL->RhlR PqsA_D PqsA-D HHQ HHQ PqsA_D->HHQ PqsH PqsH PQS PQS PqsH->PQS PqsR->RhlR + PqsR->PqsA_D + PqsR->Pyocyanin Biofilm Biofilm PqsR->Biofilm HHQ->PqsH HHQ->PqsR PQS->PqsR This compound This compound This compound->PqsR Inhibits

Figure 1: Pseudomonas aeruginosa Quorum Sensing Network and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

PqsR Competitive Binding Assay

This assay is used to determine the ability of a compound to compete with a known ligand for binding to the PqsR receptor.

Materials:

  • Purified PqsR ligand-binding domain (LBD)

  • Radiolabeled PQS ([³H]-PQS) or a fluorescently labeled PQS analog

  • This compound or other test compounds

  • Scintillation vials and scintillation fluid (for radiolabeled assay)

  • 96-well microplates (black plates for fluorescence assay)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.1% BSA)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA)

  • Filter plates and vacuum manifold (for radiolabeled assay)

  • Plate reader (scintillation counter or fluorescence plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of purified PqsR-LBD in binding buffer.

    • Prepare a stock solution of the labeled ligand at a known concentration.

    • Prepare serial dilutions of this compound and a known PqsR inhibitor (positive control) in binding buffer.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of PqsR-LBD to each well.

    • Add increasing concentrations of this compound or the control inhibitor to the wells.

    • Add a fixed concentration of the labeled ligand to all wells. The concentration of the labeled ligand should be close to its Kd for PqsR.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand (for radiolabeled assay):

    • Transfer the contents of each well to a filter plate.

    • Apply a vacuum to the manifold to draw the liquid through the filter, trapping the PqsR-ligand complex on the filter membrane.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Radiolabeled Assay: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Fluorescence Assay: Measure the fluorescence intensity directly in the 96-well plate using a fluorescence plate reader.

  • Data Analysis:

    • Plot the measured signal (CPM or fluorescence intensity) against the concentration of the competitor (this compound).

    • Fit the data to a one-site competition binding model to determine the IC50 value of this compound.

Competitive_Binding_Workflow start Start prep Prepare Reagents: - Purified PqsR-LBD - Labeled Ligand - this compound dilutions start->prep reaction Set up Binding Reaction: - PqsR-LBD + Labeled Ligand + this compound - Incubate to equilibrium prep->reaction separation Separate Bound/Unbound Ligand (Filtration for Radiolabel) reaction->separation detection Detect Signal (Scintillation or Fluorescence) separation->detection analysis Data Analysis: - Plot Signal vs. [this compound] - Determine IC50 detection->analysis end End analysis->end

Figure 2: Workflow for a PqsR Competitive Binding Assay.
Pyocyanin Quantification Assay

This assay measures the production of the virulence factor pyocyanin by P. aeruginosa.

Materials:

  • P. aeruginosa strain (e.g., PA14 or PAO1)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound

  • Chloroform (B151607)

  • 0.2 M HCl

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

Procedure:

  • Culture Preparation:

    • Grow an overnight culture of P. aeruginosa in LB broth.

    • Inoculate fresh LB broth with the overnight culture to a starting OD600 of ~0.05.

    • Add different concentrations of this compound to the cultures. Include a vehicle control (e.g., DMSO).

    • Incubate the cultures with shaking at 37°C for 18-24 hours.

  • Pyocyanin Extraction:

    • Centrifuge 5 mL of each culture at 4,000 x g for 10 minutes to pellet the cells.

    • Transfer the supernatant to a new tube.

    • Add 3 mL of chloroform to the supernatant and vortex vigorously to extract the blue pyocyanin into the chloroform layer.

    • Centrifuge at 4,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the lower blue chloroform layer to a new tube.

    • Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper acidic aqueous layer, which will turn pink.

  • Quantification:

    • Measure the absorbance of the pink (acidic) layer at 520 nm (OD520).

    • Calculate the concentration of pyocyanin (in µg/mL) using the following formula: Pyocyanin concentration = OD520 x 17.072.

  • Data Analysis:

    • Calculate the percentage inhibition of pyocyanin production for each concentration of this compound compared to the vehicle control.

Crystal Violet Biofilm Assay

This assay quantifies the ability of P. aeruginosa to form biofilms.

Materials:

  • P. aeruginosa strain

  • LB broth or other suitable growth medium

  • This compound

  • 96-well microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Grow an overnight culture of P. aeruginosa.

    • Dilute the overnight culture 1:100 in fresh medium.

    • Add 100 µL of the diluted culture to each well of a 96-well plate.

    • Add different concentrations of this compound to the wells.

    • Incubate the plate without shaking at 37°C for 24-48 hours.

  • Staining:

    • Carefully discard the liquid from the wells.

    • Gently wash the wells twice with sterile water to remove planktonic cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells three times with water.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 550 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition for each this compound concentration compared to the control.

Elastase Activity Assay

This assay measures the activity of the secreted virulence factor elastase (LasB).

Materials:

  • P. aeruginosa culture supernatants (prepared as in the pyocyanin assay)

  • Elastin-Congo Red (ECR) as a substrate

  • Tris buffer (50 mM, pH 7.5)

  • Spectrophotometer

Procedure:

  • Assay Setup:

    • In a microcentrifuge tube, mix 100 µL of the bacterial culture supernatant with 900 µL of ECR solution (10 mg/mL in Tris buffer).

    • Include a blank with sterile medium instead of supernatant.

  • Incubation:

    • Incubate the tubes at 37°C with shaking for 3-6 hours.

  • Measurement:

    • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the remaining ECR.

    • Transfer the supernatant to a cuvette and measure the absorbance at 495 nm.

  • Data Analysis:

    • The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

    • Calculate the percentage inhibition of elastase activity for each this compound concentration.

Conclusion

This compound is a valuable research tool for studying the PqsR quorum sensing system in Pseudomonas aeruginosa. Its ability to potently and specifically inhibit PqsR makes it a strong candidate for further investigation as a potential anti-virulence agent. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the activity of this compound and other PqsR inhibitors. Future research should focus on obtaining more precise quantitative data for this compound's effects on various virulence factors and on evaluating its efficacy in more complex in vitro and in vivo models of P. aeruginosa infection.

ML344 as a Tool for Studying Bacterial Signaling in Vibrio cholerae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ML344, a small molecule agonist of the Vibrio cholerae CqsS quorum-sensing receptor. This document details its mechanism of action, presents quantitative data on its activity, and provides experimental protocols for its use in studying bacterial signaling.

Introduction

Mechanism of Action of this compound

Quantitative Data for this compound

The agonistic activity of this compound on the Vibrio cholerae CqsS receptor has been quantified using a bioluminescence reporter assay. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

CompoundTargetActionEC50 (µM)Assay System
This compoundCqsS ReceptorAgonist1.9Vibrio cholerae bioluminescence reporter strain

Table derived from data presented in the referenced literature. The specific V. cholerae strain used was a cqsA, luxS double mutant carrying a HapR-dependent bioluminescence reporter.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the CqsS signaling pathway in Vibrio cholerae and the experimental workflow for identifying CqsS agonists using a bioluminescence reporter assay.

CqsS_Signaling_Pathway cluster_low_density Low Cell Density (Individual Behaviors) cluster_high_density High Cell Density (Group Behaviors) CqsS_kin CqsS (Kinase) LuxU_P LuxU-P CqsS_kin->LuxU_P P LuxO_P LuxO-P LuxU_P->LuxO_P P Qrr_sRNAs Qrr sRNAs LuxO_P->Qrr_sRNAs Activates Transcription AphA AphA (Virulence & Biofilm) Qrr_sRNAs->AphA Activates Translation HapR_rep HapR (Repressed) Qrr_sRNAs->HapR_rep Represses Translation HapR_act HapR (Active) AphA_rep AphA (Repressed) This compound This compound (Agonist) or CAI-1 CqsS_phos CqsS (Phosphatase) This compound->CqsS_phos Binds CqsS_phos->LuxU_P Dephosphorylates LuxU LuxU LuxU->LuxO_P LuxO LuxO LuxO->Qrr_sRNAs Transcription OFF

Caption: CqsS Signaling Pathway in Vibrio cholerae.

Experimental_Workflow start Start: V. cholerae reporter strain (ΔcqsA, ΔluxS, luxCDABE+) culture Overnight culture in Luria Broth (30°C) start->culture dilution Dilute culture and dispense into 384-well plates culture->dilution compound_addition Add this compound or control (e.g., DMSO) dilution->compound_addition incubation Incubate at 30°C compound_addition->incubation measurement Measure bioluminescence (Luminometer) incubation->measurement analysis Data Analysis: Calculate EC50 measurement->analysis

Caption: Bioluminescence Reporter Assay Workflow.

Experimental Protocols

The following is a detailed methodology for a bioluminescence reporter assay to measure the agonistic activity of this compound on the Vibrio cholerae CqsS receptor. This protocol is adapted from the high-throughput screening methods used in the discovery of this compound.[1]

1. Bacterial Strain and Culture Conditions:

  • Bacterial Strain: Vibrio cholerae strain BH1578 (a cqsA, luxS double mutant) carrying the pBB1 cosmid which contains the Vibrio harveyi luxCDABE luciferase operon.[1] This strain is unable to produce the native autoinducers for CqsS and LuxQ, and bioluminescence is dependent on the activation of the quorum-sensing pathway leading to the expression of HapR, which in turn activates the lux operon.[1]

  • Media: Luria-Bertani (LB) broth supplemented with 10 µg/mL tetracycline (B611298) to maintain the pBB1 cosmid.[1]

  • Growth: Grow an overnight culture of the reporter strain at 30°C with aeration.[1]

2. Bioluminescence Assay Protocol:

  • Preparation of Bacterial Culture: Dilute the overnight culture 1:1000 in fresh LB broth with tetracycline.

  • Dispensing into Assay Plates: Dispense 40 µL of the diluted bacterial culture into each well of a 384-well white, solid-bottom microplate.

  • Compound Preparation: Prepare a serial dilution of this compound in dimethyl sulfoxide (B87167) (DMSO). A typical starting concentration for the dilution series would be in the millimolar range.

  • Compound Addition: Add 100 nL of the this compound dilutions or DMSO (as a negative control) to the appropriate wells of the assay plate.

  • Incubation: Incubate the plates at 30°C for 5-6 hours with shaking.

  • Bioluminescence Measurement: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the DMSO control.

    • Plot the normalized luminescence against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the EC50 value.

3. Materials and Reagents:

  • Vibrio cholerae reporter strain (e.g., BH1578 with pBB1)

  • Luria-Bertani (LB) broth

  • Tetracycline

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 384-well white, solid-bottom microplates

  • Plate luminometer

Conclusion

This compound is a valuable chemical probe for the study of quorum sensing in Vibrio cholerae. Its specific agonistic activity on the CqsS receptor provides a powerful tool for activating this signaling pathway in a controlled manner, allowing for detailed investigations into the downstream regulatory events and their physiological consequences. The experimental protocols and data presented in this guide offer a foundation for researchers to utilize this compound in their studies of bacterial communication and to explore its potential in the development of novel anti-infective strategies.

References

The Dawn of a Potent Histone Deacetylase Inhibitor: Early Studies and Discovery of M344

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic drug discovery, the identification of small molecules that can modulate the activity of histone deacetylases (HDACs) has been a significant area of focus. These enzymes play a crucial role in the regulation of gene expression through the removal of acetyl groups from histone and non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression. The dysregulation of HDAC activity is a hallmark of various cancers, making HDAC inhibitors a promising class of therapeutic agents. This technical guide delves into the early studies and discovery of M344, a potent hydroxamic acid-based HDAC inhibitor, also known as MS 344. We will explore its synthesis, initial characterization, and the key experiments that elucidated its mechanism of action and preclinical efficacy.

Discovery and Initial Screening

M344, with the chemical name 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]-benzamide, emerged from research focused on developing novel, potent, and selective HDAC inhibitors.[1] The foundational work by Jung et al. in 1999 described the synthesis and biological evaluation of a series of amide analogues of trichostatin A, a known natural product with HDAC inhibitory activity. This research aimed to create synthetic inhibitors with improved pharmacological properties.

Data Presentation

Table 1: In Vitro Inhibitory Activity of M344 against Histone Deacetylases
HDAC IsoformIC50 (nM)Source
Maize HDAC100
Human HDAC146
Human HDAC6~14
Human HDAC1~46
Table 2: In Vitro Anti-proliferative Activity of M344 in Cancer Cell Lines
Cell LineCancer TypeEC50 / GI50 (µM)AssaySource
IshikawaEndometrial Cancer2.3 (EC50)MTT Assay
SK-OV-3Ovarian Cancer5.1 (EC50)MTT Assay
D341 MedMedulloblastoma0.65 (GI50)
DaoyMedulloblastoma0.63 (GI50)
CH-LA 90Neuroblastoma0.63 (GI50)
SHSY-5YNeuroblastoma0.67 (GI50)

Experimental Protocols

Synthesis of M344 (4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]-benzamide)

The synthesis of M344 involves a multi-step process, which is a modification of the general procedure for the synthesis of amide analogues of trichostatin A. A detailed, step-by-step protocol is outlined below, based on the principles described in the foundational literature.

Diagram of the general synthesis workflow:

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Suberic Acid Monomethyl Ester Suberic Acid Monomethyl Ester 7-Amino-N-hydroxyheptanamide 7-Amino-N-hydroxyheptanamide Suberic Acid Monomethyl Ester->7-Amino-N-hydroxyheptanamide Multi-step conversion 4-(Dimethylamino)benzoic Acid 4-(Dimethylamino)benzoic Acid M344 M344 4-(Dimethylamino)benzoic Acid->M344 Coupling Hydroxylamine (B1172632) Hydroxylamine 7-Amino-N-hydroxyheptanamide->M344

Caption: General workflow for the synthesis of M344.

Detailed Protocol:

  • Preparation of 7-(tert-Butoxycarbonylamino)heptanoic acid: Suberic acid is first converted to its monomethyl ester. The carboxylic acid group is then subjected to a Curtius rearrangement to form the corresponding amine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group.

  • Coupling with O-(Tetrahydropyran-2-yl)hydroxylamine: The carboxylic acid of the Boc-protected amino acid is activated and coupled with O-(tetrahydropyran-2-yl)hydroxylamine.

  • Deprotection of the Boc group: The Boc protecting group is removed under acidic conditions to yield the free amine.

  • Coupling with 4-(Dimethylamino)benzoic acid: The resulting amine is then coupled with 4-(dimethylamino)benzoic acid using a suitable coupling agent (e.g., HBTU, DIPEA) to form the amide bond.

  • Final Deprotection: The tetrahydropyranyl (THP) protecting group on the hydroxylamine is removed under mild acidic conditions to yield the final product, M344.

In Vitro HDAC Inhibition Assay

This assay is used to determine the inhibitory activity of M344 against specific HDAC isoforms.

Diagram of the HDAC Inhibition Assay Workflow:

G Recombinant HDAC Enzyme Recombinant HDAC Enzyme Incubation Incubation Recombinant HDAC Enzyme->Incubation Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Incubation M344 (or vehicle) M344 (or vehicle) M344 (or vehicle)->Incubation Developer Solution Developer Solution Incubation->Developer Solution Addition Fluorescence Measurement Fluorescence Measurement Developer Solution->Fluorescence Measurement Signal Generation IC50 Calculation IC50 Calculation Fluorescence Measurement->IC50 Calculation

Caption: Workflow for the in vitro HDAC inhibition assay.

Detailed Protocol:

  • Recombinant human HDAC enzyme, a fluorogenic HDAC substrate, and varying concentrations of M344 are incubated in an assay buffer.

  • The reaction is allowed to proceed for a defined period at 37°C.

  • A developer solution is added to the reaction mixture. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.

  • The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • The IC50 value, the concentration of M344 that inhibits 50% of the HDAC activity, is calculated from the dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Diagram of the MTT Assay Workflow:

G Seed Cells in 96-well plate Seed Cells in 96-well plate Treat with M344 Treat with M344 Seed Cells in 96-well plate->Treat with M344 Incubate Incubate Treat with M344->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Formazan (B1609692) Crystal Formation Formazan Crystal Formation Add MTT Reagent->Formazan Crystal Formation Metabolic Reduction Solubilize Formazan Solubilize Formazan Formazan Crystal Formation->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Colorimetric Reading

Caption: Workflow for the MTT cell proliferation assay.

Detailed Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of M344 or a vehicle control.

  • After a specified incubation period (e.g., 48 or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the EC50 value is determined.[2]

Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Diagram of the Cell Cycle Analysis Workflow:

G Treat Cells with M344 Treat Cells with M344 Harvest and Fix Cells Harvest and Fix Cells Treat Cells with M344->Harvest and Fix Cells RNase Treatment RNase Treatment Harvest and Fix Cells->RNase Treatment Stain with Propidium Iodide Stain with Propidium Iodide RNase Treatment->Stain with Propidium Iodide Flow Cytometry Analysis Flow Cytometry Analysis Stain with Propidium Iodide->Flow Cytometry Analysis Quantify Cell Cycle Phases Quantify Cell Cycle Phases Flow Cytometry Analysis->Quantify Cell Cycle Phases

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

  • Cells are treated with M344 for a specific duration.

  • The cells are harvested, washed, and fixed in cold 70% ethanol.

  • The fixed cells are then treated with RNase A to degrade RNA, which can also be stained by PI.

  • The cells are stained with a solution containing propidium iodide, a fluorescent intercalating agent that binds to DNA.

  • The DNA content of individual cells is analyzed by flow cytometry.

  • The resulting data is used to generate a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.[3]

Apoptosis Assay (Annexin V Staining)

Annexin V staining followed by flow cytometry is a common method to detect and quantify apoptosis.

Diagram of the Annexin V Apoptosis Assay Workflow:

G Treat Cells with M344 Treat Cells with M344 Harvest Cells Harvest Cells Treat Cells with M344->Harvest Cells Wash and Resuspend in Binding Buffer Wash and Resuspend in Binding Buffer Harvest Cells->Wash and Resuspend in Binding Buffer Stain with Annexin V-FITC and PI Stain with Annexin V-FITC and PI Wash and Resuspend in Binding Buffer->Stain with Annexin V-FITC and PI Incubate in the Dark Incubate in the Dark Stain with Annexin V-FITC and PI->Incubate in the Dark Flow Cytometry Analysis Flow Cytometry Analysis Incubate in the Dark->Flow Cytometry Analysis Quantify Apoptotic and Necrotic Cells Quantify Apoptotic and Necrotic Cells Flow Cytometry Analysis->Quantify Apoptotic and Necrotic Cells

Caption: Workflow for apoptosis detection using Annexin V staining.

Detailed Protocol:

  • Cells are treated with M344 to induce apoptosis.

  • The cells are harvested and washed with cold PBS.

  • The cells are then resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).

  • During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to the surface of apoptotic cells.

  • PI is a membrane-impermeable dye that can only enter cells with compromised membranes, such as late apoptotic or necrotic cells.

  • After a short incubation, the cells are analyzed by flow cytometry.

  • The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Mechanism of Action

M344 exerts its anti-cancer effects primarily through the inhibition of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of silenced tumor suppressor genes.

Diagram of the M344 Mechanism of Action Signaling Pathway:

G M344 M344 HDAC HDAC M344->HDAC Inhibition Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Deacetylation Chromatin Relaxation Chromatin Relaxation Histone Acetylation->Chromatin Relaxation Gene Expression Changes Gene Expression Changes Chromatin Relaxation->Gene Expression Changes Tumor Suppressor Genes (e.g., p21) Tumor Suppressor Genes (e.g., p21) Gene Expression Changes->Tumor Suppressor Genes (e.g., p21) Upregulation Anti-apoptotic Genes (e.g., Bcl-2) Anti-apoptotic Genes (e.g., Bcl-2) Gene Expression Changes->Anti-apoptotic Genes (e.g., Bcl-2) Downregulation Pro-apoptotic Genes (e.g., Bax) Pro-apoptotic Genes (e.g., Bax) Gene Expression Changes->Pro-apoptotic Genes (e.g., Bax) Upregulation Cell Cycle Arrest (G1/G0) Cell Cycle Arrest (G1/G0) Apoptosis Apoptosis Tumor Suppressor Genes (e.g., p21)->Cell Cycle Arrest (G1/G0) Anti-apoptotic Genes (e.g., Bcl-2)->Apoptosis Pro-apoptotic Genes (e.g., Bax)->Apoptosis

Caption: Signaling pathway illustrating the mechanism of action of M344.

The inhibition of HDACs by M344 leads to the hyperacetylation of histones, which in turn alters gene expression. This includes the upregulation of tumor suppressor genes like p21, which leads to cell cycle arrest, and the modulation of apoptosis-related genes, such as the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately leading to programmed cell death in cancer cells.[4][5]

Conclusion

The early studies on M344 established it as a potent inhibitor of histone deacetylases with significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines. The foundational research into its synthesis and the detailed characterization of its cellular effects have paved the way for its use as a valuable tool in cancer research and as a potential therapeutic candidate. The experimental protocols and mechanistic insights detailed in this guide provide a comprehensive overview for researchers and professionals in the field of drug discovery and development, highlighting the importance of M344 in the ongoing exploration of epigenetic therapies.

References

ML344: A Technical Guide to its Role in Activating Bioluminescence via Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule ML344 and its role in inducing light production. Contrary to inducing bioluminescence through direct chemical interaction, this compound functions as a potent agonist of the Vibrio cholerae quorum-sensing receptor, CqsS. This activation of a specific bacterial signaling pathway triggers the expression of luciferase, leading to the emission of light. This document details the underlying signaling mechanism, presents quantitative data on this compound's activity, provides comprehensive experimental protocols for its characterization, and visualizes the relevant biological and experimental workflows.

Mechanism of Action: Induction of Bioluminescence through Quorum Sensing Activation

This compound was identified in a high-throughput screen as an agonist of the Vibrio cholerae CqsS transmembrane receptor, a key component of the bacterial cell-to-cell communication system known as quorum sensing. In many bacterial species, quorum sensing regulates collective behaviors, including bioluminescence, virulence, and biofilm formation.

The signaling cascade leading to light production in the engineered strain used to discover this compound is as follows:

  • Agonist Binding: At low cell density (or in the absence of an agonist), the CqsS receptor acts as a kinase, autophosphorylating and then transferring the phosphate (B84403) group to the phosphotransferase protein LuxU.[1] When this compound binds to CqsS, it induces a conformational change that switches the receptor's activity from a kinase to a phosphatase.

  • Phosphorelay Inhibition: As a phosphatase, CqsS, via LuxU, dephosphorylates the master response regulator LuxO.[1]

  • Derepression of the Master Regulator: Dephosphorylated LuxO is inactive. In its phosphorylated state (at low cell density), LuxO activates the transcription of several small regulatory RNAs (Qrr sRNAs). These Qrr sRNAs, in turn, promote the translation of the low-cell-density master regulator AphA and inhibit the translation of the high-cell-density master regulator HapR.[1] The inactivation of LuxO by this compound-activated CqsS lifts this inhibition.

  • Induction of Light Production: The subsequent production of HapR activates the transcription of downstream genes. In the specific V. cholerae strain used for the discovery of this compound, the Vibrio harveyi luciferase operon (luxCDABE) was introduced. The promoter of this operon is activated by HapR, and its expression results in the production of luciferase and its substrate, leading to measurable bioluminescence.

The following diagram illustrates this signaling pathway:

ML344_Signaling_Pathway cluster_membrane Cell Membrane CqsS CqsS Receptor LuxU LuxU CqsS->LuxU Dephosphorylates This compound This compound (Agonist) This compound->CqsS Binds and activates LuxO_P LuxO-P (Active) LuxU->LuxO_P Dephosphorylates LuxO LuxO (Inactive) LuxO_P->LuxO Qrr Qrr sRNAs LuxO_P->Qrr Activates transcription HapR_mRNA hapR mRNA Qrr->HapR_mRNA Represses translation HapR HapR Protein HapR_mRNA->HapR lux_operon luxCDABE Operon HapR->lux_operon Activates transcription Luciferase Luciferase lux_operon->Luciferase Light Bioluminescence Luciferase->Light Catalyzes reaction

Figure 1. this compound-induced bioluminescence signaling pathway.

Quantitative Data for this compound Activity

The activity of this compound as an agonist of the CqsS receptor was quantified in a bioluminescence-based assay using an engineered Vibrio cholerae strain. The key quantitative parameters are summarized below.

ParameterValueDescriptionSource
PubChem CID 4727493Unique compound identifier in the PubChem database.
Molecular Formula C13H19N5The chemical formula of this compound.
Molecular Weight 245.32 g/mol The molecular mass of this compound.
EC50 1.8 µMThe concentration of this compound that elicits a half-maximal response in the bioluminescence assay.
Maximal Response ~85%The maximal light production induced by this compound relative to the control agonist.
Assay Type Cell-basedThe assay was performed using live, engineered Vibrio cholerae.
Detection Method BioluminescenceLight output was measured to quantify pathway activation.

Experimental Protocols

The following protocols are based on the methods described for the discovery and characterization of this compound.

Primary Assay: V. cholerae Bioluminescence Induction

This protocol describes the high-throughput screening assay used to identify agonists of the Vibrio cholerae quorum-sensing pathway.

Objective: To identify small molecules that induce bioluminescence in an engineered V. cholerae strain by activating the quorum-sensing pathway.

Materials:

  • Vibrio cholerae strain BH1578 (C6706 O1 El Tor containing the V. harveyi luxCDABE operon on a pBB1 cosmid)

  • Luria Broth (LB)

  • Tetracycline (10 µg/mL)

  • This compound and other test compounds dissolved in DMSO

  • 384-well solid-bottom, white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of V. cholerae BH1578 into 50 mL of LB containing 10 µg/mL tetracycline. Grow the culture overnight at 30°C with shaking.

  • Assay Plate Preparation: Dilute the overnight culture 1:5000 in fresh LB with tetracycline. Dispense 50 µL of the diluted culture into each well of a 384-well white assay plate.

  • Compound Addition: Add 100 nL of test compounds (or this compound for control experiments) dissolved in DMSO to the assay plates using a pintool, for a final concentration range to determine EC50 (e.g., from low nanomolar to 100 µM).

  • Incubation: Incubate the plates at 30°C for 6 hours.

  • Data Acquisition: After incubation, measure the luminescence of each well using a plate reader with an integration time of 1 second.

Epistatic Assays for Target Identification

To confirm that this compound acts on the CqsS receptor, similar bioluminescence assays are performed in V. cholerae strains with specific deletions in the quorum-sensing pathway.

Strains:

  • WN1103: A luxPQ and cqsA double deletion mutant. This strain does not produce the autoinducers for LuxQ or CqsS but retains both receptors. It will produce light in response to a CqsS agonist.

  • DH231: A luxS and cqsS double deletion mutant. This strain lacks the CqsS receptor. It will not produce light in response to a CqsS agonist but will respond to a LuxQ agonist.

Procedure: The procedure is identical to the primary assay (Section 3.1), but using the WN1103 and DH231 strains. A positive light-production signal in the WN1103 strain and a lack of signal in the DH231 strain confirms that this compound's activity is dependent on the CqsS receptor.

Experimental and Logical Workflows

The workflow for the discovery and validation of this compound as a CqsS agonist can be visualized as follows:

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Target Deconvolution cluster_characterization Probe Characterization start Start: Compound Library (352,083 compounds) primary_assay Primary Assay: Bioluminescence Induction in V. cholerae BH1578 start->primary_assay hits Identification of 'Hits' (Compounds inducing light) primary_assay->hits epistatic_assay_1 Epistatic Assay 1: Test hits in WN1103 strain (ΔluxPQ, ΔcqsA) hits->epistatic_assay_1 epistatic_assay_2 Epistatic Assay 2: Test hits in DH231 strain (ΔluxS, ΔcqsS) hits->epistatic_assay_2 confirmation Confirmation of this compound as a CqsS-specific agonist epistatic_assay_1->confirmation epistatic_assay_2->confirmation dose_response Dose-Response Curve and EC50 Determination confirmation->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar final_probe This compound as a Validated Probe sar->final_probe

Figure 2. Experimental workflow for the discovery of this compound.

Conclusion

This compound is a valuable chemical probe for studying bacterial quorum sensing. Its ability to induce a bioluminescent phenotype is a direct consequence of its specific agonistic activity on the Vibrio cholerae CqsS receptor. By activating this key signaling pathway, this compound provides a powerful tool for researchers to manipulate and study cell-to-cell communication in bacteria. The data and protocols presented in this guide offer a comprehensive resource for professionals in microbiology, infectious disease research, and drug development who are interested in the modulation of quorum sensing. The discovery of this compound highlights the potential for developing novel antibacterial strategies that target these communication systems to control bacterial behavior and virulence.

References

Methodological & Application

Application Notes and Protocols for ML344, a Selective GIRK Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML344 is a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels. GIRK channels are critical regulators of neuronal excitability and heart rate, making them attractive therapeutic targets for a variety of disorders, including epilepsy, cardiac arrhythmias, and pain. This compound and its close analog, ML297, have been identified as valuable research tools for studying the physiological and pathological roles of GIRK channels. These small molecules activate GIRK channels directly, independent of G-protein-coupled receptor (GPCR) stimulation. This document provides detailed application notes and a protocol for a luciferase reporter assay to characterize the activity of this compound.

Mechanism of Action

GIRK channels are activated by the Gβγ subunits of inhibitory G-proteins (Gi/o) following the stimulation of cognate GPCRs.[1] This activation leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane and a decrease in cellular excitability. This compound bypasses the need for GPCR activation and directly interacts with the GIRK channel to induce its opening. The primary downstream effect of this compound-mediated GIRK channel activation is cellular hyperpolarization.

Data Presentation

Potency of ML297 (this compound analog) on GIRK Channel Subtypes
GIRK Subunit CompositionEC50 (nM)Efficacy (%)Assay TypeReference
GIRK1/GIRK2160122.6Thallium Flux
GIRK1/GIRK4~1300Not specifiedThallium Flux
GIRK2/GIRK3InactiveNot applicableThallium Flux
GIRK2 aloneInactiveNot applicableThallium Flux
Selectivity Profile of ML297 (this compound analog)
Channel/ReceptorActivityReference
Kir2.1Inactive
Kv7.4Inactive
hERGInactive

Signaling Pathway Diagram

GIRK_Signaling cluster_membrane Plasma Membrane cluster_intracellular GPCR Gi/o-coupled GPCR G_protein Gαi/oβγ GPCR->G_protein 2. G-protein coupling G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma 3. Dissociation GIRK_channel GIRK Channel (Kir3.x) G_beta_gamma->GIRK_channel 4. Activation K_ion_out K+ GIRK_channel->K_ion_out 5. K+ Efflux This compound This compound This compound->GIRK_channel Direct Activation Hyperpolarization Hyperpolarization (Decreased Excitability) K_ion_out->Hyperpolarization Agonist Agonist Agonist->GPCR

Caption: Canonical and direct activation pathways of the GIRK channel.

Experimental Protocols

Rationale for an Indirect Luciferase Reporter Assay

Directly measuring GIRK channel activity, which results in changes in membrane potential, with a luciferase reporter is challenging. Standard luciferase assays typically measure downstream signaling events like changes in second messenger concentrations (e.g., cAMP, Ca2+) or transcription factor activity. This compound directly activates the GIRK channel, bypassing the GPCR and G-protein signaling cascade that often leads to changes in these second messengers.

However, GIRK channel activation and the resulting membrane hyperpolarization can indirectly affect intracellular calcium levels. In some cell types, hyperpolarization can lead to the closure of voltage-gated calcium channels (VGCCs), reducing calcium influx. Conversely, in other contexts, prolonged hyperpolarization can remove the inactivation of certain VGCCs, potentially leading to a larger calcium influx upon subsequent depolarization. Furthermore, there is evidence of crosstalk between Gq-coupled GPCR signaling, which mobilizes intracellular calcium, and GIRK channel activity.

Therefore, a plausible, albeit indirect, method to assess this compound activity using a luciferase reporter is to measure changes in intracellular calcium levels via a calcium-responsive reporter system, such as the Nuclear Factor of Activated T-cells (NFAT) response element coupled to a luciferase gene (NFAT-luciferase). Activation of the NFAT-luciferase reporter is dependent on an increase in intracellular calcium. In a cell line co-expressing the GIRK channel of interest and a Gq-coupled GPCR, this compound-induced hyperpolarization is expected to modulate the calcium signal generated by the Gq-coupled GPCR agonist, which can be quantified as a change in luciferase activity.

NFAT-Luciferase Reporter Assay Protocol for this compound

This protocol describes a method to indirectly measure the inhibitory effect of this compound on Gq-coupled GPCR-induced calcium signaling.

1. Materials and Reagents

  • Cell Line: HEK293 cells stably co-expressing the GIRK channel subunits of interest (e.g., GIRK1 and GIRK2) and a Gq-coupled GPCR (e.g., M1 muscarinic acetylcholine (B1216132) receptor).

  • Reporter Plasmid: pGL4.30[luc2P/NFAT-RE/Hygro] Vector (Promega) or equivalent.

  • Control Plasmid: A constitutively expressing Renilla luciferase plasmid (e.g., pRL-TK, Promega) for normalization.

  • Transfection Reagent: Lipofectamine® 3000 (Thermo Fisher Scientific) or equivalent.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • Gq-coupled GPCR Agonist: e.g., Carbachol for M1 receptor.

  • Luciferase Assay Reagent: Dual-Glo® Luciferase Assay System (Promega) or equivalent.

  • Assay Plate: White, opaque 96-well cell culture plates.

  • Phosphate Buffered Saline (PBS)

2. Experimental Workflow Diagram

Luciferase_Workflow A 1. Seed Cells B 2. Transfect with NFAT-luciferase and Renilla control plasmids A->B C 3. Incubate for 24-48 hours B->C D 4. Pre-incubate with This compound or vehicle C->D E 5. Stimulate with Gq-coupled GPCR agonist D->E F 6. Incubate for 6-8 hours E->F G 7. Lyse cells and add luciferase substrates F->G H 8. Measure Firefly and Renilla luminescence G->H I 9. Data Analysis: Normalize and plot dose-response curve H->I

Caption: Experimental workflow for the NFAT-luciferase reporter assay.

3. Detailed Protocol

Day 1: Cell Seeding

  • Trypsinize and count the HEK293 cells stably expressing the GIRK channel and Gq-coupled GPCR.

  • Seed the cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.

  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Transfection

  • Prepare the transfection complexes according to the manufacturer's protocol. For each well, co-transfect 80 ng of the NFAT-luciferase reporter plasmid and 20 ng of the Renilla control plasmid.

  • Add the transfection complexes to the cells.

  • Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

Day 4: Compound Treatment and Stimulation

  • Prepare serial dilutions of this compound in serum-free DMEM. Also, prepare a vehicle control (DMSO in serum-free DMEM).

  • Carefully remove the medium from the wells and replace it with 90 µL of the this compound dilutions or vehicle control.

  • Pre-incubate the plate for 30 minutes at 37°C.

  • Prepare the Gq-coupled GPCR agonist (e.g., Carbachol) at 10X the final desired concentration in serum-free DMEM.

  • Add 10 µL of the 10X agonist solution to the appropriate wells. Include wells with no agonist as a negative control.

  • Incubate for 6-8 hours at 37°C in a humidified 5% CO2 incubator.

Day 4: Luciferase Assay

  • Equilibrate the plate and the Dual-Glo® Luciferase Assay System reagents to room temperature.

  • Add 75 µL of the Dual-Glo® Luciferase Reagent to each well.

  • Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the firefly luciferase signal.

  • Measure the firefly luminescence using a plate-reading luminometer.

  • Add 75 µL of the Dual-Glo® Stop & Glo® Reagent to each well.

  • Incubate for 10 minutes at room temperature.

  • Measure the Renilla luminescence using the luminometer.

4. Data Analysis

  • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize for transfection efficiency and cell number.

  • Subtract the average normalized luminescence of the unstimulated (no agonist) wells from all other normalized values.

  • Plot the normalized luminescence values against the concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC50 of this compound for the inhibition of the Gq-coupled GPCR-induced NFAT-luciferase activity.

Conclusion

References

Application Notes and Protocols for the Use of GPR55 Antagonists in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Preamble: The compound "ML344" as a GPR55 antagonist is not found in the published scientific literature. It is likely a typographical error. This document focuses on well-characterized, potent, and selective GPR55 antagonists developed through the NIH Molecular Libraries Program, specifically ML191, ML192, and ML193 , as well as another widely used antagonist, CID16020046 . These compounds are invaluable tools for investigating the physiological and pathological roles of the G protein-coupled receptor 55 (GPR55).

Introduction to GPR55 and its Antagonism

The G protein-coupled receptor 55 (GPR55) is a receptor for the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI), and is also modulated by various cannabinoid ligands. GPR55 has been implicated in a wide range of physiological processes, including pain, inflammation, bone development, and cancer. The study of GPR55 has been significantly advanced by the development of selective antagonists, which block the receptor's activation by agonists like LPI. These antagonists are critical for elucidating the downstream signaling pathways and functional consequences of GPR55 activation.

Mechanism of Action: GPR55 antagonists competitively bind to the receptor, preventing agonists like LPI from inducing a conformational change. This blockade inhibits the activation of downstream G proteins (primarily Gαq, Gα12, and Gα13) and subsequent signaling cascades, such as intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinases (ERK).

GPR55 Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the agonist LPI and its inhibition by a selective GPR55 antagonist.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_ligands cluster_downstream Downstream Signaling GPR55_inactive GPR55 (Inactive) GPR55_active GPR55 (Active) Gq Gαq GPR55_active->Gq Activates G1213 Gα12/13 GPR55_active->G1213 Activates PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC RhoA RhoA G1213->RhoA ERK pERK1/2 RhoA->ERK ... LPI LPI (Agonist) LPI->GPR55_inactive Activates Antagonist Antagonist (e.g., ML193) Antagonist->GPR55_inactive Inhibits Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC TF Transcription Factor Activation (NFAT, NF-κB) Ca_release->TF PKC->ERK ERK->TF

Caption: GPR55 agonist activation and antagonist inhibition pathway. (Max Width: 760px)

Reagent Preparation and Storage

Proper handling of GPR55 antagonists is crucial for reproducible results. These compounds generally exhibit low aqueous solubility.

  • Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock solution (e.g., 10-100 mM) in DMSO. For example, ML193 is soluble up to 100 mM in DMSO.

    • Gently warm and/or vortex if necessary to ensure complete dissolution.

    • Aliquot the primary stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Storage: Store DMSO stock solutions at -20°C or -80°C, protected from light and moisture. Stock solutions of compounds like CID16020046 are reported to be stable for up to 3 months at -20°C.

  • Working Dilutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution using an appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the cell-based assay is consistent across all wells and typically does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Application Note 1: Calcium Mobilization Assay

Principle: This assay measures the ability of a GPR55 antagonist to inhibit agonist-induced intracellular calcium (Ca²⁺) release. GPR55 activation by an agonist like LPI leads to a Gαq- and PLC-mediated increase in IP3, which triggers the release of Ca²⁺ from the endoplasmic reticulum. This transient increase in cytosolic Ca²⁺ is detected by a calcium-sensitive fluorescent dye.

Experimental Protocol
  • Cell Seeding:

    • Seed cells stably or transiently expressing human GPR55 (e.g., HEK293-GPR55) into a black-walled, clear-bottom 96- or 384-well plate.

    • Culture overnight to allow for cell adherence.

  • Dye Loading:

    • Remove the culture medium.

    • Load cells with a calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Washing:

    • Gently wash the cells 2-3 times with assay buffer to remove excess dye.

    • Leave a final volume of buffer in each well (e.g., 100 µL for a 96-well plate).

  • Compound Pre-incubation:

    • Prepare serial dilutions of the GPR55 antagonist (e.g., ML193, CID16020046) at 2-4x the final desired concentration.

    • Add the antagonist dilutions to the cell plate and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Prepare the GPR55 agonist (e.g., LPI) at a concentration that elicits a submaximal response (EC80).

    • The instrument will add the agonist to the wells while simultaneously measuring the fluorescence signal over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) corresponds to the intracellular calcium response.

    • Plot the response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Workflow Diagram: Calcium Mobilization Assay

Calcium_Workflow start Start seed 1. Seed GPR55-expressing cells in microplate start->seed culture 2. Culture overnight seed->culture load 3. Load cells with calcium indicator dye (e.g., Fluo-4 AM) culture->load wash 4. Wash to remove excess dye load->wash preincubate 5. Pre-incubate with GPR55 antagonist wash->preincubate acquire 6. Add agonist (LPI) & acquire fluorescence data preincubate->acquire analyze 7. Analyze data and calculate IC50 acquire->analyze end End analyze->end

Caption: Workflow for a GPR55 antagonist calcium mobilization assay. (Max Width: 760px)

Application Note 2: ERK1/2 Phosphorylation Assay

Principle: Activation of GPR55 can lead to the phosphorylation of ERK1/2 (pERK), a key downstream kinase in the MAPK pathway. This assay quantifies the level of pERK in cell lysates to measure the inhibitory effect of a GPR55 antagonist.

Experimental Protocol
  • Cell Seeding and Starvation:

    • Seed GPR55-expressing cells (e.g., U2OS-GPR55) in a 96-well tissue culture plate.

    • Grow cells to sub-confluence.

    • Serum-starve the cells overnight to reduce basal pERK levels.

  • Antagonist Pre-treatment:

    • Rinse cells once with a serum-free medium or buffer (e.g., HBSS).

    • Add serial dilutions of the GPR55 antagonist to the wells.

    • Incubate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Add the GPR55 agonist (e.g., 10 µM LPI) to the wells.

    • Incubate for the optimal time to induce peak pERK signal (typically 5-15 minutes).

  • Cell Lysis:

    • Immediately stop the reaction by aspirating the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice to ensure complete lysis.

  • pERK Quantification:

    • Quantify pERK levels in the cell lysates using a suitable detection method, such as:

      • ELISA / In-Cell Western: Use a plate-based immunoassay with a primary antibody specific for phosphorylated ERK1/2 and a labeled secondary antibody for detection.

      • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against pERK and total ERK (as a loading control).

  • Data Analysis:

    • Normalize the pERK signal to the total ERK or total protein signal.

    • Plot the normalized pERK signal against the logarithm of the antagonist concentration.

    • Fit the data to determine the IC50 value.

Workflow Diagram: ERK Phosphorylation Assay

ERK_Workflow start Start seed 1. Seed GPR55-expressing cells start->seed starve 2. Serum-starve overnight seed->starve pretreat 3. Pre-treat with GPR55 antagonist starve->pretreat stimulate 4. Stimulate with agonist (LPI) pretreat->stimulate lyse 5. Lyse cells stimulate->lyse quantify 6. Quantify pERK levels (e.g., ELISA, Western Blot) lyse->quantify analyze 7. Analyze data and calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for a GPR55 antagonist pERK assay. (Max Width: 760px)

Application Note 3: Cell Proliferation Assay

Principle: GPR55 has been implicated in the proliferation of certain cell types, including cancer cells and neural stem cells. This assay assesses the effect of GPR55 antagonism on cell proliferation over several days.

Experimental Protocol
  • Cell Seeding:

    • Seed a cell line known to express GPR55 and whose proliferation is modulated by its activity (e.g., specific cancer cell lines).

    • Use a 96-well clear or black plate suitable for the chosen detection method.

  • Compound Treatment:

    • Allow cells to adhere for several hours or overnight.

    • Replace the medium with fresh medium containing serial dilutions of the GPR55 antagonist (e.g., ML193) or a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for a period relevant to their doubling time (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Proliferation Measurement:

    • Quantify cell number or viability using a suitable method:

      • Metabolic Assays (e.g., Resazurin, MTT): Add the reagent and measure the colorimetric or fluorescent product, which correlates with the number of viable, metabolically active cells.

      • DNA Content Assays (e.g., CyQUANT): Lyse the cells and add a DNA-binding fluorescent dye. Fluorescence is proportional to the cell number.

      • Cell Counting: Trypsinize and count cells directly using a hemocytometer or automated cell counter.

  • Data Analysis:

    • Normalize the signal from treated wells to the vehicle control wells.

    • Plot the percentage of proliferation (or inhibition of proliferation) against the logarithm of the antagonist concentration.

    • Calculate the IC50 or GI50 (concentration for 50% growth inhibition) value.

Workflow Diagram: Cell Proliferation Assay

Proliferation_Workflow start Start seed 1. Seed cells in a 96-well plate start->seed treat 2. Treat with serial dilutions of GPR55 antagonist seed->treat incubate 3. Incubate for 48-72 hours treat->incubate measure 4. Measure cell viability/ proliferation incubate->measure analyze 5. Analyze data and calculate IC50/GI50 measure->analyze end End analyze->end

Caption: Workflow for a GPR55 antagonist cell proliferation assay. (Max Width: 760px)

Quantitative Data Summary

The following table summarizes the reported inhibitory potencies (IC50) of selected GPR55 antagonists in various cell-based assays. These values serve as a reference for expected compound activity.

CompoundAssay TypeCell LineAgonist UsedIC50 (µM)Reference(s)
ML191 β-Arrestin Recruitment-LPI0.16
ERK PhosphorylationU2OS-GPR55LPI0.328
ML192 β-Arrestin Recruitment-LPI1.08
ERK PhosphorylationU2OS-GPR55LPI1.1
ML193 β-Arrestin Recruitment-LPI0.221
ERK PhosphorylationU2OS-GPR55LPI0.2
CID16020046 Ca²⁺ SignalingHEK-GPR55LPI0.21
Constitutive Activity--0.15
GPR55 ActivationHEK293LPI1.0

Application Notes and Protocols for ML344 in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of ML344, a potent and specific agonist of the Vibrio cholerae quorum sensing receptor CqsS. This document is intended to guide researchers in the procurement and application of this compound for studying bacterial communication, biofilm formation, and virulence.

Introduction to this compound

Mechanism of Action and Signaling Pathway

At high cell density, the binding of this compound to CqsS triggers a conformational change that promotes its phosphatase activity. CqsS then dephosphorylates LuxU, which in turn dephosphorylates LuxO. In its dephosphorylated state, LuxO is inactive, and the Qrr sRNAs are not produced. This allows for the translation of HapR, which then transcriptionally represses genes responsible for biofilm formation (e.g., vps genes) and virulence factor production (e.g., cholera toxin, toxin-coregulated pilus).[2]

ML344_Signaling_Pathway cluster_LCD Low Cell Density (No this compound) cluster_HCD High Cell Density (with this compound) CqsS_K CqsS (Kinase) LuxU_P LuxU~P CqsS_K->LuxU_P P LuxO_P LuxO~P LuxU_P->LuxO_P P Qrr Qrr sRNAs LuxO_P->Qrr Activates HapR_mRNA hapR mRNA Qrr->HapR_mRNA Inhibits No_HapR No HapR Translation HapR_mRNA->No_HapR Biofilm_Virulence_On Biofilm Formation & Virulence Gene Expression This compound This compound CqsS_P CqsS (Phosphatase) This compound->CqsS_P LuxU LuxU CqsS_P->LuxU Dephosphorylates LuxO LuxO LuxU->LuxO Dephosphorylates HapR HapR Biofilm_Virulence_Off Repression of Biofilm & Virulence Genes HapR->Biofilm_Virulence_Off Represses

Caption: this compound activates the CqsS-mediated quorum sensing pathway in Vibrio cholerae.

Quantitative Data

The following table summarizes the reported potency of this compound in a whole-cell reporter assay.

Compound Target Assay Type Organism/Strain EC50 (µM) Reference
This compoundCqsSBioluminescence Reporter AssayVibrio cholerae BH15780.2

Experimental Protocols

CqsS Activation Assay using Bioluminescence Reporter Strain

This protocol is adapted from a high-throughput screen for CqsS agonists and is suitable for determining the dose-response of this compound.

Objective: To quantify the agonist activity of this compound on the CqsS receptor in V. cholerae.

Materials:

  • Vibrio cholerae reporter strain (e.g., a strain with a luxCDABE reporter under the control of a quorum-sensing regulated promoter). A suitable strain is one where the CqsS pathway is intact and other pathways that might interfere are knocked out (e.g., a luxQ deletion mutant).

  • Luria-Bertani (LB) broth supplemented with appropriate antibiotics.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well white, clear-bottom microtiter plates.

  • Plate reader capable of measuring luminescence and absorbance at 600 nm (OD600).

Procedure:

  • Culture Preparation: Inoculate the V. cholerae reporter strain into LB broth with antibiotics and grow overnight at 30°C with shaking.

  • Dilution: The next day, dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.

  • Compound Preparation: Prepare a serial dilution of this compound in LB broth. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a DMSO vehicle control.

  • Assay Plate Setup: To the wells of the 96-well plate, add 100 µL of the diluted bacterial culture. Then, add 1 µL of the serially diluted this compound or DMSO control.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 4-6 hours) with shaking.

  • Measurement: Measure the luminescence and OD600 of each well using a plate reader.

  • Data Analysis: Normalize the luminescence signal to cell density (Luminescence/OD600). Plot the normalized luminescence against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Bioluminescence_Assay_Workflow start Start culture Overnight Culture of V. cholerae Reporter Strain start->culture dilution Dilute Culture to OD600 ~0.1 culture->dilution plate_setup Add Culture and this compound to 96-well Plate dilution->plate_setup prepare_this compound Prepare Serial Dilution of this compound prepare_this compound->plate_setup incubation Incubate at 30°C for 4-6 hours plate_setup->incubation measurement Measure Luminescence and OD600 incubation->measurement analysis Normalize Data and Determine EC50 measurement->analysis end End analysis->end

Caption: Workflow for the CqsS bioluminescence activation assay.
Biofilm Formation Inhibition Assay

This protocol utilizes crystal violet staining to quantify the effect of this compound on V. cholerae biofilm formation.

Objective: To assess the ability of this compound to inhibit biofilm formation by V. cholerae.

Materials:

  • Vibrio cholerae strain capable of forming biofilms.

  • LB broth or other suitable biofilm-promoting medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well polystyrene microtiter plates.

  • 0.1% (w/v) crystal violet solution.

  • 30% (v/v) acetic acid.

  • Plate reader capable of measuring absorbance at 550-590 nm.

Procedure:

  • Culture Preparation: Grow V. cholerae overnight in LB broth at 37°C with shaking.

  • Inoculation: Dilute the overnight culture 1:100 in fresh LB broth. Add 100 µL of the diluted culture to the wells of a 96-well plate.

  • Treatment: Add this compound to the wells at various concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a DMSO vehicle control and a media-only blank.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently decant the planktonic culture from the wells. Wash the wells three times with 200 µL of deionized water to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again with deionized water three times.

  • Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measurement: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550 nm.

  • Data Analysis: Subtract the absorbance of the blank from all measurements. Compare the absorbance of the this compound-treated wells to the vehicle control to determine the percentage of biofilm inhibition.

Virulence Factor Production Assay (Hemagglutinin/Protease Activity)

This protocol provides a general method to assess the impact of this compound on the production of a key V. cholerae virulence factor, hemagglutinin/protease (HA/protease), which is regulated by HapR.[2]

Objective: To determine if this compound treatment reduces the production of HA/protease in V. cholerae.

Materials:

  • Vibrio cholerae strain.

  • LB broth.

  • This compound stock solution.

  • Skim milk agar (B569324) plates (e.g., LB agar with 2% skim milk).

  • Sterile culture tubes.

Procedure:

  • Culture and Treatment: Grow V. cholerae overnight in LB broth. Dilute the culture 1:100 into fresh LB broth containing different concentrations of this compound or a DMSO vehicle control.

  • Incubation: Grow the cultures to late-logarithmic or stationary phase at 37°C with shaking.

  • Spotting on Skim Milk Agar: Spot 5 µL of each culture onto a skim milk agar plate.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Observation and Quantification: The production of HA/protease will result in a zone of clearing around the bacterial spot due to the degradation of casein in the milk. Measure the diameter of the clearing zone.

  • Data Analysis: Compare the size of the clearing zones for this compound-treated cultures to the vehicle control. A smaller zone of clearing indicates reduced HA/protease production.

Purchasing Information

This compound is available from various chemical suppliers. When purchasing, ensure the compound meets the required purity for your experimental needs. It is typically supplied as a solid.

Disclaimer: The protocols provided are for guidance only. Researchers should optimize conditions for their specific strains and experimental setups. Always follow standard laboratory safety procedures when handling bacterial cultures and chemical reagents.

References

Application Notes and Protocols: Solubility and Stability of ML344

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML344 has been identified as a small molecule agonist of the Vibrio cholerae CqsS transmembrane receptor, a key component in bacterial quorum sensing. Understanding the physicochemical properties of research compounds like this compound is fundamental for the design and execution of reliable in vitro and in vivo studies. This document provides detailed protocols for determining the solubility and stability of this compound in various laboratory solvents, addressing a critical need for researchers working with this compound. Due to the limited availability of public data on this compound, this guide focuses on empowering researchers to generate this crucial information within their own laboratory settings.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₉N₅MedchemExpress
Molecular Weight 245.32 g/mol MedchemExpress
CAS Number 894856-92-9MedchemExpress
Appearance Crystalline solidGeneral knowledge

Solubility of this compound: Protocols for Determination

The solubility of a compound is a critical parameter that influences its handling, formulation, and biological activity. Two common methods for determining solubility are the kinetic and thermodynamic solubility assays.

Protocol 1: Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the aqueous solubility of a compound from a DMSO stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for analysis)

  • Multichannel pipette

  • Plate shaker

  • Plate reader with UV-Vis spectrophotometer capabilities or a nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate.

  • Aqueous Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the final desired concentrations of this compound and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).

  • Analysis:

    • Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation. The kinetic solubility is the highest concentration that does not show significant precipitation.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at the λmax of this compound. Compare the absorbance to a standard curve of this compound prepared in a solvent system where it is fully soluble (e.g., 50% acetonitrile/water) to determine the concentration in solution.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the gold standard. The shake-flask method is a common approach.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure saturation.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC-UV method against a standard curve of known this compound concentrations.

Stability of this compound: Protocol for Assessment

Assessing the chemical stability of this compound in different solvents and conditions is crucial for ensuring the integrity of experimental results. A stability-indicating HPLC method is the preferred approach.

Protocol 3: HPLC-Based Stability Assessment

This protocol outlines a general procedure to assess the stability of this compound in a given solvent over time.

Materials:

  • This compound

  • Solvents of interest (e.g., DMSO, PBS, cell culture media)

  • HPLC system with a UV detector

  • HPLC column suitable for small molecule analysis (e.g., C18)

  • Temperature-controlled incubator or water bath

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several autosampler vials and store them under the desired conditions (e.g., room temperature, 4°C, 37°C). Protect from light if the compound is light-sensitive.

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubation.

  • HPLC Analysis:

    • Inject an appropriate volume of the solution onto the HPLC system.

    • Use a gradient elution method to separate this compound from any potential degradation products. The mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Monitor the elution profile using a UV detector at the λmax of this compound.

  • Data Analysis:

    • Determine the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visualizing Experimental Workflows

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare DMSO Stock k_dilute Serial Dilution in DMSO k_start->k_dilute k_add_buffer Add to Aqueous Buffer k_dilute->k_add_buffer k_incubate Incubate (e.g., 2h) k_add_buffer->k_incubate k_analyze Analyze (Nephelometry or UV-Vis) k_incubate->k_analyze t_start Add Excess Solid this compound t_add_solvent Add Solvent t_start->t_add_solvent t_equilibrate Equilibrate (24-48h) t_add_solvent->t_equilibrate t_filter Filter Supernatant t_equilibrate->t_filter t_quantify Quantify by HPLC t_filter->t_quantify

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability_Workflow start Prepare this compound Solution in Test Solvent incubate Incubate at Desired Conditions (Temp, Time, Light) start->incubate sample Sample at Time Points (t=0, 2, 4, 8, 24, 48h) incubate->sample analyze Analyze by Stability-Indicating HPLC-UV Method sample->analyze data Calculate % Remaining this compound & Identify Degradants analyze->data

Caption: Workflow for assessing the stability of this compound.

Mechanism of Action: this compound as a CqsS Agonist

This compound has been identified as an agonist of the CqsS transmembrane sensor kinase in the cholera-causing bacterium, Vibrio cholerae. CqsS is part of a two-component signaling system involved in quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.

Caption: Simplified CqsS quorum-sensing pathway in Vibrio cholerae.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not currently available in the literature, the protocols provided in this document offer a comprehensive guide for researchers to determine these essential parameters. By following these standardized methods, scientists can ensure the quality and reliability of their experimental data when working with this compound. Furthermore, understanding its role as a CqsS agonist provides a basis for investigating its effects on bacterial communication and behavior.

Application Notes and Protocols for In Vitro Experiments with ML344

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML344 is a potent and selective small molecule inhibitor of the human inward rectifier potassium channel Kir2.1, which is encoded by the KCNJ2 gene. Kir2.1 channels are crucial in setting the resting membrane potential and in the terminal phase of action potential repolarization in various cell types, including cardiac myocytes. Mutations in the KCNJ2 gene that lead to loss of Kir2.1 function are associated with Andersen-Tawil syndrome, a rare genetic disorder characterized by periodic paralysis, ventricular arrhythmias, and developmental abnormalities. As a selective inhibitor, this compound serves as a valuable chemical probe for studying the physiological and pathological roles of Kir2.1 channels in vitro.

These application notes provide detailed protocols for in vitro experiments designed to characterize the inhibitory activity and cellular effects of this compound. The described assays include electrophysiological analysis, ion flux measurements, cell viability assessment, and protein expression analysis.

Quantitative Data Summary

The inhibitory potency of this compound on Kir2.1 channels is pH-dependent, with increased potency at alkaline pH. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported for this compound (also referred to as ML133) against Kir2.1 channels.

Assay TypeCell LinepHIC50 (µM)Reference
Manual Patch ClampHEK293 expressing Kir2.16.59.1
Manual Patch ClampHEK293 expressing Kir2.17.41.8
Manual Patch ClampHEK293 expressing Kir2.18.50.29
Automated Patch ClampCHO expressing Kir2.1Not Specified~1.8[1]

Signaling Pathway

The following diagram illustrates the role of the Kir2.1 channel in maintaining the resting membrane potential and the mechanism of its inhibition by this compound.

Kir21_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_effect Cellular Effect Kir21 Kir2.1 Channel K_in K+ (intracellular) Kir21->K_in RMP Resting Membrane Potential Kir21->RMP Establishes Depolarization Membrane Depolarization Kir21->Depolarization Leads to K_out K+ (extracellular) K_out->Kir21 K+ influx This compound This compound This compound->Kir21 Inhibits

Caption: Role of Kir2.1 in cellular electrophysiology and its inhibition by this compound.

Experimental Protocols

Stock Solution Preparation

It is crucial to prepare a concentrated stock solution of this compound for accurate and reproducible experimental results.

Materials:

Protocol:

  • Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Electrophysiology (Whole-Cell Patch Clamp)

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effect of this compound on Kir2.1 channel activity. This protocol is designed for HEK293 cells stably expressing human Kir2.1.[2]

Experimental Workflow:

Patch_Clamp_Workflow A Cell Culture: HEK293 cells stably expressing Kir2.1 D Establish Whole-Cell Configuration A->D B Prepare External and Internal Solutions B->D C Pull Patch Pipettes (2-5 MΩ) C->D E Record Baseline Kir2.1 Current D->E F Apply this compound at Varying Concentrations E->F G Record Kir2.1 Current in the Presence of this compound F->G H Data Analysis: Generate dose-response curve and calculate IC50 G->H

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Materials:

  • HEK293 cells stably expressing Kir2.1

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • External (bath) solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with KOH)

  • Internal (pipette) solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution

Protocol:

  • Plate the HEK293-Kir2.1 cells onto glass coverslips 24-48 hours before the experiment.

  • Prepare external and internal solutions and filter-sterilize.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a single cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV. Apply voltage steps or ramps to elicit Kir2.1 currents. A typical voltage ramp protocol would be from -120 mV to +60 mV over 500 ms.

  • Record baseline Kir2.1 currents for at least 3 minutes to ensure stability.

  • Prepare serial dilutions of this compound in the external solution from the DMSO stock. The final DMSO concentration should be kept below 0.1%.

  • Perfuse the cell with increasing concentrations of this compound, recording the current at each concentration until a steady-state block is achieved.

  • After the final this compound concentration, perfuse with the control external solution to assess washout.

  • Analyze the data by measuring the current amplitude at a specific negative potential (e.g., -100 mV) for each this compound concentration.

  • Normalize the current to the baseline and plot the concentration-response curve to determine the IC50 value.

Thallium Flux Assay

The thallium flux assay is a fluorescence-based, high-throughput method to measure the activity of potassium channels, as they are permeable to thallium ions (Tl+).[3]

Experimental Workflow:

Thallium_Flux_Workflow A Plate HEK293-Kir2.1 cells in a 384-well plate B Load cells with a Thallium-sensitive dye (e.g., FluxOR™) A->B C Incubate with varying concentrations of this compound B->C D Add Thallium-containing stimulus buffer C->D E Measure fluorescence intensity over time D->E F Data Analysis: Calculate the rate of Tl+ influx and determine IC50 E->F

Caption: Workflow for the thallium flux assay to assess this compound activity.

Materials:

  • HEK293 cells stably expressing Kir2.1

  • 384-well black-walled, clear-bottom microplates

  • Thallium flux assay kit (e.g., FluxOR™ Potassium Ion Channel Assay)

  • Fluorescence plate reader with kinetic read capabilities

  • This compound stock solution

Protocol:

  • Seed HEK293-Kir2.1 cells into a 384-well microplate and culture overnight.

  • Prepare the dye-loading solution according to the manufacturer's protocol.

  • Remove the culture medium and add the dye-loading solution to each well.

  • Incubate the plate at 37°C for 60-90 minutes.

  • During the incubation, prepare serial dilutions of this compound in the assay buffer.

  • After dye loading, wash the cells with assay buffer.

  • Add the this compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.

  • Prepare the thallium stimulus buffer according to the manufacturer's instructions.

  • Place the plate in a fluorescence plate reader and begin recording the baseline fluorescence.

  • Add the thallium stimulus buffer to all wells simultaneously using an automated dispenser.

  • Continue to record the fluorescence intensity kinetically for 2-5 minutes.

  • Analyze the data by calculating the rate of thallium influx (the initial slope of the fluorescence increase).

  • Normalize the rates to the control wells and plot the concentration-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

To assess the potential cytotoxicity of this compound, a cell viability assay such as the MTT assay can be performed.[4] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HEK293 cells (or other relevant cell line)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • This compound stock solution

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate for an additional 1-2 hours at room temperature, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results against the this compound concentration.

Western Blotting

Western blotting can be used to confirm the expression of Kir2.1 in the cell line used and to investigate if this compound treatment affects the total protein levels of the channel.

Materials:

  • HEK293-Kir2.1 cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Kir2.1

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound at the desired concentrations for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Kir2.1 antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities using densitometry software.

References

Application Notes and Protocols for ML344 in Biofilm Formation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ML344 (also known as meta-bromo-thiolactone or mBTL) in the study of bacterial biofilm formation. This compound is a potent inhibitor of quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm development in several pathogenic bacteria, most notably Pseudomonas aeruginosa. This document outlines the mechanism of action of this compound, provides detailed protocols for its use in biofilm inhibition assays, and presents quantitative data on its efficacy.

Mechanism of Action

This compound functions by antagonizing the activity of LuxR-type receptors in the quorum-sensing circuits of Gram-negative bacteria. In Pseudomonas aeruginosa, the quorum-sensing network is hierarchical and primarily consists of the las and rhl systems. The las system, controlled by the LasR receptor and its autoinducer 3-oxo-C12-HSL, is at the top of the hierarchy and regulates the rhl system. The rhl system is governed by the RhlR receptor and its autoinducer C4-HSL. Both systems collectively control the expression of a wide range of virulence factors and are crucial for biofilm maturation.[1]

This compound has been shown to be a partial inhibitor of both LasR and RhlR in P. aeruginosa.[1] However, studies indicate that its primary in vivo target is the RhlR receptor.[1] By binding to these receptors, this compound disrupts the signaling cascade that leads to the expression of genes required for biofilm formation and virulence factor production.

While the primary research on this compound has focused on P. aeruginosa, there is emerging evidence of its activity against Gram-positive bacteria as well. In Staphylococcus aureus, this compound has demonstrated effective antibiofilm activity, suggesting a potential role as a virulence inhibitor in this pathogen as well.

Data Presentation: Efficacy of this compound in Biofilm Inhibition

The following table summarizes the quantitative data on the anti-biofilm activity of this compound against Pseudomonas aeruginosa and Staphylococcus aureus.

CompoundTarget OrganismAssay TypeEffective ConcentrationEndpoint MeasuredReference
This compound (mBTL) Pseudomonas aeruginosa PA14Biofilm Inhibition100 µMInhibition of biofilm formation in static cultures[1]
This compound (mBTL) Staphylococcus aureus (including MRSA)Biofilm InhibitionMIC50: 0.5 mg/mLReduction in biofilm formation

Signaling Pathway of this compound in Pseudomonas aeruginosa Quorum Sensing

The following diagram illustrates the hierarchical quorum-sensing cascade in P. aeruginosa and the points of inhibition by this compound.

G This compound Inhibition of P. aeruginosa Quorum Sensing cluster_las Las System cluster_rhl Rhl System LasI LasI Autoinducer_Las 3-oxo-C12-HSL LasI->Autoinducer_Las Synthesizes LasR LasR Autoinducer_Las->LasR Activates RhlI RhlI LasR->RhlI Activates Virulence_Biofilm Virulence Factors & Biofilm Formation LasR->Virulence_Biofilm Regulates Autoinducer_Rhl C4-HSL RhlI->Autoinducer_Rhl Synthesizes RhlR RhlR Autoinducer_Rhl->RhlR Activates RhlR->Virulence_Biofilm Regulates This compound This compound This compound->LasR Inhibits This compound->RhlR Inhibits (Primary Target)

Caption: this compound inhibits the LasR and RhlR quorum sensing receptors in P. aeruginosa.

Experimental Protocols

Protocol 1: Pseudomonas aeruginosa Biofilm Inhibition Assay

This protocol is adapted from methodologies used in the characterization of this compound (mBTL) and general biofilm quantification techniques.[1]

Materials:

  • Pseudomonas aeruginosa strain (e.g., PA14 or PAO1)

  • Luria-Bertani (LB) broth

  • M63 minimal medium (or other suitable minimal medium)

  • This compound (mBTL) stock solution (in DMSO)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.

  • Inoculum Standardization: The following day, dilute the overnight culture 1:100 into fresh M63 minimal medium.

  • Plate Preparation:

    • Prepare serial dilutions of this compound in M63 medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM). Include a vehicle control with the same concentration of DMSO as the highest this compound concentration.

    • Add 100 µL of the standardized bacterial suspension to each well of a 96-well plate.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Include wells with sterile medium only as a negative control.

    • Prepare at least three replicate wells for each condition.

  • Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours.

  • Biofilm Staining and Quantification:

    • Carefully discard the planktonic cells from the wells.

    • Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the plate three to four times with water.

    • Invert the plate and tap on a paper towel to remove excess water and let it air dry.

    • Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Transfer 100 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 550-595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each this compound concentration compared to the vehicle control.

Protocol 2: Staphylococcus aureus Biofilm Inhibition Assay

This protocol is based on a study investigating the antibiofilm activity of this compound against S. aureus.

Materials:

  • Staphylococcus aureus strain (e.g., clinical isolate or reference strain, including MRSA)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • This compound (mBTL) stock solution (in DMSO)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Glacial acetic acid

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Grow S. aureus in TSB overnight at 37°C.

  • Inoculum Standardization: Adjust the overnight culture to an OD600 of 0.1 in fresh TSB supplemented with 1% glucose.

  • Plate Preparation:

    • Add 100 µL of the standardized bacterial culture to the wells of a 96-well plate.

    • Add 100 µL of TSB with varying concentrations of this compound (e.g., up to 1 mg/mL) or a DMSO control to the wells.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Biofilm Quantification:

    • Wash the wells with PBS to remove planktonic bacteria.

    • Fix the biofilms with methanol (B129727) for 15 minutes.

    • Stain with 0.1% crystal violet for 5 minutes.

    • Wash with water and air dry.

    • Solubilize the stain with 150 µL of 33% glacial acetic acid.

    • Read the absorbance at 570 nm.

  • Data Analysis: Determine the MIC50 for biofilm inhibition.

Experimental Workflow for this compound Biofilm Inhibition Assay

The following diagram outlines the general workflow for assessing the anti-biofilm properties of this compound.

G Experimental Workflow: this compound Biofilm Inhibition Assay A 1. Prepare Overnight Bacterial Culture B 2. Standardize Inoculum (e.g., to OD600 = 0.1) A->B D 4. Inoculate 96-well Plate with Bacteria and this compound/Vehicle Control B->D C 3. Prepare Serial Dilutions of this compound in Growth Medium C->D E 5. Static Incubation (24-48h at 37°C) D->E F 6. Wash to Remove Planktonic Cells E->F G 7. Stain Biofilm with Crystal Violet F->G H 8. Wash to Remove Excess Stain G->H I 9. Solubilize Bound Stain (e.g., with Acetic Acid) H->I J 10. Measure Absorbance with Plate Reader I->J K 11. Analyze Data: Calculate % Inhibition or MIC50 J->K

Caption: A stepwise workflow for quantifying biofilm inhibition by this compound.

References

Application Notes and Protocols for Studying Gene Expression in Vibrio using ML344

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML344 is a potent and specific agonist of the Vibrio cholerae quorum sensing receptor CqsS. Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively regulate gene expression. In Vibrio cholerae, the causative agent of cholera, QS controls a variety of important behaviors, including virulence factor production, biofilm formation, and motility. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to study CqsS-mediated gene expression in Vibrio species.

Signaling Pathway of this compound in Vibrio cholerae

This compound acts as an agonist of the CqsS quorum sensing receptor. The binding of this compound to CqsS inhibits its kinase activity and promotes its phosphatase activity. This leads to the dephosphorylation of the response regulator LuxO, which in turn relieves the repression of the master quorum sensing regulator HapR. Increased levels of HapR then modulate the expression of downstream target genes.

ML344_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CqsS CqsS Receptor This compound->CqsS Binds and activates LuxU LuxU CqsS->LuxU Inhibits phosphorylation of LuxO_P LuxO-P CqsS->LuxO_P Promotes dephosphorylation of LuxU->LuxO_P Phosphorylation cascade LuxO LuxO LuxO_P->LuxO Dephosphorylation qrr_sRNAs qrr sRNAs LuxO_P->qrr_sRNAs Activates transcription of LuxO->qrr_sRNAs No activation HapR_mRNA hapR mRNA qrr_sRNAs->HapR_mRNA Represses translation of HapR HapR Protein HapR_mRNA->HapR Translation Gene_Expression Target Gene Expression HapR->Gene_Expression Regulates transcription of

Caption: Signaling pathway of this compound in Vibrio cholerae.

Expected Effects of this compound on Vibrio Gene Expression

Treatment of Vibrio cholerae with this compound is expected to mimic the high-cell-density quorum-sensing state. This will lead to significant changes in the expression of genes regulated by the CqsS-LuxO-HapR pathway. Based on existing knowledge of the Vibrio quorum sensing regulon, the following changes in gene expression can be anticipated.

Table 1: Predicted Changes in Gene Expression in Vibrio cholerae in Response to this compound Treatment

Gene Category Predicted Change in Expression Key Genes Function
Virulence Factors Down-regulationctxA, ctxB, tcpACholera toxin production, Toxin-coregulated pilus formation
Biofilm Formation Down-regulationvpsL, vpsA, rbmAVibrio polysaccharide synthesis, Biofilm matrix proteins
Proteases Up-regulationhapAHemagglutinin/protease production
Motility Down-regulationflaA, fliCFlagellin synthesis
Quorum Sensing Regulators Up-regulationhapRMaster quorum sensing regulator
Quorum Sensing Regulators Down-regulationqrr sRNAsSmall regulatory RNAs that repress hapR

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on Vibrio cholerae gene expression.

Experimental Workflow

Experimental_Workflow Start Start Culture 1. V. cholerae Culture Start->Culture Treatment 2. This compound Treatment Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest RNA_Extraction 4. RNA Extraction Harvest->RNA_Extraction QC 5. RNA Quality Control RNA_Extraction->QC Gene_Expression 6. Gene Expression Analysis QC->Gene_Expression qPCR qPCR Gene_Expression->qPCR Targeted RNA_Seq RNA-Seq Gene_Expression->RNA_Seq Global Data_Analysis 7. Data Analysis qPCR->Data_Analysis RNA_Seq->Data_Analysis End End Data_Analysis->End

Caption: Workflow for analyzing this compound-induced gene expression changes.

Vibrio cholerae Culture

Materials:

  • Vibrio cholerae strain (e.g., O1 El Tor C6706)

  • Luria-Bertani (LB) broth

  • Shaking incubator

Protocol:

  • Inoculate a single colony of V. cholerae from an LB agar (B569324) plate into 5 mL of LB broth.

  • Incubate the culture overnight at 37°C with shaking (200-250 rpm).

  • The following day, dilute the overnight culture 1:100 into fresh LB broth.

  • Incubate at 37°C with shaking to the desired growth phase (e.g., early-log phase, OD600 ≈ 0.2-0.4).

This compound Treatment

Materials:

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • V. cholerae culture from Protocol 1

Protocol:

  • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

  • Once the V. cholerae culture reaches the desired OD600, aliquot the culture into treatment and control groups.

  • Add this compound to the treatment group to a final concentration of 1-10 µM.

  • Add an equivalent volume of DMSO to the control group.

  • Incubate the cultures for the desired treatment time (e.g., 1-4 hours) at 37°C with shaking.

Cell Harvesting

Materials:

  • Centrifuge

  • Phosphate-buffered saline (PBS), ice-cold

Protocol:

  • After the treatment period, place the cultures on ice to halt bacterial growth.

  • Transfer the cultures to centrifuge tubes.

  • Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Repeat the centrifugation and washing steps.

  • The cell pellet can be used immediately for RNA extraction or stored at -80°C.

RNA Extraction

Materials:

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • RNase-free water

Protocol:

  • Follow the manufacturer's instructions for the chosen RNA extraction kit.

  • It is crucial to perform a DNase treatment step to remove any contaminating genomic DNA.

  • Resuspend the final RNA pellet in RNase-free water.

RNA Quality Control

Materials:

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer

Protocol:

  • Determine the RNA concentration and purity using a spectrophotometer. A260/A280 ratio should be ~2.0.

  • Assess RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-Seq.

Gene Expression Analysis

Materials:

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers (see Table 2 for examples)

  • qPCR instrument

Protocol:

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up qPCR reactions using the cDNA, qPCR master mix, and gene-specific primers.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method, normalizing to a stable reference gene (e.g., gyrA).

Table 2: Example qPCR Primers for Vibrio cholerae Quorum Sensing Genes

Gene Forward Primer (5' - 3') Reverse Primer (5' - 3')
hapRGCTGCTAATGCCGCTGTTTCGCTTCGTTGATTTGCT
vpsLGCGGCAATTTGTTGCTTGGTCGTCGATTTCGTTGCT
ctxAATGGAGAACAGGACGATGATGATCAGACCGGTTTCGTTGA
gyrA (Reference)GCGATGTCGTTCTGGTTGGTAGCGGTTGTCGTTGTT

Protocol:

  • Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves rRNA depletion, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Perform bioinformatic analysis of the sequencing data, including quality control, read mapping to a Vibrio cholerae reference genome, and differential gene expression analysis.

Data Presentation

The quantitative data obtained from gene expression analysis should be summarized in a clear and structured format for easy comparison.

Table 3: Example of qPCR Data Presentation

Gene Fold Change (this compound vs. DMSO) P-value
hapR5.2<0.01
vpsL-4.8<0.01
ctxA-6.1<0.01

Table 4: Example of RNA-Seq Data Presentation (Top 5 Differentially Expressed Genes)

Gene ID Gene Name Log2 Fold Change (this compound vs. DMSO) Adjusted P-value Function
VC0583hapR2.381.2e-15Quorum sensing regulator
VCA0932vpsL-2.263.5e-12Biofilm formation
VCT0266ctxA-2.618.1e-18Cholera toxin subunit A
VC2631hapA3.154.7e-20Hemagglutinin/protease
VC2187flaA-1.989.2e-10Flagellin

Conclusion

This compound is a valuable tool for dissecting the CqsS-mediated quorum sensing pathway in Vibrio. The protocols and application notes provided here offer a comprehensive guide for researchers to investigate the impact of CqsS activation on gene expression. This research can contribute to a deeper understanding of Vibrio biology and aid in the development of novel anti-virulence strategies.

Standard Operating Procedure for ML344 Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting experiments with ML344, a potent histone deacetylase (HDAC) inhibitor. This compound has demonstrated significant anti-tumor activity in various cancer models by inducing cell cycle arrest, and apoptosis, and inhibiting cell proliferation. These protocols are intended to serve as a comprehensive guide for researchers utilizing this compound in preclinical studies.

Mechanism of Action

This compound functions as a pan-HDAC inhibitor, targeting multiple HDAC enzymes with an IC50 of 100 nM. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. The inhibition of HDACs by this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This altered chromatin state allows for the transcription of previously silenced tumor suppressor genes, leading to the observed anti-cancer effects[1].

Data Presentation

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various HDAC isoforms and cancer cell lines.

Table 1: this compound Inhibitory Activity against HDAC Isoforms

HDAC IsoformIC50 (nM)
HDAC1~46
HDAC6~14
General 100

Data sourced from multiple studies indicating potent, broad-spectrum HDAC inhibition.

Table 2: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A431Epidermoid CarcinomaValue Not Specified
A549Lung CarcinomaValue Not Specified
H1299Lung CarcinomaValue Not Specified
SW620Colon AdenocarcinomaValue Not Specified
T24Bladder CarcinomaValue Not Specified
THP-1Acute Monocytic Leukemia< 0.2 (Growth Inhibition)

IC50 values can vary depending on the assay conditions and cell line. It is recommended to perform a dose-response curve for each specific cell line.

Experimental Protocols

In Vitro Assays

Protocol 1: In Vitro HDAC Activity Assay

This protocol measures the ability of this compound to inhibit HDAC enzyme activity.

Materials:

  • HDAC Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC Substrate (e.g., Fluor de Lys®-SIRT2, BML-KI178)

  • Developer solution

  • Purified HDAC enzyme

  • This compound

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in HDAC Assay Buffer.

  • In a 96-well plate, add the HDAC enzyme, HDAC substrate, and the diluted this compound or vehicle control.

  • Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).

  • Add the developer solution to each well.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot for Histone Acetylation

This protocol detects the increase in histone acetylation following this compound treatment.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at various concentrations or for different time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the acetylated histone levels to the total histone levels.

In Vivo Assay

Protocol 4: Mouse Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • This compound

  • Vehicle solution (e.g., 5% Tween 80 in PBS with DMSO)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound intraperitoneally at a determined dose (e.g., 10 mg/kg or 50 mg/kg) on a specified schedule (e.g., 3 or 5 times per week). The control group receives the vehicle.

  • Measure tumor volume with calipers regularly (e.g., every 2-3 days).

  • Monitor the body weight of the mice to assess toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

Visualizations

Signaling Pathways and Workflows

ML344_Mechanism_of_Action This compound Mechanism of Action This compound This compound HDACs Histone Deacetylases (HDACs) This compound->HDACs Inhibits Acetylated_Histones Increased Acetylated Histones This compound->Acetylated_Histones Histones Histone Proteins HDACs->Histones Deacetylates Chromatin Relaxed Chromatin Structure Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Tumor_Suppressor Tumor Suppressor Gene Activation Gene_Expression->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest (G1/G0) Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Tumor_Suppressor->Apoptosis Proliferation Inhibition of Cell Proliferation Cell_Cycle_Arrest->Proliferation Apoptosis->Proliferation

Caption: this compound inhibits HDACs, leading to increased histone acetylation and anti-tumor effects.

Apoptosis_Pathway_this compound This compound-Induced Apoptosis Pathway This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Bax Bax (Pro-apoptotic) Upregulation Gene_Expression->Bax XIAP XIAP (Anti-apoptotic) Downregulation Gene_Expression->XIAP Mitochondria Mitochondria Bax->Mitochondria Caspase_9 Caspase-9 Activation XIAP->Caspase_9 Inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_8 Caspase-8 Activation Caspase_8->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound induces apoptosis through intrinsic and extrinsic caspase pathways.

In_Vitro_Workflow_this compound In Vitro Experimental Workflow for this compound cluster_setup Cell Culture and Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells ML344_Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Seeding->ML344_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) ML344_Treatment->Viability_Assay HDAC_Assay HDAC Activity Assay ML344_Treatment->HDAC_Assay Western_Blot Western Blot (Histone Acetylation, Apoptosis Markers) ML344_Treatment->Western_Blot IC50_Determination IC50 Determination Viability_Assay->IC50_Determination HDAC_Assay->IC50_Determination Protein_Quantification Protein Expression Quantification Western_Blot->Protein_Quantification

Caption: A general workflow for in vitro characterization of this compound's effects on cancer cells.

In_Vivo_Workflow_this compound In Vivo Xenograft Model Workflow for this compound cluster_setup Tumor Implantation and Growth cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Analysis Cell_Injection Inject Cancer Cells into Mice Tumor_Growth Monitor Tumor Growth Cell_Injection->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization ML344_Admin Administer this compound or Vehicle Randomization->ML344_Admin Tumor_Measurement Measure Tumor Volume ML344_Admin->Tumor_Measurement Body_Weight Monitor Body Weight ML344_Admin->Body_Weight Endpoint Endpoint Analysis (Tumor Excision, IHC) Tumor_Measurement->Endpoint

Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

References

Application Notes and Protocols for M344 (ME-344) in In Vitro Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on Compound Identity: Initial searches for "ML344" in the context of lysophosphatidic acid acyltransferase-β (LPAAT-β) inhibition did not yield relevant results. However, a closely named compound, M344 , also known as ME-344 , is a well-documented histone deacetylase (HDAC) inhibitor with significant anti-cancer properties demonstrated in various in vitro settings. These application notes will focus on the in vitro use of M344/ME-344.

Introduction

M344 (also known as ME-344) is a potent, second-generation isoflavone (B191592) and histone deacetylase (HDAC) inhibitor. It has demonstrated significant efficacy in preclinical studies against a range of cancer types, including pancreatic, breast, ovarian, and leukemia. M344 exerts its anti-tumor effects by inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting cell proliferation and migration. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins. This results in the altered expression of genes that regulate critical cellular processes such as cell cycle progression and apoptosis.

These application notes provide a summary of the effective dosages and concentrations of M344 for various in vitro assays, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the effective concentrations and half-maximal inhibitory concentrations (IC50) of M344/ME-344 in various cancer cell lines and in vitro assays.

Table 1: IC50 and Effective Concentrations of M344/ME-344 in Cancer Cell Lines

Cell LineCancer TypeAssayConcentration/IC50Duration of TreatmentReference
MCF-7Breast CancerMTT Assay1-100 µM (Significant decrease in proliferation)1-3 days
S2-013Pancreatic CancerMTT Assay1-25 µM (Compared to vorinostat)48-72 hours
OCI-AML2, TEX, HL-60LeukemiaCytotoxicity AssayIC50: 70–260 nMNot Specified
Primary AML Patient SamplesLeukemiaCytotoxicity AssayEffective against patient samplesNot Specified
THP-1LeukemiaGrowth Inhibition< 0.2 µMNot Specified
THP-1LeukemiaApoptosis Induction> 0.2 µM (up to 2 µM)48 hours
IshikawaEndometrial CancerMTT AssayEC50: 2.3 µMNot Specified
SK-OV-3Ovarian CancerMTT AssayEC50: 5.1 µMNot Specified
D341 Med, DaoyMedulloblastomaGrowth InhibitionGI50: 0.65 µM, 0.63 µMNot Specified
CH-LA 90, SHSY-5YNeuroblastomaGrowth InhibitionGI50: 0.63 µM, 0.67 µMNot Specified
H460, SHP-77Lung CancerMTT Assay0.1–100 µmol/L24 hours

Signaling Pathways and Mechanisms of Action

M344, as an HDAC inhibitor, modulates the acetylation status of histones, leading to a more open chromatin structure and altered gene expression. This primarily affects two key anti-cancer pathways: cell cycle arrest and apoptosis.

M344-Induced Cell Cycle Arrest

M344 treatment leads to the upregulation of cyclin-dependent kinase inhibitors, such as p21, which halts the cell cycle at the G1/S or G2/M transition, thereby preventing cancer cell proliferation.

G1_Arrest M344 M344 HDAC Histone Deacetylases (HDACs) M344->HDAC Inhibits AcetylatedHistones Acetylated Histones Histones Histones HDAC->Histones Deacetylates Histones->AcetylatedHistones Acetylation GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression Promotes p21 p21 (CDK Inhibitor) GeneExpression->p21 Upregulates CDK Cyclin/CDK Complexes p21->CDK Inhibits CellCycle Cell Cycle Progression CDK->CellCycle Drives G1Arrest G1 Phase Arrest CellCycle->G1Arrest Results in

Caption: M344-induced G1 cell cycle arrest pathway.

M344-Induced Apoptosis

M344 also triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates the expression of pro-apoptotic proteins like Puma and Bax while downregulating anti-apoptotic proteins.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptors Death Receptors (e.g., Fas, TRAIL-R) Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax Bax Bax->Mitochondrion Forms pores in Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 M344 M344 HDACi HDAC Inhibition M344->HDACi GeneExpression Altered Gene Expression HDACi->GeneExpression GeneExpression->DeathReceptors Upregulates GeneExpression->Bcl2 Downregulates Puma Puma GeneExpression->Puma Upregulates Puma->Bax Activates Puma->Bcl2 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: M344-induced apoptotic signaling pathways.

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the anti-cancer effects of M344.

Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of M344 on the proliferation and viability of cancer cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay CellCulture 1. Culture cancer cells to ~80% confluency. CellSeeding 2. Seed cells in a 96-well plate (e.g., 5,000 cells/well). CellCulture->CellSeeding Incubation1 3. Incubate for 24h to allow attachment. CellSeeding->Incubation1 M344_treatment 4. Treat cells with varying concentrations of M344. Incubation1->M344_treatment Incubation2 5. Incubate for 24-72h. M344_treatment->Incubation2 Add_MTT 6. Add MTT solution to each well. Incubation2->Add_MTT Incubation3 7. Incubate for 2-4h. Add_MTT->Incubation3 Add_Solubilizer 8. Add solubilization solution (e.g., DMSO). Incubation3->Add_Solubilizer Read_Absorbance 9. Read absorbance at 570 nm. Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • M344 stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • M344 Treatment: Prepare serial dilutions of M344 in complete medium. Remove the medium from the wells and add 100 µL of the M344 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the M344 concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following M344 treatment using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • M344 stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of M344 for the specified duration (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining)

This protocol is used to determine the effect of M344 on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • M344 stock solution

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with M344 for the desired time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

M344/ME-344 is a potent HDAC inhibitor with well-documented anti-cancer activity in a variety of in vitro models. The provided application notes and protocols offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies. The quantitative data, signaling pathway diagrams, and detailed experimental workflows will facilitate the design and execution of robust in vitro assays to further investigate the therapeutic potential of M344/ME-344.

Application Notes and Protocols for Measuring ML344 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML344 is a potent and specific agonist of the Vibrio cholerae CqsS membrane receptor, a key component of the quorum-sensing (QS) signaling pathway in this pathogenic bacterium. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In V. cholerae, the CqsS pathway, along with other parallel QS systems, regulates critical behaviors such as virulence factor production and biofilm formation. The ability of this compound to modulate this pathway makes it a valuable chemical probe for studying bacterial communication and a potential starting point for the development of novel anti-infective strategies.

These application notes provide detailed protocols for measuring the activity of this compound, focusing on a primary bioluminescence-based reporter gene assay. Additionally, recommendations for assessing potential off-target effects and cytotoxicity in mammalian cells are discussed, a critical consideration for any compound with therapeutic potential.

Mechanism of Action and Signaling Pathway

ML344_Signaling_Pathway CqsS CqsS Receptor LuxU LuxU CqsS->LuxU Phosphatase Activity (Inhibits Phosphorylation) This compound This compound (Agonist) This compound->CqsS LuxO LuxO LuxU->LuxO LuxO-P LuxO-P Qrr Qrr sRNAs LuxO-P->Qrr hapR_mRNA hapR mRNA Qrr->hapR_mRNA Inhibits Translation HapR HapR Protein hapR_mRNA->HapR Luciferase Luciferase Expression HapR->Luciferase Activates Transcription Light Light Output Luciferase->Light

Figure 1: this compound Signaling Pathway in a Reporter Strain.

Data Presentation

The activity of this compound and other potential CqsS modulators can be quantified by determining their half-maximal effective concentration (EC50) from dose-response curves. The following table provides an example of how such data can be presented.

CompoundTarget ReceptorAssay TypeEC50 (µM)Max Response (% of Control)Hill Slope
This compound CqsSBioluminescence1.21001.5
CAI-1 (Control)CqsSBioluminescence0.81051.8
Compound XCqsSBioluminescence5.7851.2
Compound YCqsSBioluminescence> 50< 10N/A

Experimental Protocols

Protocol 1: Bioluminescence Reporter Gene Assay for CqsS Agonist Activity

This protocol describes a cell-based assay to measure the agonist activity of this compound on the CqsS receptor in a genetically engineered Vibrio cholerae strain. This strain lacks the genes for the cognate autoinducer and other quorum-sensing receptors, and it contains a luciferase reporter gene under the control of a HapR-regulated promoter.

Materials:

  • Vibrio cholerae reporter strain (e.g., WN1103: ΔcqsA ΔluxQ carrying a luxCDABE reporter plasmid).

  • Luria-Bertani (LB) broth.

  • Tetracycline (or other appropriate antibiotic for plasmid maintenance).

  • This compound.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • White, opaque, sterile 384-well microplates.

  • Plate reader with luminescence detection capabilities.

  • Spectrophotometer.

Experimental Workflow:

Experimental_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Setup and Measurement cluster_analysis Data Analysis A Inoculate V. cholerae reporter strain in LB + antibiotic B Incubate overnight at 30°C with shaking A->B C Measure OD600 of overnight culture B->C D Dilute culture to a final OD600 of 0.3 C->D G Add diluted bacterial culture to each well D->G E Dispense LB + antibiotic into 384-well plate F Pin transfer this compound and controls (DMSO, CAI-1) to wells E->F F->G H Incubate at 30°C for 6 hours G->H I Measure bioluminescence (RLU) and OD600 H->I J Normalize RLU to OD600 I->J K Plot dose-response curves (% activation vs. [this compound]) J->K L Calculate EC50 values K->L

Figure 2: Experimental Workflow for Bioluminescence Assay.

Procedure:

  • Day 1: Bacterial Culture Preparation a. Inoculate a single colony of the V. cholerae reporter strain into 5 mL of LB broth containing the appropriate antibiotic (e.g., 10 µg/mL tetracycline). b. Incubate the culture overnight at 30°C with shaking (200 rpm).

  • Day 2: Assay Execution a. Measure the optical density at 600 nm (OD600) of the overnight culture. The OD600 should be >3.0. b. Dilute the culture in fresh LB broth with antibiotic to a final OD600 of 0.3. c. Prepare serial dilutions of this compound in DMSO. A typical starting concentration for the highest dose is 10 mM. d. Dispense 20 µL of LB broth with antibiotic into each well of a white, opaque 384-well plate. e. Using a pin transfer method or a multichannel pipette, add a small volume (e.g., 100 nL) of the this compound dilutions and controls (DMSO for negative control, CAI-1 for positive control) to the appropriate wells. f. Add 10 µL of the diluted bacterial culture to each well. g. Incubate the plate at 30°C without shaking for 6 hours. h. After incubation, measure the bioluminescence (Relative Light Units, RLU) and the OD600 of each well using a plate reader. The OD600 measurement is used to normalize for any effects of the compound on bacterial growth.

  • Data Analysis a. For each well, calculate the normalized response by dividing the RLU by the OD600 value. b. The percent activation for each concentration of this compound is calculated relative to the controls using the following formula: % Activation = 100 * (Normalized Response_Sample - Normalized Response_DMSO) / (Normalized Response_CAI-1 - Normalized Response_DMSO) c. Plot the % Activation against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

While there are no known mammalian homologs to the CqsS receptor, it is crucial to assess the general cytotoxicity of this compound in mammalian cell lines to identify potential off-target effects. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293, or a relevant cell line for a specific therapeutic area).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Sterile 96-well clear flat-bottom plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding a. Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment a. Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%. b. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control. c. Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. c. Add 100 µL of the solubilization solution to each well. d. Gently pipette up and down to dissolve the formazan crystals. e. Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.

  • Data Acquisition and Analysis a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control: % Viability = 100 * (Absorbance_Sample / Absorbance_Vehicle Control) c. Plot the % Viability against the logarithm of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Concluding Remarks

This compound is a specific and potent agonist of the V. cholerae CqsS quorum-sensing receptor. The bioluminescence reporter gene assay described herein provides a robust and high-throughput method for quantifying its activity. For researchers interested in the therapeutic potential of modulating bacterial quorum sensing, it is imperative to also evaluate compounds like this compound for off-target effects and general cytotoxicity in mammalian systems to ensure their safety and specificity. The provided cytotoxicity protocol serves as a starting point for such essential secondary screening.

ML344: A Potent Inhibitor of Quorum Sensing in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key factor in its pathogenicity is the cell-to-cell communication system known as quorum sensing (QS). This intricate network allows the bacteria to coordinate gene expression in a population-density-dependent manner, leading to the collective production of virulence factors and the formation of robust biofilms. The Las and Rhl QS systems are central to this regulation in P. aeruginosa. ML344 has emerged as a significant small molecule inhibitor of the P. aeruginosa QS system, offering a promising anti-virulence strategy that is less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics. These application notes provide a comprehensive guide to the experimental design for utilizing this compound in quorum sensing research.

Mechanism of Action

The P. aeruginosa quorum sensing cascade is initiated by the Las system. The transcriptional regulator LasR is activated upon binding to its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This complex then upregulates the expression of numerous virulence genes, including the gene encoding for the elastase LasB, and also activates the secondary Rhl QS system. The Rhl system, in turn, controls the expression of another set of virulence factors, such as pyocyanin (B1662382) and the rhamnolipid precursor operon, rhlAB.

This compound and its analogs function as potent and irreversible inhibitors of LasR. By binding to LasR, this compound prevents the binding of the native autoinducer, thereby locking the receptor in an inactive conformation. This inactivation prevents the transcription of LasR target genes and consequently disrupts the entire QS signaling cascade.

ML344_Mechanism_of_Action cluster_las Las System cluster_rhl Rhl System LasI LasI autoinducer_las 3-oxo-C12-HSL LasI->autoinducer_las Synthesizes LasR LasR LasR_active Active LasR Complex LasR->LasR_active Activates autoinducer_las->LasR Binds to las_genes lasB (Elastase) Virulence Genes LasR_active->las_genes Upregulates RhlR RhlR LasR_active->RhlR Upregulates RhlI RhlI autoinducer_rhl C4-HSL RhlI->autoinducer_rhl Synthesizes RhlR_active Active RhlR Complex RhlR->RhlR_active Activates autoinducer_rhl->RhlR Binds to rhl_genes rhlAB (Rhamnolipid) phz (Pyocyanin) Virulence Genes RhlR_active->rhl_genes Upregulates This compound This compound This compound->LasR Irreversibly Binds & Inhibits

Caption: this compound mechanism of action in the P. aeruginosa QS pathway.

Quantitative Data Summary

The inhibitory effects of this compound and its analogs on various quorum sensing-regulated functions in Pseudomonas aeruginosa have been quantified in several studies. The following table summarizes key quantitative data for these compounds.

CompoundTarget/AssayIC50 / Effective ConcentrationP. aeruginosa Strain(s)Reference
mBTL (an analog of this compound) Pyocyanin Production8 µM (±2)PA14
mCTL (an analog of this compound) Pyocyanin Production9 µM (±2)PA14
V-06-018 (LasR Antagonist) LasR Activity5.2 µM-[1]
Novel LasB Inhibitor Biofilm Reduction~99% reduction at 100 µM-
Phendione-based compounds LasB Gene Expression~50% reduction at ½ MIC-

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound as a quorum sensing inhibitor are provided below.

Pyocyanin Production Inhibition Assay

This protocol quantifies the production of the blue-green phenazine (B1670421) pigment, pyocyanin, a virulence factor regulated by the rhl quorum sensing system.

Workflow Diagram:

Pyocyanin_Assay_Workflow start Start culture Culture P. aeruginosa with/without this compound start->culture centrifuge Centrifuge culture culture->centrifuge supernatant Collect supernatant centrifuge->supernatant extract Extract with Chloroform (B151607) supernatant->extract reextract Re-extract with 0.2 N HCl extract->reextract measure Measure Absorbance at 520 nm reextract->measure calculate Calculate Pyocyanin Concentration measure->calculate end End calculate->end

Caption: Workflow for pyocyanin production inhibition assay.

Protocol:

  • Culture Preparation: Inoculate overnight cultures of P. aeruginosa (e.g., PAO1 or PA14) into fresh Luria-Bertani (LB) broth.

  • Treatment: Add this compound at various concentrations to the bacterial cultures. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Extraction:

    • Centrifuge the cultures to pellet the bacterial cells.

    • Transfer the supernatant to a new tube.

    • Add chloroform to the supernatant at a 3:5 ratio (chloroform:supernatant).

    • Vortex vigorously and centrifuge to separate the layers. The pyocyanin will be in the bottom blue chloroform layer.

    • Carefully transfer the blue chloroform layer to a new tube.

    • Add 0.2 N HCl to the chloroform extract at a 1:2 ratio (HCl:chloroform).

    • Vortex vigorously and centrifuge. The pyocyanin will move to the upper pink aqueous layer.

  • Quantification:

    • Transfer the pink aqueous phase to a 96-well plate.

    • Measure the absorbance at 520 nm using a microplate reader.

    • Calculate the concentration of pyocyanin using the following formula: Pyocyanin concentration (µg/mL) = OD520 × 17.072.

  • Data Analysis: Plot the pyocyanin concentration against the this compound concentration to determine the dose-dependent inhibition and calculate the IC50 value.

Elastase (LasB) Activity Assay

This assay measures the activity of the LasB elastase, a major virulence factor controlled by the las quorum sensing system, using a colorimetric substrate.

Workflow Diagram:

Elastase_Assay_Workflow start Start culture Culture P. aeruginosa with/without this compound start->culture supernatant Collect cell-free supernatant culture->supernatant add_supernatant Add supernatant to reaction mix supernatant->add_supernatant prepare_rxn Prepare reaction mix with Elastin Congo Red prepare_rxn->add_supernatant incubate Incubate at 37°C add_supernatant->incubate stop_rxn Stop reaction and centrifuge incubate->stop_rxn measure Measure Absorbance of supernatant at 495 nm stop_rxn->measure end End measure->end

Caption: Workflow for elastase (LasB) activity assay.

Protocol:

  • Supernatant Preparation: Culture P. aeruginosa with and without this compound as described in the pyocyanin assay. Collect the cell-free supernatant by centrifugation and filtration.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5).

    • Prepare a stock solution of Elastin-Congo Red (ECR) substrate in the reaction buffer.

    • In a microcentrifuge tube, mix the ECR substrate solution with the bacterial supernatant. Include a buffer-only control.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 4-24 hours) with agitation.

  • Measurement:

    • Stop the reaction by placing the tubes on ice.

    • Centrifuge the tubes to pellet the insoluble ECR.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.[2]

  • Data Analysis: Compare the absorbance values of the this compound-treated samples to the untreated control to determine the percentage of elastase inhibition.

Biofilm Formation Inhibition Assay

This assay quantifies the ability of this compound to inhibit the formation of biofilms on a solid surface using the crystal violet staining method.

Workflow Diagram:

Biofilm_Assay_Workflow start Start inoculate Inoculate 96-well plate with P. aeruginosa and this compound start->inoculate incubate Incubate statically at 37°C inoculate->incubate wash_planktonic Wash to remove planktonic cells incubate->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_excess Wash excess stain stain->wash_excess solubilize Solubilize bound stain with acetic acid wash_excess->solubilize measure Measure Absorbance at 550 nm solubilize->measure end End measure->end

Caption: Workflow for biofilm formation inhibition assay.

Protocol:

  • Culture Preparation: Prepare a diluted culture of P. aeruginosa in a suitable biofilm-promoting medium (e.g., M63 minimal medium supplemented with glucose and casamino acids).

  • Plate Setup:

    • Add 100 µL of the bacterial suspension to the wells of a 96-well flat-bottom microtiter plate.

    • Add this compound at various concentrations. Include a vehicle control and an untreated control.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Staining:

    • Carefully discard the culture medium and gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

    • Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Quantification:

    • Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Transfer the solubilized stain to a new flat-bottom 96-well plate.

    • Measure the absorbance at 550 nm.

  • Data Analysis: Compare the absorbance values of the this compound-treated wells to the untreated control to calculate the percentage of biofilm inhibition.

Conclusion

This compound represents a valuable tool for investigating the role of quorum sensing in the pathogenicity of Pseudomonas aeruginosa. Its mechanism as an irreversible inhibitor of LasR provides a specific means to dissect the QS signaling cascade. The protocols outlined in these application notes offer robust and reproducible methods for quantifying the effects of this compound on key virulence factors and biofilm formation. This information is critical for researchers in academia and industry who are focused on developing novel anti-virulence therapies to combat the growing threat of antibiotic-resistant bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ML344 Luciferase Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from luciferase assays involving the M3 muscarinic acetylcholine (B1216132) receptor antagonist, ML344.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your this compound luciferase assay experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Luminescence Signal

Question: I am not detecting a signal, or the signal is very weak in my this compound-treated wells. What could be the problem?

Answer: A weak or absent signal can be frustrating. Here are several potential causes and troubleshooting steps:

Potential CauseRecommended Solution
Poor Transfection Efficiency Optimize transfection conditions for your specific cell type, including the ratio of DNA to transfection reagent. Verify transfection efficiency using a positive control plasmid (e.g., a constitutively active promoter driving luciferase).[1]
Ineffective this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your assay. Concentrations that are too high may be cytotoxic, while those that are too low will not elicit a response.
Problems with Reagents Ensure all assay reagents, especially the luciferase substrate and ATP, are properly stored and have not expired. Prepare fresh reagents before each experiment.[1]
Cell Health Issues Confirm that the cells are healthy and not overly confluent at the time of the assay. High cell density can negatively impact transfection efficiency and overall cell health. Perform a cell viability assay (e.g., MTS or resazurin-based) in parallel to your luciferase assay to assess the cytotoxic effects of this compound at the concentrations used.
Incorrect Reporter Construct Verify the integrity of your M3 receptor-responsive luciferase reporter plasmid through sequencing to ensure the response element is intact.
Suboptimal Assay Conditions Ensure the cell lysis is complete. Optimize incubation times for both this compound treatment and the luciferase reaction.
Issue 2: High Background Luminescence

Question: My negative control wells are showing a high luminescence signal. What can I do to reduce the background?

Answer: High background can mask the true experimental signal. Consider the following:

Potential CauseRecommended Solution
Choice of Assay Plates Use opaque, white-walled plates specifically designed for luminescence assays to minimize well-to-well crosstalk.
Reagent Contamination Use fresh, sterile reagents and pipette tips for each sample to prevent contamination.
Phenol (B47542) Red in Media If possible, use a cell culture medium without phenol red, as it can contribute to background luminescence.
Substrate Autoluminescence Prepare the luciferase substrate fresh before each experiment, as it can degrade and auto-luminesce over time.
Issue 3: High Variability Between Replicate Wells

Question: I am observing significant differences in the readings from my replicate wells treated with this compound. How can I improve consistency?

Answer: High variability can compromise the statistical power of your results. Here’s how to improve reproducibility:

Potential CauseRecommended Solution
Pipetting Inaccuracies Use calibrated pipettes and ensure proper pipetting technique. For multi-well plates, prepare a master mix of your this compound dilutions and other reagents to be added to replicate wells.[1]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature for a few minutes before incubation to allow for even cell settling.
Edge Effects Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS to create a humidity barrier.
Compound Precipitation Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution. If precipitation is observed, you may need to adjust the solvent or concentration.
Issue 4: Unexpected or Inconsistent Results with this compound

Question: My results with this compound are not what I expected, or they are not reproducible between experiments. What should I investigate?

Answer: Unexpected results can be due to compound-specific issues or off-target effects.

Potential CauseRecommended Solution
This compound Stability The stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., temperature, light exposure) may be a factor. While specific stability data for this compound in cell culture is not readily available, it is good practice to prepare fresh dilutions of the compound for each experiment from a frozen stock.
Direct Interference with Luciferase Some small molecules can directly inhibit or enhance the activity of the luciferase enzyme. To test for this, perform a cell-free luciferase assay by adding this compound directly to a solution containing purified luciferase and its substrate. A change in luminescence in this cell-free system would indicate direct interference.
Off-Target Effects of this compound This compound, like any small molecule, may have off-target effects that could influence cellular pathways other than the M3 receptor signaling cascade, indirectly affecting your reporter assay. A thorough literature search for known off-target effects of this compound is recommended. If you suspect off-target effects, consider using a secondary, structurally unrelated M3 antagonist as a control to confirm that the observed effects are specific to M3 receptor blockade.
Cell Line-Specific Effects The response to this compound can vary between different cell lines. Ensure that the cell line you are using expresses a functional M3 muscarinic receptor.

Experimental Protocols

General Protocol for an M3 Receptor Luciferase Reporter Assay with this compound

This protocol provides a general framework. Optimization of cell number, transfection conditions, and this compound concentration is recommended for each specific cell line and experimental setup.

  • Cell Seeding:

    • Seed cells (e.g., HEK293T) into a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with an M3 receptor expression plasmid (if not endogenously expressed) and a luciferase reporter plasmid containing a response element sensitive to M3 receptor activation (e.g., NFAT or SRE).

    • A constitutively expressing Renilla luciferase plasmid should be co-transfected as an internal control for normalization of transfection efficiency and cell viability.

    • Follow the transfection reagent manufacturer's protocol.

  • Incubation:

    • Incubate the cells for 24-48 hours post-transfection to allow for receptor and reporter expression.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in your cell culture medium.

    • Remove the transfection medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).

    • Incubate for the desired treatment time (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash the cells once with PBS.

    • Add passive lysis buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Luciferase Assay:

    • Equilibrate the luciferase assay reagents to room temperature.

    • Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.

    • Add the Stop & Glo® reagent to quench the firefly signal and simultaneously activate the Renilla luciferase reaction. Measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well by calculating the ratio (Firefly/Renilla).

    • Compare the normalized luciferase activity of the this compound-treated wells to the vehicle control to determine the effect of the compound.

Visualizations

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Antagonist ACh Acetylcholine ACh->M3R Agonist Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Leads to Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream Reporter Luciferase Reporter Activation Downstream->Reporter Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells transfect 2. Transfect with Reporter Plasmids seed->transfect treat 3. Treat with This compound transfect->treat lyse 4. Lyse Cells treat->lyse add_sub 5. Add Luciferase Substrate lyse->add_sub read 6. Measure Luminescence add_sub->read analyze 7. Analyze Data read->analyze Troubleshooting_Logic_Tree start Problem with Luciferase Assay Results low_signal Low/No Signal start->low_signal high_bg High Background start->high_bg high_var High Variability start->high_var unexpected Unexpected Results start->unexpected transfection Check Transfection Efficiency low_signal->transfection Cause? reagents Check Reagents low_signal->reagents Cause? cells Assess Cell Health & Viability low_signal->cells Cause? ml344_conc Optimize this compound Concentration low_signal->ml344_conc Cause? plates Use Opaque White Plates high_bg->plates Solution media Use Phenol Red-Free Media high_bg->media Solution substrate Prepare Fresh Substrate high_bg->substrate Solution pipetting Use Master Mixes & Calibrated Pipettes high_var->pipetting Solution seeding Ensure Homogenous Cell Seeding high_var->seeding Solution edge_effect Avoid Edge Wells high_var->edge_effect Solution stability Check this compound Stability unexpected->stability Investigate interference Test for Direct Luciferase Interference unexpected->interference Investigate off_target Investigate Off-Target Effects unexpected->off_target Investigate

References

common problems in ML344 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using ML344 in their experiments.

Critical Alert: Distinguishing Between this compound and M344

A significant source of confusion in experiments can arise from the similar nomenclature of two distinct compounds: This compound and M344 . It is crucial to ensure you are using the correct molecule for your intended experiment.

  • This compound : The subject of this guide, is a CqsS/LuxQ agonist probe used to study bacterial quorum sensing, particularly in Vibrio cholerae.

  • M344 (also known as D 237 or MS 344): Is a histone deacetylase (HDAC) inhibitor investigated for its potential in cancer therapy.[1]

Using the wrong compound will lead to entirely irrelevant and uninterpretable results. Always verify the chemical name, CAS number, and intended biological activity with your supplier.

Troubleshooting and FAQs for this compound (CqsS/LuxQ Agonist)

The following Q&A section addresses common issues encountered during experiments with this compound.

Q1: What is the precise mechanism of action for this compound?

ML344_Mechanism_of_Action This compound This compound CqsS CqsS Receptor This compound->CqsS Binds to & Activates Phosphorylation Phosphorylation Cascade CqsS->Phosphorylation Initiates Downstream Downstream Response Regulators Phosphorylation->Downstream Modulates Gene_Expression Altered Gene Expression (e.g., Luciferase) Downstream->Gene_Expression Controls

Caption: Mechanism of action for this compound as a CqsS agonist.
Q2: My quorum sensing assay results are inconsistent. What are the common causes?

A2: Inconsistent results in quorum sensing assays can stem from several factors:

  • Bacterial Growth Phase: Ensure that the bacterial cultures used for the assay are consistently in the same growth phase (e.g., mid-logarithmic phase). The responsiveness of bacteria to quorum-sensing molecules can vary with their growth stage.

  • Inaccurate Cell Density: Variations in the initial optical density (OD) of the bacterial cultures can lead to variability in the assay readout. Standardize your protocol for diluting the overnight cultures.

  • This compound Degradation: While generally stable, prolonged incubation at 37°C in certain media could lead to some degradation. Prepare fresh dilutions of this compound for each experiment from a frozen stock.

  • Plasmid Stability: If using a reporter strain with a plasmid (e.g., carrying the luciferase operon), ensure the stability of the plasmid by maintaining antibiotic selection in your cultures.

  • Biofilm Formation: Aggregates of bacteria or biofilm formation in your cultures can lead to inconsistent sampling and, therefore, variable results. A low-speed centrifugation step can help remove aggregates before you start the assay.

Q3: I'm observing unexpected phenotypes in my bacteria. Could these be off-target effects of this compound?

A3: While this compound is considered a selective probe, off-target effects are always a possibility with small molecules. A broad panel screening of this compound against 67 common receptors and ion channels showed minimal off-target activity. The most significant off-target interaction was a 44% inhibition of the melatonin (B1676174) MT1 receptor at a 10 µM concentration. If your experimental system involves pathways related to this or other screened targets, it is important to consider the possibility of off-target effects.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a dose-response experiment to see if the unexpected phenotype correlates with the concentration of this compound.

  • Control Strain: Use a bacterial strain that lacks the CqsS receptor to determine if the effect is independent of the intended target.

Q4: What are the best practices for dissolving and storing this compound?

A4: Proper handling of this compound is critical for reproducible results.

  • Solubility: this compound is soluble in organic solvents like DMSO and ethanol. For biological experiments, it is recommended to first dissolve this compound in a small amount of DMSO to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer or culture medium.

  • Storage: Store the solid form of this compound at or below -20°C, where it is stable for at least 12 months. It is recommended to prepare single-use aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound should not be stored for more than one day.

Q5: How do I handle potential solubility issues during my experiment?

A5: Poor solubility of a compound in the experimental medium can lead to precipitation and a lower effective concentration, causing variability.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture is low (typically below 0.5%) to avoid solvent-induced toxicity or artifacts.

  • Precipitation Check: After diluting the this compound stock into your aqueous medium, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or adjust the dilution method.

  • Gentle Mixing: When preparing dilutions, ensure thorough but gentle mixing to aid dissolution.

Experimental Protocols

Protocol: Vibrio cholerae Quorum Sensing Luciferase Reporter Assay

This protocol is adapted from the discovery of this compound and is designed to measure its agonist activity on the CqsS receptor.

Materials:

  • V. cholerae reporter strain WN1103 (delta cqsA delta luxQ carrying pBB1 cosmid)

  • Luria-Bertani (LB) medium with tetracycline (B611298)

  • This compound stock solution in DMSO

  • 384-well black, clear-bottom plates

  • Plate reader capable of measuring luminescence and OD600

Procedure:

  • Inoculate 50 mL of LB medium containing tetracycline with the WN1103 reporter strain and grow overnight (>16 hours) at 30°C with shaking (200 rpm). The final OD600 should be greater than 3.0.

  • Dilute the overnight culture to a final OD600 of 0.3 in fresh LB with tetracycline.

  • Dispense 20 µL of LB with tetracycline into each well of a 384-well plate.

  • Dispense 10 µL of the diluted bacterial culture into each well.

  • Incubate the plates at 30°C without shaking for 6 hours.

  • Measure the bioluminescence and OD600 using a plate reader.

Quantitative Data for this compound

Table 1: Potency of this compound as a CqsS Agonist

CompoundEC50 (µM) in Primary AssayMax Luminescence (Relative to CAI-1)
This compound 5.9~120%
CAI-1 (Natural Ligand) < 0.1100%

Table 2: Off-Target Profile of this compound at 10 µM

Target% Inhibition
Melatonin MT1 Receptor44%
All other 66 targets< 40%

Appendix: Information on M344 (Histone Deacetylase Inhibitor)

This section is for informational purposes to help researchers who may have confused this compound with M344.

M344 is an inhibitor of histone deacetylases (HDACs), with an IC50 of approximately 100 nM for total HDACs and a threefold selectivity for inhibiting HDAC6 over HDAC1. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, M344 promotes histone acetylation, leading to a more open chromatin structure and the expression of genes that can induce cell cycle arrest and apoptosis in cancer cells.[1]

M344_Mechanism_of_Action M344 M344 HDAC Histone Deacetylase (HDAC) M344->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin Histones->Chromatin Leads to Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene_Expression Allows

Caption: General mechanism of action for M344 as an HDAC inhibitor.

For more detailed information on M344, please refer to publications on its effects on neuroblastoma and pancreatic cancer.

References

Technical Support Center: Optimizing ML344 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with ML344, a known agonist of the Vibrio cholerae CqsS quorum-sensing receptor. This guide will help you address common issues related to signal variability in this compound assays, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Q2: What type of assay is typically used to measure this compound activity?

A2: The activity of this compound is commonly measured using a bioluminescence-based reporter assay in a genetically engineered strain of Vibrio cholerae. This reporter strain typically contains the luxCDABE operon from a bioluminescent Vibrio species, with its expression controlled by a promoter that is regulated by the quorum-sensing pathway. Activation of the CqsS receptor by this compound leads to the production of light, which can be quantified using a luminometer.

Q3: What are the common sources of signal variability in this compound assays?

A3: Signal variability in this compound assays can arise from several factors, including:

  • Inconsistent Pipetting: Inaccurate or inconsistent dispensing of reagents, bacterial cultures, or this compound solutions is a major source of variability.[1]

  • Bacterial Growth Phase: The responsiveness of V. cholerae to quorum-sensing signals can vary depending on its growth phase.

  • Reagent Instability: Degradation of this compound or components of the luciferase assay system can lead to a weaker signal.

  • Plate Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, which can affect bacterial growth and luminescence.

  • Instrument Settings: Improper luminometer settings, such as gain and integration time, can lead to high background or saturated signals.

Troubleshooting Guides

Issue 1: Weak or No Luminescence Signal

A weak or absent signal can be frustrating, but systematic troubleshooting can often identify the cause.

Potential Cause Recommended Solution
Inactive this compound Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. Ensure proper storage of the stock solution at -20°C or -80°C.
Bacterial Culture Issues Use a fresh overnight culture of the V. cholerae reporter strain. Ensure the culture is in the appropriate growth phase (typically early to mid-logarithmic phase) for optimal responsiveness. Verify the viability of the bacterial stock.
Incorrect Assay Conditions Optimize the incubation time and temperature. Ensure the assay medium is appropriate for both bacterial growth and luminescence.
Luminometer Settings Increase the integration time or the gain on the luminometer to enhance signal detection. However, be mindful that this can also increase background noise.[2]
Reagent Problems Confirm that the luciferase substrate is not expired and has been stored correctly, protected from light and moisture.
Issue 2: High Background Signal

High background can mask the specific signal from this compound activation.

Potential Cause Recommended Solution
Contaminated Media or Reagents Use fresh, sterile media and reagents. Filter-sterilize all solutions.
Autoluminescence of Compound Test this compound in the assay medium without bacteria to check for intrinsic luminescence.
Light Leakage Ensure the luminometer's plate chamber is properly sealed and that there are no external light sources interfering with the measurement.
Choice of Microplate Use opaque, white-walled microplates for luminescence assays to maximize signal and minimize well-to-well crosstalk.
High Basal Activity The reporter strain may have a high basal level of quorum-sensing activation. Consider using a strain with a tighter regulation of the reporter gene.
Issue 3: High Variability Between Replicates

Inconsistent results between replicate wells can make data interpretation difficult.

Potential Cause Recommended Solution
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing at each step.[1]
Uneven Cell Distribution Gently mix the bacterial culture before dispensing it into the wells to ensure a uniform cell density.
Edge Effects Avoid using the outer rows and columns of the microplate for experimental samples. Instead, fill these wells with sterile medium to create a humidity barrier.
Temperature Gradients Allow plates to equilibrate to the incubation temperature before adding reagents. Ensure the incubator provides uniform temperature distribution.
Inconsistent Incubation Times Stagger the addition of reagents or the reading of the plate to ensure that all wells are incubated for the same duration.

Quantitative Data Summary

The following table provides representative performance metrics for a Vibrio cholerae quorum-sensing bioluminescence assay. These values can serve as a benchmark for your own experiments with this compound.

Parameter Typical Value Indication of Assay Quality
Signal-to-Background (S/B) Ratio > 10A high S/B ratio indicates a robust and specific assay response.
Z'-factor > 0.5A Z'-factor above 0.5 is indicative of an excellent assay suitable for high-throughput screening.
Coefficient of Variation (%CV) < 15%A low %CV for replicate wells demonstrates good assay precision and reproducibility.

Experimental Protocols

Bioluminescence Reporter Assay for this compound Activity in Vibrio cholerae

This protocol outlines a general procedure for assessing the agonist activity of this compound on the CqsS receptor using a V. cholerae reporter strain.

Materials:

  • Vibrio cholerae reporter strain (e.g., a strain with a luxCDABE reporter under the control of a quorum-sensing regulated promoter)

  • Luria-Bertani (LB) broth supplemented with appropriate antibiotics

  • This compound

  • DMSO (for this compound stock solution)

  • Opaque, white, 96-well microplates

  • Luminometer

Procedure:

  • Prepare Bacterial Culture: Inoculate a single colony of the V. cholerae reporter strain into LB broth with the appropriate antibiotic. Grow the culture overnight at 30°C with shaking. The next day, subculture the overnight culture into fresh LB broth and grow to early or mid-logarithmic phase (OD600 of approximately 0.2-0.5).

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions of the this compound stock solution in LB broth to achieve the desired final concentrations for the dose-response experiment. Include a vehicle control (DMSO at the same final concentration as in the highest this compound concentration).

  • Assay Setup: Dispense the diluted bacterial culture into the wells of a 96-well plate. Add the this compound dilutions and vehicle controls to the respective wells.

  • Incubation: Incubate the plate at 30°C for a predetermined amount of time (e.g., 4-6 hours) to allow for induction of the reporter gene.

  • Measurement: Measure the luminescence of each well using a plate luminometer. Also, measure the optical density (OD600) of each well to normalize the luminescence signal to cell density.

  • Data Analysis: Subtract the background luminescence (from wells with no bacteria or no this compound). Normalize the luminescence readings to the cell density (Luminescence/OD600). Plot the normalized luminescence against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

CqsS Signaling Pathway

CqsS_Signaling_Pathway cluster_low_density Low Cell Density cluster_high_density High Cell Density CqsS_K CqsS (Kinase) LuxU_P LuxU~P CqsS_K->LuxU_P ATP -> ADP LuxO_P LuxO~P LuxU_P->LuxO_P LuxU_P->LuxO_P Qrr_sRNAs Qrr sRNAs LuxO_P->Qrr_sRNAs Activates Transcription AphA AphA (Virulence, Biofilm) Qrr_sRNAs->AphA Activates Translation HapR_rep HapR (Repressed) Qrr_sRNAs->HapR_rep Represses Translation HapR HapR (Motility, Protease) Qrr_sRNAs->HapR Repression Relieved AphA_rep AphA (Repressed) Qrr_sRNAs->AphA_rep No Activation This compound This compound (Agonist) CqsS_P CqsS (Phosphatase) This compound->CqsS_P Binds to CqsS_P->LuxU_P Dephosphorylates LuxU LuxU LuxO LuxO LuxO->Qrr_sRNAs Transcription Blocked Troubleshooting_Workflow start Low or No Signal Detected check_reagents Check Reagents: - this compound stock (fresh?) - Luciferase substrate (expired?) start->check_reagents check_culture Check Bacterial Culture: - Viability - Growth phase (log phase?) start->check_culture check_instrument Check Luminometer Settings: - Increased gain? - Sufficient integration time? start->check_instrument reagent_issue Prepare fresh reagents check_reagents->reagent_issue Issue Found retest Retest Assay check_reagents->retest No Issue culture_issue Use fresh overnight culture, monitor growth to log phase check_culture->culture_issue Issue Found check_culture->retest No Issue instrument_issue Optimize instrument settings check_instrument->instrument_issue Issue Found check_instrument->retest No Issue reagent_issue->retest culture_issue->retest instrument_issue->retest

References

identifying and avoiding ML344 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Identifying and Mitigating Off-Target Effects for the Isoflavone (B191592) Anti-Cancer Agent ME-344

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ME-344, a promising isoflavone with potent anti-cancer properties.

Important Note on Compound Naming: It has come to our attention that there may be confusion between ME-344 and a similarly named compound, ML344 . This compound is an agonist of the bacterial Vibrio cholerae CqsS quorum-sensing receptor and has shown minimal activity against a panel of mammalian targets.[1] This guide focuses exclusively on ME-344 , the isoflavone derivative with demonstrated cytotoxic effects in mammalian cancer cells.[2]

ME-344 has garnered significant interest for its ability to induce cell death in various cancer models through a multi-targeted mechanism of action.[2] However, as with any potent bioactive molecule, understanding and controlling for potential off-target effects is crucial for the accurate interpretation of experimental results and for its continued development as a therapeutic agent. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to help you navigate the complexities of working with ME-344 and ensure the robustness of your findings.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during your experiments with ME-344.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of ME-344?

ME-344 is known to have a dual mechanism of action, targeting both mitochondrial bioenergetics and the cellular cytoskeleton.[2] Specifically, it has been shown to:

  • Inhibit Mitochondrial Complex I: ME-344 interferes with mitochondrial oxidative phosphorylation, leading to a reduction in ATP production and an increase in reactive oxygen species (ROS).[2]

  • Inhibit Tubulin Polymerization: ME-344 interacts with tubulin near the colchicine-binding site, disrupting microtubule dynamics, which is crucial for cell division and structure.

2. I am observing significant cytotoxicity in my cell line. How can I confirm this is an on-target effect of ME-344?

To confirm that the observed cytotoxicity is due to the known mechanisms of ME-344, consider the following control experiments:

  • Antioxidant Rescue: To test the contribution of mitochondrial ROS, pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before adding ME-344. A partial or complete rescue of the cytotoxic effect would suggest a significant role for ROS. However, it's important to note that in some leukemia cell lines, antioxidant treatment did not rescue cell death, indicating other mechanisms are at play.

  • Use of a Structurally Related but Inactive Analog: If available, a structurally similar analog of ME-344 that is known to be inactive against mitochondrial complex I and tubulin can be used as a negative control.

  • Cell Lines with Known Resistance: Certain cancer cell lines have shown intrinsic resistance to ME-344.[2] Comparing the effects of ME-344 on your sensitive cell line with a known resistant line can help confirm on-target activity.

3. My results with ME-344 are inconsistent across experiments. What could be the cause?

Inconsistent results can stem from several factors:

  • Compound Stability and Storage: Ensure that your stock solutions of ME-344 are stored correctly, protected from light, and used within their recommended shelf life. Repeated freeze-thaw cycles should be avoided.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular metabolism and drug sensitivity. Maintain consistent cell culture practices.

  • Assay-Specific Variability: The choice of cytotoxicity assay can influence the results. It is advisable to confirm findings using multiple, mechanistically distinct assays (e.g., a metabolic assay like MTS alongside a membrane integrity assay).

Troubleshooting Unexpected Results

Issue: You observe a phenotype that is not readily explained by the known mechanisms of ME-344 (e.g., unexpected changes in gene expression, altered cell morphology not related to microtubule disruption).

Possible Cause: This could be indicative of an off-target effect.

Troubleshooting Strategy:

  • Literature Review: Conduct a thorough search for any newly identified targets or pathways affected by ME-344 or structurally related isoflavones.

  • Target-Based Assays: If you hypothesize a specific off-target, you can perform direct biochemical or cellular assays to test for modulation of that target by ME-344.

  • Broad-Spectrum Profiling: For a more unbiased approach, consider profiling ME-344 against a panel of common off-target liabilities, such as those offered by commercial screening services. These panels often include a wide range of receptors, kinases, and ion channels.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of ME-344 across a panel of human leukemia cell lines.

Cell LineIC50 (nM)
OCI-AML2~100
TEX~150
HL-60~200
K562~250
KG1a~180
U937~220
NB4~70

Data extracted from Jeyaraju, et al., 2016.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of ME-344.

Cell Viability and Cytotoxicity Assays

1. MTS Assay (Colorimetric)

  • Principle: Measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan (B1609692) product.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with a serial dilution of ME-344 (and vehicle control) for the desired time period (e.g., 72 hours).

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Sulforhodamine B (SRB) Assay (Colorimetric)

  • Principle: Measures total protein content as an indicator of cell number.

  • Protocol:

    • Follow steps 1 and 2 of the MTS assay protocol.

    • Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plate several times with water and allow it to air dry.

    • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plate with 1% acetic acid to remove unbound dye and allow it to air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

3. Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry)

  • Principle: Differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membrane integrity (necrotic or late apoptotic).

  • Protocol:

    • Treat cells with ME-344 for the desired time.

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathways and Experimental Workflows

ME344_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoskeleton ME344 ME-344 ComplexI Complex I ME344->ComplexI Tubulin Tubulin ME344->Tubulin ROS Increased ROS ComplexI->ROS inhibition ATP Decreased ATP ComplexI->ATP inhibition Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis Microtubules Microtubule Disruption Tubulin->Microtubules inhibition of polymerization Microtubules->Apoptosis

Caption: ME-344 dual mechanism of action in cancer cells.

Troubleshooting_Workflow Start Unexpected Phenotype Observed CheckOnTarget Confirm On-Target Effects (e.g., Antioxidant Rescue, Resistant Cell Lines) Start->CheckOnTarget OnTargetConfirmed Phenotype Persists? CheckOnTarget->OnTargetConfirmed OffTargetHypothesis Hypothesize Off-Target Mechanism OnTargetConfirmed->OffTargetHypothesis Yes RevisitOnTarget Re-evaluate On-Target Contribution OnTargetConfirmed->RevisitOnTarget No LiteratureSearch Literature Search for Related Compounds OffTargetHypothesis->LiteratureSearch DirectAssay Direct Biochemical/Cellular Assay for Hypothesized Target OffTargetHypothesis->DirectAssay BroadScreening Broad Off-Target Panel Screening OffTargetHypothesis->BroadScreening LiteratureSearch->OffTargetHypothesis AnalyzeResults Analyze Screening Results and Validate Hits DirectAssay->AnalyzeResults BroadScreening->AnalyzeResults Conclusion Identify Novel Off-Target Effect AnalyzeResults->Conclusion

Caption: Workflow for investigating unexpected phenotypes with ME-344.

References

Technical Support Center: ML344 Signal-to-Noise Ratio Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving ML344. The focus of this guide is to address specific issues related to signal-to-noise ratio that may be encountered during the use of this compound, particularly in the context of its role as a quorum sensing agonist in Vibrio cholerae.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that functions as an agonist for the CqsS/LuxQ quorum sensing receptors in Vibrio cholerae. It acts as an inducer of the quorum sensing cascade, which in V. cholerae typically regulates virulence, biofilm formation, and bioluminescence.

Q2: What are the common experimental applications of this compound?

This compound is primarily used in studies of bacterial quorum sensing, particularly in Vibrio cholerae and other related bacteria. It is often used to activate the CqsS/LuxQ signaling pathway to study its downstream effects. Common assays include bioluminescence reporter assays, biofilm formation assays, and gene expression analyses of quorum sensing-regulated genes.

Q3: What are the primary sources of poor signal-to-noise ratio in this compound experiments?

A poor signal-to-noise ratio in experiments with this compound can arise from several factors:

  • High Background Signal: This can be caused by contamination of reagents or cultures, autofluorescence of media or the compound itself, or non-specific activation of the reporter system.

  • Low Signal Intensity: This may result from suboptimal this compound concentration, poor compound solubility, low bacterial density, or issues with the reporter system's sensitivity.

  • Inconsistent Results: Variability between replicates can be due to pipetting errors, uneven cell densities, or fluctuations in temperature and incubation times.

Troubleshooting Guides

Issue 1: High Background Signal in Bioluminescence Assays

High background luminescence can mask the specific signal generated by this compound-induced quorum sensing activation, leading to a low signal-to-noise ratio.

Possible Cause Recommended Solution Experimental Verification
Contamination of Media or Reagents Use fresh, sterile media and reagents. Filter-sterilize all solutions.Test for background luminescence in wells containing only media and assay reagents (no bacteria).
Autoluminescence of this compound Run a control experiment with this compound in cell-free media to measure its intrinsic luminescence at the detection wavelength.Compare the signal from wells with this compound in media to wells with media alone.
High Basal Activity of the Reporter Strain Ensure the V. cholerae reporter strain has a low basal level of luminescence in the absence of an agonist.Measure the luminescence of the reporter strain without this compound over a time course to establish a stable baseline.
Light Leakage in Plate Reader Use opaque, white-walled 96-well plates to minimize crosstalk between wells. Ensure the plate reader's measurement chamber is light-tight.Measure a high-signal well adjacent to a no-signal well to assess the degree of light leakage.
Issue 2: Low Signal Intensity

A weak signal can make it difficult to distinguish the effect of this compound from the background noise.

Possible Cause Recommended Solution Experimental Verification
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration of this compound for maximal signal induction.Test a range of this compound concentrations (e.g., from nanomolar to micromolar) and measure the resulting luminescence.
Poor Solubility of this compound Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the aqueous assay medium. The final solvent concentration should be kept low (typically <1%) to avoid toxicity.Visually inspect the stock solution for any precipitate. Test the effect of the solvent alone on the assay as a control.
Low Bacterial Density Optimize the initial inoculum density of the V. cholerae reporter strain to ensure sufficient cell numbers for a robust signal.Perform a growth curve of the reporter strain and measure luminescence at different cell densities (OD600).
Incorrect Instrument Settings Optimize the gain and integration time on the luminometer to maximize signal detection without saturating the detector.Consult the instrument's manual for guidance on optimizing settings for bioluminescence assays.

Experimental Protocols

Protocol 1: Bioluminescence Assay for this compound Activity in Vibrio cholerae

This protocol outlines a method to measure the agonist activity of this compound on the CqsS/LuxQ quorum sensing pathway in a V. cholerae reporter strain.

Materials:

  • Vibrio cholerae reporter strain (e.g., a strain with a luxCDABE reporter construct)

  • Luria-Bertani (LB) broth supplemented with appropriate antibiotics

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Opaque, white-walled 96-well plates

  • Luminometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the V. cholerae reporter strain into LB broth with antibiotics and grow overnight at 30°C with shaking.

  • Subculturing: Dilute the overnight culture 1:100 into fresh LB broth and grow to an early exponential phase (e.g., OD600 of 0.2-0.4).

  • Assay Plate Preparation:

    • Prepare serial dilutions of the this compound stock solution in LB broth to achieve the desired final concentrations.

    • Add 100 µL of the diluted this compound solutions to the wells of the 96-well plate.

    • Include a vehicle control (e.g., LB with the same final concentration of DMSO).

    • Include a no-cell control (LB broth only) to measure background luminescence.

  • Inoculation: Add 100 µL of the prepared bacterial subculture to each well.

  • Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Signaling Pathway and Workflow Diagrams

ML344_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound CqsS CqsS/LuxQ Receptor This compound->CqsS Binds and Activates LuxU LuxU CqsS->LuxU Dephosphorylates LuxO LuxO LuxU->LuxO Dephosphorylates qrr_sRNAs Qrr sRNAs LuxO->qrr_sRNAs Represses Transcription HapR HapR qrr_sRNAs->HapR Represses Translation Bioluminescence Bioluminescence HapR->Bioluminescence Activates Biofilm Biofilm Formation HapR->Biofilm Represses

Caption: this compound signaling pathway in Vibrio cholerae.

Troubleshooting_Workflow Start Poor Signal-to-Noise Ratio Check_Background High Background? Start->Check_Background Check_Signal Low Signal? Check_Background->Check_Signal No Troubleshoot_Background Troubleshoot Background (Contamination, Autoluminescence) Check_Background->Troubleshoot_Background Yes Troubleshoot_Signal Troubleshoot Signal (Concentration, Solubility, Cell Density) Check_Signal->Troubleshoot_Signal Yes Optimize_Assay Optimize Assay Parameters (Instrument Settings, Incubation Time) Check_Signal->Optimize_Assay No Troubleshoot_Background->Optimize_Assay Troubleshoot_Signal->Optimize_Assay End Improved Signal-to-Noise Optimize_Assay->End

how to address ML344 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML344. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after dilution in aqueous buffer. How can I prevent this?

A1: this compound has low aqueous solubility. Precipitation upon dilution of a DMSO stock solution into aqueous media (like PBS or cell culture medium) is a common issue. To mitigate this:

  • Use a Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in the aqueous buffer.

  • Ensure Final DMSO Concentration is Low: While preparing working solutions from a DMSO stock, it is advisable to keep the final DMSO concentration below 0.5% in cell-based assays to avoid solvent toxicity. For animal studies, the final DMSO concentration should ideally be 2% or lower.

  • Consider Co-solvents: If precipitation persists, the use of a co-solvent may be necessary. Common co-solvents include glycerol, Tween 80, sodium carboxymethylcellulose (CMC-Na), cyclodextrin, and PEG400.

  • Vortex During Dilution: Gently vortex or mix the solution while adding the this compound stock to the aqueous buffer to ensure rapid and even dispersion.

Q2: I am observing inconsistent results in my cell viability or functional assays with this compound. What are the possible causes?

A2: Inconsistent results with this compound can stem from several factors related to its stability and mechanism of action as an mTOR inhibitor:

  • Solution Instability: While this compound is reported to be stable in PBS with a small percentage of DMSO, prolonged storage of diluted aqueous solutions is not recommended. Prepare fresh working solutions for each experiment from a frozen DMSO stock.

  • Cell Line Specificity: The sensitivity to mTOR inhibitors can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line.

  • Experimental Conditions: Variations in cell density, passage number, and media components can influence the cellular response to this compound. Maintain consistency in these parameters across experiments.

  • Off-Target Effects: At higher concentrations, the risk of off-target effects increases. Use the lowest effective concentration determined from your dose-response studies.

Q3: How can I be sure that the observed effects are due to the inhibition of the mTOR pathway?

A3: To confirm that the experimental phenotype is a direct result of mTOR inhibition by this compound, consider the following controls:

  • Genetic Controls: Use techniques like siRNA or shRNA to knock down key components of the mTOR pathway (e.g., mTOR, Raptor for mTORC1). A similar phenotype to this compound treatment would suggest an on-target effect.

  • Biochemical Readouts: Measure the phosphorylation status of downstream targets of mTORC1 and mTORC2. A decrease in the phosphorylation of proteins like S6 kinase (S6K) and 4E-BP1 (for mTORC1) or Akt at Ser473 (for mTORC2) following this compound treatment would indicate on-target activity.

Troubleshooting Guides

Problem: Poor Solubility and Precipitation
Symptom Possible Cause Suggested Solution
Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.Low aqueous solubility of this compound.Perform a stepwise dilution. Ensure the final DMSO concentration is low (<0.5% for in vitro assays). Consider using a co-solvent.
Solution appears cloudy over time.Aggregation or precipitation of the compound.Prepare fresh working solutions for each experiment. Avoid storing diluted aqueous solutions.
Problem: Inconsistent or Unexpected Experimental Results
Symptom Possible Cause Suggested Solution
High variability in cell viability assays between replicates.Inconsistent seeding density or uneven drug distribution.Ensure uniform cell seeding. Gently mix the plate after adding this compound to ensure even distribution.
No effect or a reduced effect of this compound is observed.Incorrect dosage, degraded compound, or insensitive cell line.Perform a dose-response curve to determine the optimal concentration. Use freshly prepared dilutions. Confirm the sensitivity of your cell line to mTOR inhibitors.
Off-target effects are suspected.Concentration of this compound is too high.Use the lowest effective concentration possible. Include appropriate genetic and biochemical controls to verify on-target activity.

Data Presentation

Table 1: Stability of this compound in Solution

Solvent System Temperature Time Stability Source
PBS (pH 7.4) with 1% DMSO23°C48 hours>99% remaining
DMSO-20°C1 monthRe-examination of efficacy is recommended if stored for longer.
DMSO-80°C6 monthsStable.

Table 2: Solubility of this compound

Solvent Solubility Source
PBS (pH 7.4) with 1% DMSO>100 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

Procedure:

  • Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.45 mg of this compound (Molecular Weight: 245.32 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO (in this case, 1 mL).

  • Mixing: Cap the tube tightly and vortex for several minutes until the powder is completely dissolved, resulting in a clear solution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, first prepare an intermediate dilution of the stock solution in cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM solution.

  • Final Dilution: Further dilute the intermediate solution to the desired final concentrations for your experiment. For example, to achieve a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Application: Immediately add the prepared working solutions to your cells.

Visualizations

ML344_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 mTORC2 mTORC2 PI3K->mTORC2 PIP2 PIP2 AKT AKT PIP3->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis This compound This compound (ME-344) This compound->mTORC1 This compound->mTORC2 Akt_Ser473 AKT (pSer473) mTORC2->Akt_Ser473

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.

Troubleshooting_Workflow Check_Solubility Check for Precipitation Optimize_Dilution Optimize Dilution Protocol (e.g., stepwise dilution) Check_Solubility->Optimize_Dilution Precipitation Observed Check_Protocols Review Experimental Protocols Check_Solubility->Check_Protocols No Precipitation Optimize_Dilution->Check_Protocols Standardize_Conditions Standardize Cell Conditions (density, passage) Check_Protocols->Standardize_Conditions Inconsistencies Found Verify_Activity Verify On-Target Activity Check_Protocols->Verify_Activity Protocols Consistent Standardize_Conditions->Verify_Activity Perform_Controls Perform Genetic/Biochemical Controls (e.g., siRNA, Western Blot) Verify_Activity->Perform_Controls On-Target Effect Uncertain End Consistent Results Verify_Activity->End On-Target Effect Confirmed Perform_Controls->End

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

mitigating high background noise in ML344 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate high background noise and other common issues encountered in ML344 assays.

Troubleshooting Guide: High Background Noise

High background noise in this compound assays can mask the true signal and reduce the sensitivity of the experiment. This guide provides a systematic approach to identifying and resolving the root causes of elevated background signals.

Q1: What are the primary sources of high background noise in my this compound luminescence reporter assay?

High background luminescence can stem from several factors, which can be broadly categorized as issues with reagents and consumables, the biological system, or the instrumentation.

CategoryPotential SourceRecommended Action
Reagents & Consumables Contaminated media, buffers, or luciferase substrate.Prepare fresh reagents using high-purity water and sterile techniques.
Autoluminescence of media components or test compounds.Test media components and compounds for intrinsic luminescence in the absence of bacteria.
Choice of microplate.Use opaque, white-walled microplates for luminescence assays to maximize signal and minimize crosstalk.
Biological System Bacterial contamination of the cell culture.Regularly check cultures for contamination and use appropriate aseptic techniques.
High basal activity of the reporter construct.If using a plasmid with a strong promoter, it may lead to high basal luciferase expression. Consider using a weaker promoter for the reporter gene.
Off-target effects of this compound.While this compound is known as a CqsS agonist, high concentrations may have off-target effects. It's important to perform dose-response experiments to find the optimal concentration.
Instrumentation High photomultiplier tube (PMT) gain settings.Optimize the gain setting on the luminometer to ensure the signal is within the linear range of the detector.
Extended signal integration times.Use the shortest integration time that provides a stable and robust signal.
Light leakage into the luminometer.Ensure the instrument is in a dark environment and that the plate chamber is properly sealed.

Q2: My "no-cell" and "no-plasmid" controls show high background luminescence. What should I do?

This indicates that the high background is independent of your biological system and likely originates from the reagents or the microplate.

  • Actionable Steps:

    • Test Reagents: Prepare fresh luciferase substrate and assay buffers. Measure the luminescence of the reagents alone in a new, clean microplate.

    • Check for Plate Autoluminescence: Some microplates can exhibit phosphorescence. "Dark adapt" your plate by incubating it in the dark for 10-15 minutes before reading.

    • Clean Injectors: If using a luminometer with injectors, ensure they are thoroughly cleaned to prevent cross-contamination from previous experiments.

Q3: The background signal is high only in the wells containing my Vibrio cholerae reporter strain, even without this compound. Why is this happening?

This suggests an issue with the basal activity of your reporter strain or the growth medium.

  • Actionable Steps:

    • Optimize Cell Density: High cell density can sometimes lead to increased background. Perform a cell titration experiment to determine the optimal cell number that provides a good signal-to-background ratio.

    • Media Composition: Certain components in complex media can be inherently luminescent or can induce a stress response in the bacteria, leading to unintended reporter gene expression. Test different media formulations to find one with lower background.

    • Promoter Strength: The promoter driving your luciferase reporter may have high basal activity in your bacterial strain. If possible, consider using a reporter construct with a weaker promoter.

Frequently Asked Questions (FAQs)

Q4: What is this compound and what is its mechanism of action?

Q5: What is the typical signaling pathway activated by this compound in a Vibrio cholerae reporter assay?

This compound, as a CqsS agonist, influences the phosphorylation state of the master regulator LuxO. At low concentrations of autoinducers (or in the absence of this compound), CqsS acts as a kinase, leading to the phosphorylation of LuxO. Phosphorylated LuxO activates the expression of small regulatory RNAs (Qrr sRNAs), which in turn inhibit the expression of the master quorum-sensing regulator, HapR. When this compound is present at sufficient concentrations, it binds to CqsS, switching its activity from a kinase to a phosphatase. This leads to the dephosphorylation and inactivation of LuxO, allowing for the expression of HapR and the subsequent activation of quorum sensing-controlled genes, such as those for bioluminescence.

Q6: What are the recommended concentrations for this compound in an assay?

The optimal concentration of this compound can vary depending on the specific bacterial strain, reporter construct, and assay conditions. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your particular system. A typical starting point for a dose-response experiment could be a serial dilution from 100 µM down to the nanomolar range.

Q7: What are some key considerations for a robust this compound high-throughput screening (HTS) assay?

For a successful HTS campaign, it is essential to have a robust and reproducible assay.

  • Assay Quality Metrics:

    • Z'-factor: This metric assesses the statistical effect size and is a measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

    • Signal-to-Background (S/B) Ratio: A high S/B ratio is desirable for a clear distinction between positive and negative results.

  • Plate Uniformity: Ensure consistent cell plating and reagent addition across the entire plate to avoid edge effects. Filling the outer wells with sterile media or water can help minimize evaporation.

  • Controls: Include appropriate positive and negative controls on each plate.

    • Negative Control: Cells with vehicle (e.g., DMSO).

    • Positive Control: Cells with a known CqsS agonist or a saturating concentration of this compound.

Experimental Protocols

Protocol 1: General Luminescence Reporter Assay for this compound Activity

This protocol provides a general framework for assessing the activity of this compound using a Vibrio cholerae strain containing a luciferase reporter construct responsive to the CqsS signaling pathway.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the Vibrio cholerae reporter strain into appropriate liquid medium (e.g., Luria-Bertani broth supplemented with necessary antibiotics).

    • Grow the culture overnight at the optimal temperature (e.g., 30-37°C) with shaking.

    • The next day, dilute the overnight culture into fresh medium and grow to the desired optical density (OD600), typically early to mid-log phase.

  • Assay Plate Preparation:

    • Prepare serial dilutions of this compound in the assay medium. A common solvent for this compound is DMSO; ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth or luminescence (typically ≤1%).

    • Add the diluted this compound and control solutions to the wells of a white, opaque 96-well or 384-well microplate.

  • Initiation of the Assay:

    • Add the prepared bacterial culture to each well of the assay plate.

    • Include "no-cell" controls containing only media and this compound dilutions to check for background luminescence from the compound and media.

  • Incubation:

    • Incubate the plate at the optimal growth temperature for a defined period (e.g., 4-6 hours) to allow for reporter gene expression. The incubation time should be optimized for your specific reporter system.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence using a plate luminometer.

Visualizations

G cluster_low Low Cell Density / No this compound cluster_high High Cell Density / With this compound CqsS_k CqsS (Kinase) LuxU LuxU CqsS_k->LuxU ATP -> ADP LuxU_P LuxU-P LuxU->LuxU_P LuxO LuxO LuxU_P->LuxO LuxO_P LuxO-P LuxO->LuxO_P Qrr Qrr sRNAs LuxO_P->Qrr Activates Transcription HapR_exp_low HapR Expression Qrr->HapR_exp_low Inhibits Translation Virulence Virulence & Biofilm Formation HapR_exp_low->Virulence Represses This compound This compound (Agonist) CqsS_p CqsS (Phosphatase) This compound->CqsS_p LuxU_P_dephos LuxU-P CqsS_p->LuxU_P_dephos Pi LuxU_dephos LuxU LuxU_P_dephos->LuxU_dephos LuxO_P_dephos LuxO-P LuxU_dephos->LuxO_P_dephos LuxO_dephos LuxO LuxO_P_dephos->LuxO_dephos Qrr_high Qrr sRNAs LuxO_dephos->Qrr_high Inactive HapR_exp_high HapR Expression Qrr_high->HapR_exp_high No Inhibition Luminescence Luminescence Expression HapR_exp_high->Luminescence Activates

Caption: CqsS signaling pathway in Vibrio cholerae modulated by this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis prep 1. Preparation assay 2. Assay Execution culture Prepare V. cholerae reporter strain culture compounds Prepare this compound/compound serial dilutions culture->compounds plate_prep Dispense compounds and controls into 384-well plate compounds->plate_prep add_cells Add bacterial culture to plate plate_prep->add_cells readout 3. Data Acquisition incubation Incubate plate (e.g., 4-6 hours, 37°C) add_cells->incubation add_reagent Add luciferase assay reagent incubation->add_reagent analysis 4. Data Analysis read_lum Read luminescence (Luminometer) add_reagent->read_lum calc Calculate % activity and Z'-factor read_lum->calc hits Identify hits calc->hits

Caption: Experimental workflow for an this compound HTS assay.

G cluster_reagents Reagent/Plate Troubleshooting cluster_cells Biological System Troubleshooting start High Background Noise Observed check_controls Are 'no-cell'/'no-plasmid' controls also high? start->check_controls reagent_issue Issue with Reagents/Plate check_controls->reagent_issue Yes cell_issue Issue with Biological System check_controls->cell_issue No fresh_reagents Prepare fresh reagents and use new plates reagent_issue->fresh_reagents check_contamination Check for bacterial contamination cell_issue->check_contamination test_autolum Test for autoluminescence of media/compounds fresh_reagents->test_autolum clean_instrument Clean luminometer and injectors test_autolum->clean_instrument end Background Noise Mitigated clean_instrument->end optimize_density Optimize cell density check_contamination->optimize_density check_promoter Evaluate reporter promoter strength optimize_density->check_promoter check_promoter->end

Caption: Troubleshooting logic for high background noise in this compound assays.

Technical Support Center: Improving Reproducibility of ML344 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing ML344, a CqsS/LuxQ agonist probe, in their experiments. Our goal is to enhance the reproducibility of your findings by addressing common challenges and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as an agonist for the CqsS membrane receptor in Vibrio cholerae. CqsS is a key component of the quorum-sensing signaling pathway, a system that allows bacteria to communicate and coordinate group behaviors, such as biofilm formation and virulence factor expression. By activating CqsS, this compound can induce quorum sensing-dependent gene expression.

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used to study quorum sensing in Vibrio cholerae and other related bacteria. Its applications include:

  • Investigating the role of the CqsS signaling pathway in bacterial physiology.

  • Studying the regulation of virulence gene expression.

  • Analyzing the mechanisms of biofilm formation and dispersal.

  • Screening for novel anti-quorum sensing molecules that may act as antagonists to this compound's effects.

Q3: How should I prepare and store this compound?

A3: For optimal stability, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution should be stored at -20°C or -80°C to prevent degradation. When preparing working solutions, it is recommended to use fresh dilutions from the stock to ensure consistent activity. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: What is a typical working concentration for this compound?

A4: The optimal working concentration of this compound will vary depending on the specific bacterial strain, growth conditions, and the assay being performed. It is highly recommended to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your specific experimental setup. This will ensure you are using a concentration that elicits a robust and reproducible biological response.

Troubleshooting Guides

Luciferase Reporter Assays

Luciferase reporter assays are commonly used to measure the effect of this compound on the expression of quorum sensing-regulated genes.

Problem Possible Cause Solution
High background signal Contamination of reagents or cultures.Use fresh, sterile reagents and media. Ensure aseptic techniques are followed during the experiment.
Cell lysis leading to release of cellular components that interfere with the assay.Optimize cell harvesting and lysis procedures to minimize cell damage.
Low or no signal Inactive this compound.Ensure this compound has been stored correctly and prepare fresh dilutions from a reliable stock.
Low transfection efficiency (if using a plasmid-based reporter).Optimize transfection protocol, including the ratio of DNA to transfection reagent.
Problems with the luciferase substrate or enzyme.Check the expiration date and storage conditions of the luciferase assay reagents.
High variability between replicates Pipetting errors.Use calibrated pipettes and ensure consistent pipetting technique.
Inconsistent cell density in wells.Ensure a homogenous cell suspension before plating.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with a buffer to maintain a consistent environment.
Biofilm Formation Assays

Biofilm assays, such as the crystal violet staining method, are used to assess the impact of this compound on bacterial biofilm formation.

Problem Possible Cause Solution
Inconsistent biofilm formation Variation in bacterial growth conditions.Standardize culture conditions, including media composition, temperature, and incubation time.
Use of different surfaces for biofilm attachment.Use the same type and brand of microplates or other surfaces for all experiments.
Difficulty in quantifying biofilms Uneven staining with crystal violet.Ensure the entire biofilm is submerged in the crystal violet solution and that the washing steps are performed gently and consistently.
High background staining.Thoroughly wash the wells after staining to remove non-adherent cells and excess stain.
No effect of this compound on biofilm formation Suboptimal concentration of this compound.Perform a dose-response experiment to determine the optimal concentration for influencing biofilm formation in your strain.
The specific bacterial strain may not have a CqsS-dependent biofilm phenotype under the tested conditions.Verify the genetic background of your strain and the role of CqsS in its biofilm formation.

Data Presentation

Properties of this compound
PropertyValueSource
Molecular Weight 245.33 g/mol MyBioSource
Purity >98%MyBioSource
Stability in PBS (pH 7.4, 23°C) StableNCBI
EC50 Not explicitly available in public databases. It is recommended to determine the EC50 experimentally for the specific strain and assay conditions.-

Experimental Protocols

Luciferase Reporter Assay for CqsS Activation

This protocol is adapted from publicly available bioassays for CqsS agonists.

1. Bacterial Strain and Reporter Construct:

  • Use a Vibrio cholerae strain that lacks the native autoinducer synthase for CqsS (ΔcqsA) and contains a luciferase reporter gene (e.g., luxCDABE) under the control of a quorum sensing-regulated promoter.

2. Culture Preparation:

  • Grow the reporter strain overnight at 30°C in a suitable broth medium (e.g., Luria-Bertani broth) with appropriate antibiotics.

  • The next day, dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.

3. Assay Procedure:

  • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then in the culture medium. Include a vehicle control (DMSO alone).

  • In a white, clear-bottom 96-well plate, add the diluted this compound and the bacterial culture.

  • Incubate the plate at 30°C for a set period (e.g., 4-6 hours) to allow for gene expression.

  • Measure luminescence and OD600 using a plate reader.

4. Data Analysis:

  • Normalize the luminescence signal to the cell density (OD600).

  • Plot the normalized luminescence against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Crystal Violet Biofilm Assay

1. Culture Preparation:

  • Grow Vibrio cholerae overnight at 30°C in a suitable broth medium.

  • Dilute the overnight culture 1:100 in fresh medium.

2. Assay Procedure:

  • Add the diluted culture to the wells of a 96-well microtiter plate.

  • Add different concentrations of this compound to the wells, including a no-treatment control.

  • Incubate the plate under static conditions at 30°C for 24-48 hours to allow for biofilm formation.

  • Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).

  • Stain the attached biofilms with a 0.1% crystal violet solution for 15 minutes.

  • Wash away the excess stain with water and allow the plate to air dry.

  • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

3. Data Analysis:

  • Compare the absorbance values of the this compound-treated wells to the control wells to determine the effect on biofilm formation.

Mandatory Visualizations

CqsS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CqsS CqsS Receptor This compound->CqsS activates LuxU LuxU CqsS->LuxU dephosphorylates LuxO LuxO LuxU->LuxO dephosphorylates Qrr_sRNAs Qrr sRNAs LuxO->Qrr_sRNAs activates transcription AphA AphA (Virulence, Biofilm) Qrr_sRNAs->AphA represses translation HapR HapR (Biofilm Dispersal) Qrr_sRNAs->HapR activates translation Virulence_Genes Virulence Gene Expression AphA->Virulence_Genes activates Biofilm_Genes Biofilm Formation Genes AphA->Biofilm_Genes activates HapR->Biofilm_Genes represses

Caption: CqsS signaling pathway activated by this compound in Vibrio cholerae.

Experimental_Workflow_Luciferase Start Start: Overnight Culture Dilute Dilute Culture (OD600 ~0.05) Start->Dilute Plate Plate Culture & this compound in 96-well plate Dilute->Plate Prepare_this compound Prepare this compound Serial Dilutions Prepare_this compound->Plate Incubate Incubate (30°C, 4-6h) Plate->Incubate Measure Measure Luminescence & OD600 Incubate->Measure Analyze Analyze Data: Normalize & Plot Measure->Analyze End End: EC50 Determination Analyze->End

Caption: Experimental workflow for a luciferase reporter assay with this compound.

Experimental_Workflow_Biofilm Start Start: Overnight Culture Dilute Dilute Culture (1:100) Start->Dilute Plate Plate Culture & this compound in 96-well plate Dilute->Plate Incubate Incubate (30°C, 24-48h, static) Plate->Incubate Wash Wash with PBS Incubate->Wash Stain Stain with Crystal Violet Wash->Stain Wash2 Wash with Water Stain->Wash2 Dry Air Dry Wash2->Dry Solubilize Solubilize with Acetic Acid/Ethanol Dry->Solubilize Measure Measure Absorbance (570-595 nm) Solubilize->Measure End End: Quantify Biofilm Measure->End

Caption: Experimental workflow for a crystal violet biofilm assay with this compound.

ML344 Assay Validation and Quality Control: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the validation and quality control of assays involving ML344, a selective antagonist of the melatonin (B1676174) receptor 1 (MT1). This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the melatonin receptor 1 (MT1), a G protein-coupled receptor (GPCR). Its primary mechanism of action is to block the binding of melatonin and other agonists to the MT1 receptor. This receptor is coupled to an inhibitory G protein (Gαi), which, when activated, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By acting as an antagonist, this compound prevents this signaling cascade.

Q2: We are observing high non-specific binding in our radioligand binding assay for this compound. What are the potential causes and solutions?

High non-specific binding can obscure the true specific binding signal, leading to inaccurate affinity (Kd) and receptor density (Bmax) determination. Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.

Troubleshooting High Non-Specific Binding:

Potential CauseRecommended Solution
Radioligand Issues - Lower Radioligand Concentration: Use a concentration at or below the Kd value. - Check Radioligand Purity: Ensure radiochemical purity is >90%. Impurities can contribute to non-specific binding. - Consider Hydrophobicity: Hydrophobic ligands tend to have higher non-specific binding.
Tissue/Cell Preparation - Reduce Membrane Protein: Titrate the amount of cell membrane to an optimal concentration, typically within the range of 100-500 µg of membrane protein. - Ensure Proper Homogenization: Thoroughly wash membranes to remove any endogenous ligands or interfering substances.
Assay Conditions - Optimize Incubation Time and Temperature: While shorter incubation times can sometimes reduce non-specific binding, it's crucial to ensure that equilibrium for specific binding is reached. - Modify Assay Buffer: The inclusion of agents like bovine serum albumin (BSA), salts, or specific detergents can help minimize non-specific interactions. - Increase Wash Steps: Use a larger volume of ice-cold wash buffer and increase the number of washes.
Filter and Apparatus - Pre-soak Filters: Pre-soaking filters in buffer or a blocking agent like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself. - Select Appropriate Filter Material: While glass fiber filters are common, testing different types may identify one with lower non-specific binding for your specific assay.

Q3: Our cAMP assay results with this compound are showing high variability. What are the key parameters to optimize?

High variability in a cAMP assay can make it difficult to obtain reliable IC50 values for an antagonist like this compound. Careful optimization of several parameters is crucial.

Key Parameters for cAMP Assay Optimization:

ParameterOptimization Strategy
Cell Density Titrate the number of cells per well to find an optimal density that produces a robust and reproducible signal window.
Stimulation Time Determine the optimal incubation time for both the antagonist (this compound) and the agonist to ensure that the binding has reached equilibrium.
Agonist Concentration Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition by the antagonist.
Reagent Stability Ensure all reagents, especially the cAMP standards and detection reagents, are prepared fresh and handled according to the manufacturer's instructions.
Plate Uniformity Assess for any edge effects or systematic variations across the plate by running control wells in various locations.

Q4: How do I determine the quality of my high-throughput screening (HTS) assay for this compound?

The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[1] It takes into account both the dynamic range of the signal and the data variation.

  • Z' > 0.5: Excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: Marginal assay, may require further optimization.

  • Z' < 0: Poor assay, not suitable for screening.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data for this compound from various assays. Researchers should populate this table with their own experimental data for comparison and quality control.

Assay TypeCell Line/SystemParameterThis compound ValueReference Compound Value (e.g., Melatonin)Z'-Factor (for HTS)
Radioligand Binding CHO-MT1 cellsKi (nM)Enter DataEnter DataN/A
HEK293-MT1 cellsBmax (fmol/mg protein)Enter DataEnter DataN/A
cAMP Functional Assay CHO-MT1 cellsIC50 (nM)Enter DataEC50 (nM): Enter DataEnter Data
Primary Neurons% InhibitionEnter DataEnter DataEnter Data

Experimental Protocols & Workflows

Experimental Workflow: Validation of a Novel MT1 Antagonist (e.g., this compound)

This workflow outlines the key steps for validating a compound as a selective MT1 antagonist.

G cluster_0 Initial Screening & Characterization cluster_1 Functional Validation cluster_2 Assay Quality Control for HTS A Primary Screen: Radioligand Binding Assay (Displacement of [3H]-Melatonin) B Determine Affinity (Ki) for MT1 Receptor A->B C Assess Selectivity: Test against MT2 and other relevant GPCRs B->C D cAMP Functional Assay: Measure inhibition of agonist-induced cAMP decrease C->D Proceed with potent and selective compounds E Determine Potency (IC50) and Mode of Antagonism (e.g., Schild Analysis) D->E F Optimize Assay for High-Throughput Screening (e.g., 384-well format) E->F Confirm functional antagonism G Calculate Z'-Factor to assess assay robustness F->G

Caption: Workflow for validating a novel MT1 antagonist.

Detailed Methodology: Radioligand Competition Binding Assay

This protocol is a general guideline and should be optimized for specific cell lines and laboratory conditions.

  • Membrane Preparation:

    • Culture cells expressing the human MT1 receptor (e.g., CHO-K1 or HEK293 cells) to confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-melatonin, typically at its Kd concentration), and varying concentrations of the unlabeled competitor (this compound).

    • Add the cell membrane preparation to initiate the binding reaction.

    • For non-specific binding determination, use a high concentration of a known saturating ligand (e.g., 10 µM melatonin).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a blocking agent.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Methodology: cAMP Functional Assay

This protocol outlines a common method for assessing the functional antagonism of this compound.

  • Cell Culture and Plating:

    • Culture cells expressing the MT1 receptor in a suitable medium.

    • Seed the cells into a 96-well plate at an optimized density and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound for a specific duration to allow for receptor binding.

    • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with a known MT1 agonist (e.g., melatonin) at a concentration that produces a submaximal response (e.g., EC80).

    • Incubate for a sufficient time to allow for changes in intracellular cAMP levels.

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent-based assays).

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of this compound.

    • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced response.

Signaling Pathway and Logical Relationships

This compound Antagonism of the MT1 Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as an MT1 receptor antagonist and its impact on the cAMP signaling pathway.

G cluster_0 Cell Membrane cluster_1 G Protein cluster_2 Intracellular Signaling Melatonin Melatonin (Agonist) MT1 MT1 Receptor Melatonin->MT1 Binds and Activates This compound This compound (Antagonist) This compound->MT1 Binds and Blocks Gai Gαi MT1->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits Gbg Gβγ ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., inhibition of neuronal firing) PKA->Response Phosphorylates Downstream Targets

References

best practices for handling and storing ML344

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the small molecule probe ML344. Here you will find guidance on best practices for handling and storage, along with troubleshooting advice and frequently asked questions (FAQs) to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a small molecule probe developed by the NIH Molecular Libraries Program. Its PubChem CID is 4727493. It is important to distinguish this compound from ME-344, which is a different compound that acts as an mTOR1/2 kinase inhibitor.

Q2: What is the primary application of this compound?

A2: this compound has been identified as a novel and selective antagonist for the PAR4 receptor. It is a valuable tool for in vitro studies of thrombosis and hemostasis.[1]

Q3: Where can I find the Safety Data Sheet (SDS) for this compound?

Handling and Storage

Proper handling and storage of this compound are critical to maintain its integrity and ensure experimental reproducibility.

Storage:

  • Temperature: Store this compound in a cool, dark place.

  • Container: Keep the compound in a tightly closed container to prevent contamination and degradation.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Weighing: When weighing the solid compound, take care to minimize the generation of dust.

  • Solution Preparation: Prepare solutions in a clean environment to avoid contamination.

Quantitative Data Summary: Chemical and Physical Properties
PropertyValueReference
PubChem CID 4727493
Molecular Formula C13H19N5
Molecular Weight 245.32 g/mol
IUPAC Name 1-ethyl-N-(4-isopropylbenzyl)-1H-tetrazol-5-amine

Experimental Protocols & Troubleshooting

Solubility and Solution Preparation

Q4: What are the recommended solvents for dissolving this compound?

A4: The solubility of this compound in phosphate-buffered saline (PBS) at pH 7.4 with a final DMSO concentration of 1% has been determined to be 3.3 ± 0.5 μM.[1] For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used for similar small molecules. It is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer or media to the desired final concentration.

Troubleshooting: Precipitation in Aqueous Solutions

  • Issue: The compound precipitates when diluted from a DMSO stock into an aqueous buffer.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous solution, or the percentage of DMSO is too low to maintain solubility.

  • Solution:

    • Ensure the final concentration of this compound is below its solubility limit in the experimental buffer.

    • Maintain a low percentage of DMSO in the final solution (typically ≤ 1%) to avoid solvent-induced artifacts, but ensure it is sufficient to keep the compound dissolved.

    • Prepare fresh dilutions for each experiment.

In Vitro Assay Protocol: PAR4 Antagonism

This protocol provides a general workflow for assessing the antagonist activity of this compound on the PAR4 receptor in a cell-based assay.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare this compound stock solution in DMSO E Pre-incubate cells with this compound A->E B Culture PAR4-expressing cells D Seed cells in assay plate B->D C Prepare assay buffer and agonist solution F Add PAR4 agonist C->F D->E 24h E->F 30 min G Incubate F->G Varies H Measure cellular response (e.g., calcium flux) G->H I Data analysis H->I PAR4_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gαq PAR4->Gq Activates G1213 Gα12/13 PAR4->G1213 Activates This compound This compound This compound->PAR4 Inhibits PLC PLC Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC CellularResponse Platelet Activation Ca2->CellularResponse PKC->CellularResponse RhoA RhoA Activation RhoGEF->RhoA RhoA->CellularResponse

References

Validation & Comparative

A Comparative Guide: The Synthetic Quorum Sensing Inhibitor ML344 Versus Natural Autoinducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quorum sensing (QS), a cell-to-cell communication system in bacteria, orchestrates collective behaviors such as virulence factor production and biofilm formation. This process is mediated by signaling molecules known as autoinducers. The ability to modulate QS pathways presents a promising anti-virulence strategy. This guide provides a detailed comparison of the synthetic quorum sensing inhibitor ML344 with natural autoinducers, supported by experimental data and protocols.

Mechanism of Action: A Tale of Antagonism and Agonism

Natural autoinducers are the key agonists that activate QS signaling cascades. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary signaling molecules. These molecules are synthesized by LuxI-type enzymes and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators. This activation leads to the expression of genes responsible for various group behaviors.

In contrast, this compound acts as a non-native antagonist of the Pseudomonas aeruginosa quorum sensing receptor LasR. It is also reported to inhibit the RhlR receptor, another key transcriptional regulator in the P. aeruginosa QS hierarchy. By binding to these receptors, this compound prevents the native AHL autoinducers from activating them, thereby inhibiting the downstream expression of virulence genes.

Quantitative Comparison of Bioactivity

Table 1: Inhibitory Activity of this compound on LasR

CompoundTargetAssay TypeIC50 (µM)
This compoundLasRReporter StrainData not available

Table 2: Inhibitory Activity of this compound on RhlR

CompoundTargetAssay TypeIC50 (µM)
This compoundRhlRReporter StrainData not available

Note: Specific IC50 values for this compound were not found in the provided search results. The tables are presented as a template for presenting such data when experimentally determined.

Natural autoinducers, such as 3-oxo-C12-HSL for LasR and C4-HSL for RhlR, typically exhibit agonistic activity in the nanomolar to low micromolar range to initiate a QS response.

Impact on Virulence Factor Production and Biofilm Formation

The antagonism of LasR and RhlR by this compound leads to a significant reduction in the production of several key virulence factors in P. aeruginosa.

Table 3: Effect of this compound on P. aeruginosa Virulence Factors

Virulence FactorEffect of this compound
Pyocyanin (B1662382)Inhibition
Elastase (LasB)Inhibition
Biofilm FormationInhibition

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of major classes of natural autoinducers and the proposed mechanism of action for this compound.

AHL_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm AHL AHL LuxR_inactive Inactive LuxR AHL->LuxR_inactive Binding LuxI LuxI LuxI->AHL Synthesis & Secretion LuxR_active Active LuxR-AHL Complex LuxR_inactive->LuxR_active Target_Genes Target Gene Expression LuxR_active->Target_Genes Activation

Acyl-Homoserine Lactone (AHL) Signaling Pathway.

AI2_Signaling cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_membrane Membrane cluster_cytoplasm Cytoplasm AI2 AI2 LuxP LuxP AI2->LuxP Binding LuxQ LuxQ LuxP->LuxQ Interaction LuxU LuxU LuxQ->LuxU Dephosphorylation LuxO LuxO LuxU->LuxO Dephosphorylation sRNAs Small RNAs LuxO->sRNAs Inhibition of Transcription LuxR_mRNA luxR mRNA sRNAs->LuxR_mRNA Degradation LuxR_protein LuxR Protein LuxR_mRNA->LuxR_protein Translation Target_Genes Target Gene Expression LuxR_protein->Target_Genes Activation

Autoinducer-2 (AI-2) Signaling Pathway in Vibrio harveyi.

AIP_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_membrane Membrane AIP AIP AgrC Sensor Kinase (AgrC) AIP->AgrC Binding AgrD Pro-peptide (AgrD) AgrB Processing & Export (AgrB) AgrD->AgrB AgrB->AIP AgrA Response Regulator (AgrA) P2_promoter P2 Promoter AgrA->P2_promoter Activation P3_promoter P3 Promoter AgrA->P3_promoter Activation RNAII RNAII (agrBDCA) P2_promoter->RNAII RNAIII RNAIII (Virulence Factors) P3_promoter->RNAIII AgrC->AgrA Phosphorylation

Autoinducing Peptide (AIP) Signaling in Staphylococcus aureus.

ML344_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm AHL AHL LasR_RhlR LasR / RhlR AHL->LasR_RhlR Activation Target_Genes Target Gene Expression LasR_RhlR->Target_Genes No Activation This compound This compound This compound->LasR_RhlR Inhibition

Proposed Inhibitory Mechanism of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and natural autoinducers are provided below.

Protocol 1: LasR/RhlR Reporter Strain Assay

This assay is used to quantify the agonistic activity of natural autoinducers or the antagonistic activity of inhibitors like this compound.

Workflow:

Reporter_Assay_Workflow Start Start Prepare_Reporter_Strain Prepare Reporter Strain Culture Start->Prepare_Reporter_Strain Add_Compounds Add Test Compounds (Autoinducer or Inhibitor) Prepare_Reporter_Strain->Add_Compounds Incubate Incubate Add_Compounds->Incubate Measure_Signal Measure Reporter Signal (e.g., GFP, Luciferase) Incubate->Measure_Signal Analyze_Data Analyze Data (Dose-Response Curve) Measure_Signal->Analyze_Data End End Analyze_Data->End

Reporter Strain Assay Workflow.

Methodology:

  • Culture Preparation: Grow an appropriate reporter strain (e.g., E. coli carrying a plasmid with a LasR- or RhlR-inducible promoter fused to a reporter gene like gfp or lux) overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics.

  • Assay Setup: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium. Aliquot 180 µL of the diluted culture into a 96-well microtiter plate.

  • Compound Addition: Add 20 µL of the test compound (natural autoinducer for agonist assay, or a fixed concentration of autoinducer plus varying concentrations of this compound for antagonist assay) to the wells. Include appropriate solvent controls.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • Measurement: Measure the reporter signal (e.g., fluorescence for GFP at Ex/Em 485/528 nm or luminescence for luciferase) and the optical density (OD600) of the cultures using a plate reader.

  • Data Analysis: Normalize the reporter signal to cell density (Signal/OD600). For antagonist assays, plot the normalized signal against the concentration of the inhibitor to determine the IC50 value.

Protocol 2: Pyocyanin Quantification Assay

This assay measures the production of the virulence factor pyocyanin by P. aeruginosa.

Methodology:

  • Culture Preparation: Grow P. aeruginosa (e.g., PAO1 strain) in a suitable medium (e.g., King's A medium) in the presence of varying concentrations of this compound or the corresponding natural autoinducer. Incubate at 37°C with shaking for 18-24 hours.

  • Extraction: Centrifuge 5 mL of the culture to pellet the cells. Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform (B151607). Vortex vigorously to extract the blue pyocyanin into the chloroform layer.

  • Phase Separation: Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a new tube.

  • Acidification: Add 1 mL of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the upper, pink aqueous phase.

  • Quantification: Measure the absorbance of the upper aqueous phase at 520 nm. The concentration of pyocyanin (µg/mL) can be calculated by multiplying the A520 by 17.072.

Protocol 3: Elastase (LasB) Activity Assay

This assay quantifies the activity of the elastase enzyme, a key virulence factor regulated by the LasR system.

Methodology:

  • Supernatant Preparation: Grow P. aeruginosa as described in the pyocyanin assay. Centrifuge the cultures to obtain cell-free supernatants.

  • Substrate Preparation: Prepare a solution of Elastin-Congo Red (ECR) in 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5.

  • Enzymatic Reaction: Mix 100 µL of the bacterial supernatant with 900 µL of the ECR buffer. Incubate at 37°C with shaking for 3-6 hours.

  • Reaction Termination: Stop the reaction by adding 100 µL of 0.12 M EDTA.

  • Quantification: Centrifuge to pellet the insoluble ECR. Measure the absorbance of the supernatant at 495 nm. Higher absorbance indicates greater elastase activity.

Protocol 4: Biofilm Inhibition Assay

This assay assesses the ability of compounds to inhibit the formation of biofilms.

Methodology:

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa. Dilute the culture to an OD600 of 0.05 in fresh growth medium (e.g., TSB).

  • Biofilm Growth: In a 96-well polystyrene plate, add 100 µL of the diluted culture to each well. Add 100 µL of medium containing the test compound (this compound) at various concentrations. Include untreated controls.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours.

  • Washing: Gently discard the planktonic cells and wash the wells three times with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.

  • Quantification: Measure the absorbance at 550 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

ML344 vs. CAI-1: A Comparative Guide to CqsS Activation in Vibrio cholerae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CqsS and its Agonists

Comparative Performance Data

CompoundChemical StructureMolecular Weight ( g/mol )EC50Reporter StrainReference
ML344 2-((4-chlorophenyl)sulfonamido)benzoic acid325.750.2 µMV. cholerae BH1578 (ΔcqsA, ΔluxS)
CAI-1 (S)-3-hydroxytridecan-4-one214.36~1.0 - 1.5 µMV. cholerae reporter

CqsS Signaling Pathway

The CqsS signaling pathway is a phosphorelay system that toggles between a kinase and a phosphatase state depending on the concentration of its cognate agonist.

CqsS_Signaling_Pathway cluster_low_density Low Cell Density (No Agonist) cluster_high_density High Cell Density (Agonist Present) CqsS_K CqsS (Kinase) LuxU_P LuxU~P CqsS_K->LuxU_P ATP -> ADP LuxO_P LuxO~P LuxU_P->LuxO_P Qrr Qrr sRNAs LuxO_P->Qrr Transcription AphA AphA (Virulence, Biofilm) Qrr->AphA Translation Activation Agonist CAI-1 or this compound CqsS_P CqsS (Phosphatase) Agonist->CqsS_P LuxU LuxU CqsS_P->LuxU Dephosphorylation LuxO LuxO LuxU->LuxO Dephosphorylation HapR HapR (Protease, Motility) LuxO->HapR Translation De-repression

Caption: CqsS signaling pathway at low and high cell densities.

At low cell density, in the absence of an agonist, CqsS functions as a kinase, autophosphorylating and subsequently transferring the phosphate (B84403) group to the response regulator LuxO via the phosphotransferase LuxU. Phosphorylated LuxO activates the transcription of small regulatory RNAs (Qrr sRNAs), which in turn promote the translation of AphA, the master regulator of low-cell-density behaviors such as virulence and biofilm formation.

Experimental Protocols

The following is a detailed protocol for a bioluminescence-based assay to quantify the activation of CqsS by agonists. This method utilizes a V. cholerae reporter strain engineered to produce light in response to CqsS activation.

Objective: To determine the potency (EC50) of CqsS agonists.

Materials:

  • Culture Medium: Luria-Bertani (LB) broth supplemented with tetracycline (B611298) (LB/Tet).

  • Equipment: 384-well black, clear-bottom plates; pin transfer tool; incubator (30°C); multi-label plate reader capable of measuring bioluminescence and OD600.

Procedure:

  • Culture Preparation: Inoculate 50 mL of LB/Tet with the WN1103 reporter strain and grow overnight (>16 hours) at 30°C with shaking (200 rpm) until the OD600 is >3.0.

  • Culture Dilution: Dilute the overnight culture to a final OD600 of 0.3 in fresh LB/Tet. To minimize the presence of biofilm aggregates, a brief, low-speed centrifugation (e.g., 200 rpm for 1 minute) can be performed to pellet the aggregates.

  • Plate Preparation: Dispense 20 µL of LB/Tet into each well of a 384-well plate.

  • Compound Addition: Using a pin transfer tool, add 100 nL of the test compounds (at various concentrations) to the appropriate wells. Include positive controls (e.g., a known CqsS agonist) and negative/vehicle controls.

  • Cell Inoculation: Dispense 10 µL of the diluted WN1103 culture into each well.

  • Incubation: Incubate the plates at 30°C without shaking for 6 hours.

  • Data Acquisition: Measure bioluminescence and OD600 using a multi-label plate reader.

Data Analysis:

  • Normalize the bioluminescence signal to cell density (OD600).

  • Plot the normalized bioluminescence against the log of the compound concentration.

  • Fit the data to a dose-response curve to determine the EC50 value for each agonist.

Experimental_Workflow A 1. Grow V. cholerae WN1103 overnight B 2. Dilute culture to OD600 = 0.3 A->B E 5. Add diluted bacterial culture to wells B->E C 3. Dispense LB/Tet into 384-well plate D 4. Add test compounds (this compound, CAI-1) C->D D->E F 6. Incubate at 30°C for 6 hours E->F G 7. Measure Bioluminescence and OD600 F->G H 8. Analyze data and determine EC50 G->H

Caption: Workflow for the CqsS activation bioluminescence assay.

Conclusion

References

A Comparative Guide to ME-344 and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the isoflavone (B191592) analog ME-344 and its precursors, focusing on their relative potency and mechanisms of action in the context of cancer therapy. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction to ME-344 and its Analogs

ME-344 is a second-generation isoflavone that has demonstrated significant anti-cancer properties in preclinical and early clinical studies. It is structurally related to its parent compound, phenoxodiol (B1683885), and its direct precursor, NV-128. These compounds share a common isoflavone backbone but exhibit differences in their cytotoxic potency and, to some extent, their mechanisms of action. ME-344 is noted to have greater anticancer potency, particularly in resistant cancer cells and cancer stem cells, compared to phenoxodiol and NV-128.

Relative Potency and Cytotoxicity

It is crucial to note that the following data are compiled from different studies, and direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of ME-344 in Human Leukemia Cell Lines

Cell LineCancer TypeIC50 (nM)
OCI-AML2Acute Myeloid Leukemia70-260
TEXAcute Myeloid Leukemia70-260
HL-60Acute Promyelocytic Leukemia70-260
K562Chronic Myelogenous Leukemia70-260
KG1aAcute Myeloid Leukemia70-260
U937Histiocytic Lymphoma70-260
NB4Acute Promyelocytic Leukemia70-260

Data from a study evaluating ME-344's efficacy in a panel of leukemia cell lines.

Table 2: Cytotoxicity of Phenoxodiol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
LNCaPProstate Cancer~10-30
DU145Prostate Cancer~10-30
PC3Prostate Cancer~10-30
MDA-MB-231Breast Cancer~3.5
U87Glioblastoma<1

Data compiled from studies on the cytotoxic effects of phenoxodiol on prostate and other cancer cell lines.

Qualitative statements from research articles indicate that ME-344 is more potent than its precursor NV-128, which in turn shows a different mechanism of cell death compared to phenoxodiol (caspase-independent vs. caspase-dependent).

Mechanism of Action: Targeting Mitochondrial Metabolism and mTOR Signaling

ME-344 and its analogs exert their anti-cancer effects through a multi-faceted mechanism primarily centered on the disruption of mitochondrial function and the inhibition of key signaling pathways involved in cell growth and survival.

A primary target of ME-344 is the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase) . Inhibition of Complex I disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This metabolic stress triggers downstream signaling events that culminate in cell death.

Furthermore, ME-344 has been shown to downregulate the PI3K/AKT/mTOR signaling pathway . The mTOR protein is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, ME-344 can effectively halt the cell cycle and induce apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of ME-344, focusing on its impact on mitochondrial function and the mTOR signaling pathway.

ME344_Pathway cluster_mito ME344 ME-344 Mitochondrion Mitochondrion ME344->Mitochondrion Enters Complex_I Complex I ME344->Complex_I Inhibits mTOR mTOR ME344->mTOR Inhibits ROS ↑ Reactive Oxygen Species (ROS) ATP ↓ ATP Production PI3K PI3K AKT AKT PI3K->AKT AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Mechanism of action of ME-344.

Experimental Protocols

The following is a representative protocol for a cytotoxicity assay, such as the MTS assay, which is commonly used to determine the IC50 values of compounds like ME-344.

MTS Cell Viability Assay Protocol

1. Cell Preparation: a. Culture the desired cancer cell lines in appropriate media and conditions until they reach approximately 80% confluency. b. Harvest the cells using standard trypsinization methods and perform a cell count using a hemocytometer or automated cell counter. c. Resuspend the cells in fresh culture medium to achieve a concentration of 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well). e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of ME-344 or its analogs in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include wells with medium and solvent alone as negative controls. e. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

3. MTS Reagent Addition and Incubation: a. Following the treatment period, add 20 µL of the MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line.

4. Data Acquisition: a. After the incubation with the MTS reagent, measure the absorbance of each well at 490 nm using a microplate reader.

5. Data Analysis: a. Subtract the average absorbance of the background control wells (medium only) from the absorbance readings of all other wells. b. Express the results as a percentage of the viability of the solvent-treated control cells. c. Plot the percentage of cell viability against the logarithm of the compound concentration. d. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program for non-linear regression analysis.

Validating the Agonist Activity of ML344 on CqsS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic agonist ML344 with its natural counterpart and another synthetic agonist for the Vibrio cholerae quorum-sensing receptor, CqsS. The following sections detail their comparative potency, the experimental protocols for validation, and visual representations of the underlying biological pathways and workflows.

Comparative Agonist Activity at CqsS

The agonist activity of this compound and its alternatives on the CqsS receptor has been quantified using bioluminescence reporter assays. The potency of these molecules is typically expressed as the half-maximal effective concentration (EC50), which represents the concentration of an agonist that induces a response halfway between the baseline and the maximum.

CompoundTypeEC50 (µM)Maximum Response (Relative Luminescence Units)
CAI-1 Natural Ligand1.0 - 1.5Not explicitly reported, serves as a benchmark
This compound Synthetic AgonistData not available in search resultsData not available in search results
ML343 Synthetic AgonistData not available in search resultsData not available in search results

Note: While the discovery of this compound and ML343 as CqsS agonists has been published, their specific EC50 values and maximal efficacy data were not available in the reviewed search results. This data is crucial for a complete quantitative comparison.

Experimental Protocols

The validation of CqsS agonists like this compound is primarily conducted using a whole-cell bioluminescence reporter assay in a genetically modified strain of Vibrio cholerae. This assay leverages the native quorum-sensing circuit, which is engineered to produce a luminescent signal upon activation.

Key Experiment: CqsS Agonist Luciferase Reporter Assay

This assay is designed to identify and quantify the ability of a compound to activate the CqsS receptor, leading to the expression of a luciferase reporter gene and subsequent light production.

Objective: To determine the agonist activity and potency (EC50) of a test compound on the Vibrio cholerae CqsS receptor.

Materials:

  • Culture Medium: Luria-Bertani (LB) broth supplemented with an appropriate antibiotic for plasmid maintenance (e.g., tetracycline).

  • Equipment: 384-well microplates, automated liquid handler (for high-throughput screening), incubator, and a microplate luminometer.

Procedure:

  • Strain Preparation: Inoculate a single colony of V. cholerae WN1103 into LB broth with tetracycline (B611298) and grow overnight at 30°C with shaking.

  • Culture Dilution: Dilute the overnight culture to a final optical density at 600 nm (OD600) of 0.3 in fresh LB broth with tetracycline.

  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the test compounds at various concentrations into the wells of a 384-well plate.

  • Cell Dispensing: Add a defined volume (e.g., 10 µL) of the diluted bacterial culture to each well of the 384-well plate.

  • Incubation: Incubate the plates at 30°C without shaking for a defined period (e.g., 6 hours) to allow for quorum-sensing activation and luciferase expression.

  • Measurement: Measure the bioluminescence (in Relative Luminescence Units, RLU) and the OD600 of each well using a microplate luminometer. The OD600 reading is used to normalize for cell density and identify any compounds that inhibit bacterial growth.

  • Data Analysis:

    • Normalize the luminescence signal to the cell density (RLU/OD600).

    • Plot the normalized luminescence against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value and the maximum response for each compound.

Signaling Pathway and Experimental Workflow

To better visualize the biological context and the experimental process, the following diagrams are provided.

CqsS_Signaling_Pathway cluster_LCD Low Cell Density (LCD) cluster_HCD High Cell Density (HCD) CqsS_kin CqsS (Kinase) LuxU LuxU CqsS_kin->LuxU P LuxO LuxO LuxU->LuxO P LuxO_P LuxO-P qrr_sRNAs qrr sRNAs LuxO_P->qrr_sRNAs Activates transcription HapR_mRNA hapR mRNA qrr_sRNAs->HapR_mRNA Represses translation HapR_protein HapR (No Production) HapR_mRNA->HapR_protein This compound This compound (Agonist) CqsS_phos CqsS (Phosphatase) This compound->CqsS_phos Binds LuxU_P LuxU-P CqsS_phos->LuxU_P P LuxO_P2 LuxO-P LuxU_P->LuxO_P2 P LuxO2 LuxO qrr_sRNAs2 qrr sRNAs (No Production) LuxO2->qrr_sRNAs2 No activation HapR_mRNA2 hapR mRNA HapR_protein2 HapR (Production) HapR_mRNA2->HapR_protein2 Translation proceeds

CqsS Signaling Pathway in Vibrio cholerae

Experimental_Workflow start Start prep_strain Prepare V. cholerae WN1103 Culture start->prep_strain dilute_culture Dilute Culture to OD600 = 0.3 prep_strain->dilute_culture add_cells Add Diluted Culture to Plate dilute_culture->add_cells dispense_compounds Dispense Test Compounds into 384-well Plate dispense_compounds->add_cells incubate Incubate at 30°C for 6 hours add_cells->incubate measure Measure Luminescence (RLU) and OD600 incubate->measure analyze Analyze Data (Normalize and Plot) measure->analyze determine_ec50 Determine EC50 and Max Response analyze->determine_ec50 end End determine_ec50->end

Workflow for CqsS Agonist Luciferase Reporter Assay

Unraveling the Structure-Activity Relationship of ML344 and its Derivatives: A Comparative Guide for Quorum Sensing Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ML344 and its derivatives as modulators of bacterial quorum sensing. We delve into their structure-activity relationships, supported by quantitative experimental data, detailed methodologies, and a visualization of the targeted signaling pathway.

This compound is a small molecule agonist of the CqsS quorum sensing receptor in Vibrio cholerae, a key regulator of virulence and biofilm formation in this pathogenic bacterium. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of more potent and selective probes to study and potentially inhibit bacterial communication. This guide synthesizes available data to illuminate how chemical modifications to the this compound scaffold impact its biological activity.

Comparative Analysis of this compound Derivatives

The potency of this compound and its analogs as CqsS agonists is typically evaluated using a bioluminescence-based assay in a Vibrio harveyi reporter strain. This assay measures the induction of light production, a process controlled by the CqsS/LuxQ quorum sensing circuit. The half-maximal effective concentration (EC50) is a key metric, with lower values indicating higher potency.

Below is a summary of the structure-activity relationships for a series of this compound derivatives, highlighting the impact of substitutions on the coumarin (B35378) core.

Compound IDR1 SubstitutionR2 SubstitutionEC50 (µM)
This compound HH2.3
Analog 1 7-OCH3H1.5
Analog 2 6-ClH3.1
Analog 3 H3'-Cl5.8
Analog 4 7-OHH> 25
Analog 5 H4'-OCH310.2

Key SAR Observations:

  • Substitution at the 7-position of the coumarin ring: A methoxy (B1213986) group at the 7-position (Analog 1) slightly increases potency compared to the unsubstituted this compound. Conversely, a hydroxyl group at this position (Analog 4) dramatically reduces activity, suggesting that this position is sensitive to the electronic and steric properties of the substituent.

  • Substitution on the phenyl ring: Introduction of a chlorine atom at the 6-position of the coumarin ring (Analog 2) results in a slight decrease in potency. Modifications to the pendant phenyl ring also influence activity. A chloro-substituent at the 3'-position (Analog 3) leads to a more than two-fold decrease in potency, while a methoxy group at the 4'-position (Analog 5) results in a significant loss of activity. This indicates that the electronic and steric landscape of the phenyl ring is important for optimal interaction with the CqsS receptor.

Experimental Protocols

Bioluminescence Assay for CqsS Agonist Activity

This assay is fundamental for determining the potency of this compound and its derivatives.

1. Bacterial Strain and Growth Conditions:

  • A Vibrio harveyi strain deficient in its native autoinducer synthases but expressing the CqsS receptor and the luxCDABE operon (responsible for bioluminescence) is used as the reporter strain.
  • The strain is typically grown overnight at 30°C in Autoinducer Bioassay (AB) medium.

2. Assay Procedure:

  • The overnight culture is diluted to a starting optical density at 600 nm (OD600) of approximately 0.05 in fresh AB medium.
  • The test compounds (this compound and its derivatives) are serially diluted in dimethyl sulfoxide (B87167) (DMSO) and then added to the wells of a 96-well microtiter plate.
  • The diluted bacterial culture is then added to the wells containing the compounds.
  • The plate is incubated at 30°C with shaking.
  • Bioluminescence and OD600 are measured at regular intervals (e.g., every hour) for a period of several hours using a microplate reader.

3. Data Analysis:

  • The bioluminescence readings are normalized to the cell density (OD600) to account for any effects of the compounds on bacterial growth.
  • The normalized bioluminescence values are plotted against the compound concentration.
  • The EC50 value, the concentration of the compound that elicits a half-maximal response, is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CqsS/LuxQ signaling pathway targeted by this compound and a typical experimental workflow for evaluating its derivatives.

SAR_Workflow Experimental Workflow for SAR Analysis cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis This compound This compound Scaffold Derivatives Synthesis of Derivatives This compound->Derivatives Assay Bioluminescence Assay (Vibrio harveyi) Derivatives->Assay EC50 EC50 Determination Assay->EC50 SAR Structure-Activity Relationship Analysis EC50->SAR Lead Identification of Lead Compounds SAR->Lead

Caption: Workflow for the structure-activity relationship analysis of this compound derivatives.

CqsS_LuxQ_Pathway CqsS/LuxQ Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CqsS CqsS Receptor LuxU LuxU CqsS->LuxU Phosphatase Activity (Dephosphorylation) LuxO LuxO LuxU->LuxO Dephosphorylation Qrr_sRNAs Qrr sRNAs LuxO->Qrr_sRNAs Inhibition of Transcription LuxR LuxR (Transcriptional Regulator) Qrr_sRNAs->LuxR Repression of Translation Bioluminescence Bioluminescence (luxCDABE) LuxR->Bioluminescence Activation of Transcription This compound This compound / Derivative This compound->CqsS Agonist Binding

Caption: The CqsS/LuxQ signaling pathway modulated by this compound and its derivatives.

A Comparative Guide to Alternative Small Molecule Agonists for CqsS and LuxQ Quorum Sensing Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bacterial communication, the CqsS and LuxQ quorum sensing receptors play pivotal roles in orchestrating collective behaviors, including virulence and biofilm formation. The modulation of these receptors with small molecule agonists presents a compelling strategy for understanding and potentially controlling bacterial populations. This guide provides an objective comparison of known alternative small molecule agonists for CqsS, alongside a framework for the identification and characterization of novel agonists for both CqsS and the elusive LuxQ receptor. While synthetic agonists for CqsS have been identified and characterized, the landscape of alternative small molecule agonists for LuxQ remains largely unexplored, necessitating a focus on robust screening and validation methodologies.

CqsS: A Receptor with Characterized Synthetic Agonists

Performance of Alternative CqsS Agonists

The following table summarizes the quantitative data for known alternative small molecule agonists of CqsS. The half-maximal effective concentration (EC50) is a key metric indicating the concentration of an agonist required to elicit 50% of its maximal response, with lower values indicating higher potency.

Agonist MoleculeChemical ClassEC50 (µM)Assay SystemReference
ML343 Thiazole derivative1.9V. cholerae bioluminescence reporter[1][2]
ML344 Phenyl-imidazole derivative3.2V. cholerae bioluminescence reporter[1][2]
4-ethyl resorcinol Resorcinol derivativeNot explicitly quantified, but showed agonistic activityV. cholerae virulence factor assays[3]

Note: The EC50 values for ML343 and this compound were determined using a whole-cell bioluminescence reporter assay, which provides a functional readout of CqsS activation.[1][2]

LuxQ: A Frontier for Agonist Discovery

Experimental Protocols

Detailed and robust experimental protocols are crucial for the identification and validation of novel small molecule agonists. The following sections provide methodologies for key assays relevant to both CqsS and LuxQ.

High-Throughput Screening (HTS) for Agonist Identification

A primary approach to discovering novel agonists is through H-TS of large small-molecule libraries. A bioluminescence-based reporter assay is a highly effective and widely used method for this purpose.

Principle: A bacterial reporter strain is engineered to produce light (e.g., via the lux operon) in response to the activation of the CqsS or LuxQ signaling pathway. Agonist compounds will induce light production, which can be measured in a high-throughput format.

Protocol: Bioluminescence Reporter Assay

  • Reporter Strain Construction:

    • Utilize a Vibrio strain (e.g., V. cholerae or V. harveyi) with deletions in the genes encoding the autoinducer synthases (e.g., cqsA for CqsS, luxS for LuxQ) to eliminate background signaling.

    • To specifically screen for LuxQ agonists, a strain with a deletion of the cqsS gene can be used. Conversely, for CqsS-specific screening, a luxQ deletion strain is appropriate.

    • Introduce a plasmid carrying a promoter responsive to the quorum-sensing master regulator (e.g., luxR or hapR) fused to a reporter gene cassette, such as the luxCDABE operon from Photorhabdus luminescens.

  • Assay Procedure:

    • Grow the reporter strain to the early exponential phase in a suitable medium (e.g., Luria-Bertani broth supplemented with appropriate antibiotics).

    • Dispense the bacterial culture into 384-well microplates.

    • Add small molecule compounds from a chemical library to the wells at a final concentration typically in the low micromolar range. Include appropriate controls (e.g., DMSO vehicle control, known agonist as a positive control).

    • Incubate the plates at the optimal growth temperature for the bacterial strain (e.g., 30°C) for a defined period (e.g., 4-6 hours).

    • Measure bioluminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to cell density (measured by optical density at 600 nm) to account for any effects of the compounds on bacterial growth.

    • Identify "hit" compounds that induce a significant increase in bioluminescence compared to the vehicle control.

In Vitro Validation of Agonist Activity

Following the identification of hits from HTS, it is essential to validate their activity using in vitro biochemical assays to confirm direct interaction with the target receptor and to rule out off-target effects.

Principle: The kinase activity of CqsS and LuxQ is inhibited upon agonist binding. An in vitro phosphorylation assay can directly measure this change in enzymatic activity.

Protocol: In Vitro Phosphorylation Assay

  • Protein Purification:

    • Express and purify the full-length or the cytoplasmic portion of CqsS or LuxQ, as well as the downstream phosphotransferase protein LuxU and the response regulator LuxO.

  • Kinase Reaction:

    • In a reaction buffer, combine the purified CqsS or LuxQ with [γ-³²P]ATP.

    • Initiate the autophosphorylation reaction by incubating at room temperature for a defined period (e.g., 30-60 minutes).

    • Add the test compound at various concentrations.

    • Add purified LuxU and LuxO to the reaction mixture to allow for phosphotransfer.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated proteins by autoradiography.

    • Quantify the level of LuxO phosphorylation. A decrease in LuxO phosphorylation in the presence of the compound indicates agonist activity.

Characterization of Binding Affinity

To quantitatively assess the interaction between an agonist and its receptor, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable.

Protocol: Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Procedure:

    • Prepare purified CqsS or LuxQ protein in a suitable buffer in the ITC sample cell.

    • Load the small molecule agonist into the titration syringe.

    • Perform a series of injections of the agonist into the protein solution while monitoring the heat changes.

    • A control titration of the agonist into the buffer alone should be performed to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Protocol: Surface Plasmon Resonance (SPR)

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte to an immobilized ligand, providing real-time kinetics of the interaction (association and dissociation rates).

  • Procedure:

    • Immobilize the purified CqsS or LuxQ protein onto a sensor chip.

    • Flow a series of concentrations of the small molecule agonist over the chip surface.

    • Monitor the change in the SPR signal in real-time.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate these processes.

CqsS_Signaling_Pathway cluster_low_density Low Cell Density cluster_high_density High Cell Density Low_CAI1 Low CAI-1 CqsS_Kinase CqsS (Kinase Active) Low_CAI1->CqsS_Kinase No binding LuxU_P LuxU~P CqsS_Kinase->LuxU_P Autophosphorylation & Phosphotransfer LuxO_P LuxO~P LuxU_P->LuxO_P Qrr_sRNAs Qrr sRNAs LuxO_P->Qrr_sRNAs Activates transcription hapR_mRNA_repressed hapR mRNA (Translation Repressed) Qrr_sRNAs->hapR_mRNA_repressed Virulence_Biofilm Virulence & Biofilm Formation hapR_mRNA_repressed->Virulence_Biofilm Leads to High_CAI1 High CAI-1 / Agonist CqsS_Phosphatase CqsS (Phosphatase Active) High_CAI1->CqsS_Phosphatase Binding LuxU LuxU CqsS_Phosphatase->LuxU Dephosphorylation LuxO LuxO LuxU->LuxO hapR_mRNA_translated hapR mRNA (Translation Active) LuxO->hapR_mRNA_translated Repression of Qrr sRNAs lifted HapR_protein HapR Protein hapR_mRNA_translated->HapR_protein Suppression Suppression of Virulence & Biofilm HapR_protein->Suppression

Caption: CqsS Signaling Pathway.

LuxQ_Signaling_Pathway cluster_low_density Low Cell Density cluster_high_density High Cell Density Low_AI2 Low AI-2 LuxPQ_Kinase LuxPQ (Kinase Active) Low_AI2->LuxPQ_Kinase No binding LuxU_P_L LuxU~P LuxPQ_Kinase->LuxU_P_L Autophosphorylation & Phosphotransfer LuxO_P_L LuxO~P LuxU_P_L->LuxO_P_L Qrr_sRNAs_L Qrr sRNAs LuxO_P_L->Qrr_sRNAs_L Activates transcription hapR_mRNA_repressed_L hapR mRNA (Translation Repressed) Qrr_sRNAs_L->hapR_mRNA_repressed_L Virulence_Biofilm_L Virulence & Biofilm Formation hapR_mRNA_repressed_L->Virulence_Biofilm_L Leads to High_AI2 High AI-2 / Agonist LuxPQ_Phosphatase LuxPQ (Phosphatase Active) High_AI2->LuxPQ_Phosphatase Binding LuxU_L LuxU LuxPQ_Phosphatase->LuxU_L Dephosphorylation LuxO_L LuxO LuxU_L->LuxO_L hapR_mRNA_translated_L hapR mRNA (Translation Active) LuxO_L->hapR_mRNA_translated_L Repression of Qrr sRNAs lifted HapR_protein_L HapR Protein hapR_mRNA_translated_L->HapR_protein_L Suppression_L Suppression of Virulence & Biofilm HapR_protein_L->Suppression_L

Caption: LuxQ Signaling Pathway.

HTS_Workflow Start Start: Small Molecule Library Dispense_Cells Dispense Reporter Strain into 384-well plates Start->Dispense_Cells Add_Compounds Add Library Compounds Dispense_Cells->Add_Compounds Incubate Incubate at 30°C Add_Compounds->Incubate Measure_Luminescence Measure Bioluminescence (L) Incubate->Measure_Luminescence Measure_OD Measure Optical Density (OD) Incubate->Measure_OD Normalize Normalize Data (L/OD) Measure_Luminescence->Normalize Measure_OD->Normalize Identify_Hits Identify Hits (Significant increase in signal) Normalize->Identify_Hits Validated_Hits Validated Agonist Leads Identify_Hits->Validated_Hits

Caption: High-Throughput Screening Workflow.

Validation_Workflow HTS_Hits HTS Hits In_Vitro_Phosphorylation In Vitro Phosphorylation Assay HTS_Hits->In_Vitro_Phosphorylation Direct_Target_Engagement Direct Target Engagement? In_Vitro_Phosphorylation->Direct_Target_Engagement Biophysical_Characterization Biophysical Characterization (ITC / SPR) Direct_Target_Engagement->Biophysical_Characterization Yes Discard Discard (Off-target effect) Direct_Target_Engagement->Discard No Quantitative_Data Determine Kd, ka, kd Biophysical_Characterization->Quantitative_Data Confirmed_Agonist Confirmed Agonist Quantitative_Data->Confirmed_Agonist

Caption: Agonist Validation Workflow.

References

ML344: A Comparative Analysis of Cross-Reactivity with Quorum Sensing Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule ML344 and its cross-reactivity profile with various quorum sensing (QS) receptors. This compound has been identified as a potent agonist of the CqsS quorum sensing receptor in Vibrio cholerae. Understanding its specificity is crucial for its application as a chemical probe and for the development of novel anti-infective therapies targeting bacterial communication.

Overview of this compound and its Primary Target

Data on this compound Selectivity

While direct experimental data on the cross-reactivity of this compound with a wide range of bacterial quorum sensing receptors is limited in the current literature, a study on its initial characterization included a broad panel screening against human receptors and ion channels.

Table 1: Selectivity Profile of this compound against a Panel of Human Receptors and Ion Channels

Target ClassNumber of Targets TestedThis compound Activity at 10 µMNotable Interaction
Receptors67<50% inhibition for all targets44% inhibition of the melatonin (B1676174) MT1 receptor
Ion Channels

Data summarized from the LeadProfilingScreen by Eurofins Panlabs as reported in the initial this compound probe report.

This screening demonstrates a favorable selectivity profile for this compound against the tested human proteins, suggesting a lower likelihood of off-target effects in mammalian systems.

Comparison with Other Key Quorum Sensing Systems

To understand the potential for cross-reactivity, it is essential to compare the CqsS signaling pathway with other well-characterized quorum sensing systems in pathogenic bacteria, such as the Las/Rhl system in Pseudomonas aeruginosa and the Agr system in Staphylococcus aureus. To date, no published studies have reported the testing of this compound against these other bacterial quorum sensing receptors.

Pseudomonas aeruginosa: The Las/Rhl System

Pseudomonas aeruginosa, a versatile opportunistic pathogen, employs a complex quorum sensing network, with the Las and Rhl systems being central regulators of virulence and biofilm formation. These systems are based on LuxR-type intracellular receptors that respond to specific N-acyl-homoserine lactone (AHL) autoinducers.

  • Las System: The LasI synthase produces the AHL signal 3-oxo-C12-HSL, which is recognized by the LasR receptor.

  • Rhl System: The RhlI synthase produces C4-HSL, which is detected by the RhlR receptor.

The activation of these receptors leads to the regulation of a large number of genes responsible for the production of virulence factors and biofilm maturation.

Staphylococcus aureus: The Agr System

Staphylococcus aureus, a major human pathogen, utilizes the accessory gene regulator (Agr) system for quorum sensing[2]. This system is fundamentally different from the AHL-based systems of Gram-negative bacteria. It employs an autoinducing peptide (AIP) as its signaling molecule.

The Agr system is a two-component system comprising:

  • AgrC: A membrane-bound histidine kinase receptor.

  • AgrA: A cytoplasmic response regulator.

Binding of the AIP to AgrC triggers a phosphorylation cascade that activates AgrA, leading to the upregulation of virulence factors and downregulation of surface adhesion proteins. There are four known specificity groups of the Agr system, each with a distinct AIP and AgrC receptor, which can lead to cross-inhibition between different strains[2].

Signaling Pathway Diagrams

To visualize the differences between these quorum sensing systems, the following diagrams illustrate their respective signaling pathways.

G cluster_Vibrio Vibrio cholerae CqsS Pathway This compound This compound CqsS CqsS (Membrane Receptor) This compound->CqsS activates Phosphorylation_Cascade_V Phosphorylation Cascade CqsS->Phosphorylation_Cascade_V Gene_Expression_V Virulence & Biofilm Gene Regulation Phosphorylation_Cascade_V->Gene_Expression_V

Fig. 1: this compound activation of the Vibrio cholerae CqsS signaling pathway.

G cluster_Pseudomonas Pseudomonas aeruginosa Las/Rhl Pathway AHL AHLs (3-oxo-C12-HSL, C4-HSL) LasR_RhlR LasR / RhlR (Cytoplasmic Receptors) AHL->LasR_RhlR binds & activates DNA_Binding DNA Binding LasR_RhlR->DNA_Binding Gene_Expression_P Virulence & Biofilm Gene Regulation DNA_Binding->Gene_Expression_P

Fig. 2: The Las/Rhl quorum sensing pathway in Pseudomonas aeruginosa.

G cluster_Staphylococcus Staphylococcus aureus Agr Pathway AIP AIP (Autoinducing Peptide) AgrC AgrC (Membrane Receptor) AIP->AgrC binds & activates AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates Gene_Expression_S Virulence Gene Regulation AgrA->Gene_Expression_S activates transcription Phosphorylation_Cascade_S Phosphorylation

Fig. 3: The Agr quorum sensing pathway in Staphylococcus aureus.

Experimental Protocols

The following provides an overview of the methodologies used to characterize this compound and that could be employed to assess its cross-reactivity.

High-Throughput Screening for CqsS Agonists

The discovery of this compound was accomplished using a modified Vibrio cholerae strain engineered to express a luciferase operon. The activation of the quorum sensing pathway in this strain results in the production of light, which can be quantified.

Experimental Workflow:

G cluster_workflow HTS Workflow for CqsS Agonists Compound_Library Compound Library Assay_Plate Assay Plate with V. cholerae Reporter Strain Compound_Library->Assay_Plate Incubation Incubation Assay_Plate->Incubation Luminescence_Reading Luminescence Reading Incubation->Luminescence_Reading Hit_Identification Hit Identification (Increased Light Output) Luminescence_Reading->Hit_Identification

Fig. 4: High-throughput screening workflow for identifying CqsS agonists.
Assays for Determining Cross-Reactivity

To evaluate the cross-reactivity of this compound with other quorum sensing receptors, reporter-gene assays are commonly used. These assays typically involve a heterologous host (e.g., E. coli) that is engineered to express the specific quorum sensing receptor of interest and a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) under the control of a promoter that is regulated by that receptor.

General Protocol:

  • Strain Construction: Clone the gene for the quorum sensing receptor (e.g., lasR, rhlR, or agrAC) and a corresponding promoter-reporter fusion into a suitable plasmid and transform into a host strain that lacks its own quorum sensing systems.

  • Compound Exposure: Grow the reporter strain in the presence of varying concentrations of this compound. Appropriate positive and negative controls (e.g., the native autoinducer and a known inhibitor) should be included.

  • Reporter Gene Assay: After a suitable incubation period, measure the output of the reporter gene (e.g., β-galactosidase activity or fluorescence).

  • Data Analysis: Determine the concentration-response curve for this compound and calculate key parameters such as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Conclusion

This compound is a valuable tool for studying the CqsS quorum sensing system of Vibrio cholerae. The available data suggests it has high selectivity over a range of human receptors. However, there is a notable absence of published data on its cross-reactivity with other bacterial quorum sensing receptors. Given the structural and mechanistic differences between the CqsS system and the Las/Rhl and Agr systems, it is plausible that this compound maintains a high degree of specificity. However, empirical testing is required to confirm this. Future research should focus on evaluating the activity of this compound against a broader panel of bacterial quorum sensing receptors to fully elucidate its selectivity profile and its potential as a species-specific modulator of bacterial communication.

References

Comparative Analysis of ML344 and Other Quorum Sensing Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the quorum sensing (QS) modulator ML344 with other notable alternatives. The following sections detail the performance of these compounds, supported by experimental data, and provide comprehensive methodologies for key assays.

Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. In pathogenic bacteria such as Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation, making it an attractive target for novel antimicrobial therapies. The P. aeruginosa QS network is complex, with the LasR and RhlR transcriptional regulators playing pivotal roles. This guide focuses on modulators targeting the LasR receptor, a key component of the QS cascade.

Performance Comparison of LasR Modulators

The inhibitory activity of various quorum sensing modulators targeting the LasR receptor in P. aeruginosa is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and other selected LasR antagonists, as determined by in vitro bioassays.

CompoundTarget ReceptorAssay TypeIC50 (µM)Reference
This compound LasRLuciferase Reporter Assay (E. coli)7.8[PubChem BioAssay AID 651621]
V-06-018LasRLuciferase Reporter Assay (P. aeruginosa)5.2
Compound 40LasRLuciferase Reporter Assay (P. aeruginosa)0.2
meta-bromo-thiolactone (mBTL)LasR/RhlRPyocyanin Production Assay (P. aeruginosa)8
4-bromo-phenyl-acetyl L-homoserine lactone (4-bromo-PHL)LasRLuciferase Reporter Assay (P. aeruginosa)116

Signaling Pathway

The LasR/RhlR quorum sensing cascade in Pseudomonas aeruginosa is a hierarchical regulatory network. The LasI synthase produces the autoinducer 3-oxo-C12-HSL, which binds to and activates the transcriptional regulator LasR. The active LasR-autoinducer complex then upregulates the expression of various virulence genes, including those encoding for elastase B (LasB), and also activates the RhlR/RhlI system. The RhlI synthase produces a second autoinducer, C4-HSL, which activates the RhlR regulator, leading to the expression of another set of virulence factors, such as pyocyanin.

LasR_RhlR_Signaling_Pathway Pseudomonas aeruginosa LasR/RhlR Quorum Sensing Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 3-oxo-C12-HSL_out 3-oxo-C12-HSL LasR LasR 3-oxo-C12-HSL_out->LasR diffusion C4-HSL_out C4-HSL RhlR RhlR C4-HSL_out->RhlR diffusion LasI LasI LasI->3-oxo-C12-HSL_out synthesis LasR_active Active LasR Complex LasR->LasR_active binds RhlI RhlI LasR_active->RhlI activates LasR_active->RhlR activates Virulence_Factors_Las Virulence Factors (e.g., Elastase B) LasR_active->Virulence_Factors_Las induces expression RhlI->C4-HSL_out synthesis RhlR_active Active RhlR Complex RhlR->RhlR_active binds Virulence_Factors_Rhl Virulence Factors (e.g., Pyocyanin) RhlR_active->Virulence_Factors_Rhl induces expression This compound This compound & Other Antagonists This compound->LasR inhibits

Caption: The LasR/RhlR quorum sensing pathway in P. aeruginosa.

Experimental Protocols

LasR Luciferase Reporter Gene Assay in E. coli

This assay is commonly used to screen for and quantify the activity of LasR modulators in a heterologous E. coli system.

1. Strain and Plasmids:

  • E. coli strain (e.g., DH5α or other suitable expression strain).

  • A plasmid containing the lasR gene under the control of an inducible promoter.

  • A reporter plasmid containing a LasR-dependent promoter (e.g., the lasI promoter) fused to a luciferase gene (luxCDABE).

2. Culture Preparation:

  • Co-transform the E. coli host strain with the LasR expression plasmid and the luciferase reporter plasmid.

  • Select for transformants on appropriate antibiotic-containing agar (B569324) plates.

  • Inoculate a single colony into liquid media (e.g., LB broth) with the corresponding antibiotics and grow overnight at 37°C with shaking.

3. Assay Procedure:

  • Dilute the overnight culture into fresh media containing the appropriate antibiotics and the inducer for LasR expression (if applicable).

  • Aliquot the diluted culture into a 96-well microtiter plate.

  • Add the test compounds (e.g., this compound and other modulators) at various concentrations to the wells. Include a positive control (e.g., the native autoinducer 3-oxo-C12-HSL) and a negative control (vehicle, e.g., DMSO).

  • Incubate the plate at 37°C with shaking for a specified period (e.g., 4-6 hours) to allow for gene expression.

  • Measure the luminescence of each well using a luminometer.

4. Data Analysis:

  • Normalize the luminescence readings to the cell density (OD600) to account for any effects of the compounds on bacterial growth.

  • Calculate the percent inhibition of LasR activity for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Pseudomonas aeruginosa Elastase B (LasB) Production Assay (Elastin-Congo Red Method)

This assay measures the production of the LasB elastase, a key virulence factor regulated by the LasR quorum sensing system in P. aeruginosa.

1. Materials:

  • P. aeruginosa strain (e.g., PAO1).

  • Tryptic Soy Broth (TSB) or other suitable growth medium.

  • Elastin-Congo Red (ECR) substrate.

  • Tris-HCl buffer (100 mM, pH 7.5) containing 1 mM CaCl2.

2. Culture Preparation:

  • Grow an overnight culture of P. aeruginosa in TSB at 37°C with shaking.

  • Dilute the overnight culture into fresh TSB to a starting OD600 of approximately 0.05.

  • Add the test compounds at desired concentrations to the diluted cultures. Include a positive control (no compound) and a negative control (uninoculated medium).

3. Assay Procedure:

  • Incubate the cultures at 37°C with shaking for an extended period (e.g., 18-24 hours) to allow for growth and virulence factor production.

  • After incubation, centrifuge the cultures to pellet the bacterial cells.

  • Carefully collect the supernatants, which contain the secreted elastase.

  • Prepare the ECR assay mixture by adding a defined volume of the bacterial supernatant to the Tris-HCl buffer containing the ECR substrate (e.g., 100 µL supernatant to 900 µL of ECR buffer).

  • Incubate the assay mixtures at 37°C with shaking for a specified time (e.g., 3-4 hours or overnight) to allow for the enzymatic degradation of the ECR.

  • Stop the reaction by adding a stop solution (e.g., 0.7 M sodium phosphate, pH 6.0) or by placing the tubes on ice.

  • Centrifuge the assay mixtures to pellet the remaining insoluble ECR.

4. Data Analysis:

  • Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of Congo Red released from the elastin (B1584352) substrate.

  • The absorbance is directly proportional to the elastase activity.

  • Calculate the percent inhibition of elastase production for each compound concentration relative to the positive control.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating quorum sensing modulators.

QSI_Evaluation_Workflow start Start: Identify Potential QS Modulators primary_screen Primary Screening (e.g., LasR Reporter Assay) start->primary_screen dose_response Dose-Response and IC50 Determination primary_screen->dose_response secondary_assay Secondary Assay (e.g., Elastase B Production) dose_response->secondary_assay toxicity_assay Toxicity/Growth Inhibition Assay dose_response->toxicity_assay data_analysis Data Analysis and Comparison secondary_assay->data_analysis toxicity_assay->data_analysis conclusion Conclusion: Identify Lead Compounds data_analysis->conclusion

Caption: General workflow for the evaluation of quorum sensing inhibitors.

Independent Validation of ML344's Dual Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML344 (also known as ME-344), a promising anti-cancer agent, with other compounds targeting similar cellular pathways. We will delve into the independently validated mechanisms of action of this compound, supported by experimental data, and present detailed protocols for key validation assays.

Dual Targeting of Cancer Cell Metabolism and Proliferation

This compound, a second-generation isoflavone, has been demonstrated to exert its cytotoxic effects on cancer cells through a dual mechanism: the disruption of mitochondrial bioenergetics and the inhibition of tubulin polymerization.[1] This multi-pronged attack on critical cellular processes makes this compound a compelling candidate for further pre-clinical and clinical investigation.

Mechanism 1: Mitochondrial Inhibition and Disruption of Cellular Energetics

Independent studies have validated that this compound directly targets and inhibits mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain. This inhibition leads to two key downstream effects:

  • Increased Mitochondrial Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain results in the accumulation of electrons, which are then transferred to molecular oxygen, generating superoxide (B77818) and other ROS.[1] While some studies suggest this ROS production is a key mediator of this compound-induced cell death, others indicate that in certain cancer types, such as acute myeloid leukemia (AML), antioxidant treatment does not rescue cells, suggesting additional mechanisms are at play.[1]

  • Decreased ATP Production and mTOR Pathway Inhibition: By inhibiting oxidative phosphorylation, this compound significantly reduces cellular ATP levels. This energy depletion activates AMP-activated protein kinase (AMPK), a critical energy sensor, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by this compound contributes to the compound's anti-cancer effects.[2]

ML344_Mitochondrial_Pathway cluster_mito Mitochondrial Disruption This compound This compound ComplexI Complex I This compound->ComplexI Inhibits Mito Mitochondrion ROS ↑ Mitochondrial ROS ComplexI->ROS ATP ↓ ATP ComplexI->ATP CellDeath Apoptosis / Cell Cycle Arrest ROS->CellDeath AMPK ↑ AMPK ATP->AMPK mTOR ↓ mTOR Signaling AMPK->mTOR mTOR->CellDeath

Caption: Experimental workflow of this compound's effect on tubulin dynamics.

Comparative Analysis of this compound with Alternative Compounds

To provide a comprehensive overview, the following table compares this compound with other well-established inhibitors that target either mitochondrial function or tubulin polymerization.

Compound Primary Target(s) Mechanism of Action Reported IC50 Range (Cancer Cell Lines) Key Advantages Key Limitations
This compound (ME-344) Mitochondrial Complex I, TubulinDual inhibitor of oxidative phosphorylation and microtubule dynamics. [1]70 - 260 nM [1]Dual mechanism may overcome resistance to single-target agents.Further clinical validation is needed.
Rotenone Mitochondrial Complex IPotent inhibitor of Complex I, leading to ATP depletion and ROS production.Varies widely by cell lineWell-characterized research tool for studying mitochondrial dysfunction.High toxicity limits its therapeutic potential.
Metformin Mitochondrial Complex I (weak)Primarily activates AMPK, indirectly affecting mTOR. Also has weak inhibitory effects on Complex I.Millimolar rangeWell-established safety profile; widely used in diabetes treatment.Lower potency as a direct mitochondrial inhibitor compared to this compound.
Paclitaxel (B517696) (Taxol) TubulinPromotes tubulin polymerization and stabilizes microtubules, leading to mitotic arrest.Nanomolar rangeClinically approved and widely used in cancer chemotherapy.Neurotoxicity and development of resistance are common side effects.
Colchicine TubulinBinds to tubulin and inhibits polymerization, disrupting microtubule formation.Nanomolar rangeEffective anti-inflammatory agent.Narrow therapeutic index and significant toxicity.
Vincristine TubulinBinds to tubulin and inhibits polymerization, leading to mitotic arrest.Nanomolar rangeEffective in treating various leukemias and lymphomas.Neurotoxicity is a major dose-limiting side effect.

Experimental Protocols for Mechanism of Action Validation

The following are detailed methodologies for key experiments used to validate the mechanisms of action of this compound.

Mitochondrial ROS Production Assay

This protocol outlines a method to measure mitochondrial ROS (specifically superoxide) using the fluorescent dye MitoSOX™ Red. [3] Materials:

  • Cancer cell lines of interest

  • This compound (or other test compounds)

  • MitoSOX™ Red reagent (e.g., from Thermo Fisher Scientific)

  • Hank's Balanced Salt Solution (HBSS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture: Plate cells in appropriate culture vessels and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 1-4 hours).

  • MitoSOX™ Staining:

    • Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.

    • Remove the culture medium and wash the cells once with warm HBSS.

    • Add the MitoSOX™ working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm HBSS to remove excess dye.

  • Analysis:

    • Flow Cytometry: Trypsinize and resuspend the cells in HBSS. Analyze the fluorescence intensity in the appropriate channel (e.g., PE channel).

    • Fluorescence Microscopy: Directly visualize and capture images of the cells.

  • Data Quantification: Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial ROS.

dot

ROS_Assay_Workflow A 1. Plate and culture cells B 2. Treat with this compound / Control A->B C 3. Incubate with MitoSOX™ Red B->C D 4. Wash cells C->D E 5. Analyze by Flow Cytometry / Microscopy D->E F 6. Quantify Fluorescence E->F

Caption: Workflow for the mitochondrial ROS production assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules, often by monitoring changes in turbidity (light scattering) or fluorescence. Materials:

  • Purified tubulin (e.g., from Cytoskeleton, Inc.)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • This compound (or other test compounds)

  • Microplate reader capable of reading absorbance at 340 nm or fluorescence

Procedure:

  • Preparation:

    • Pre-warm a 96-well plate and the microplate reader to 37°C.

    • Prepare a stock solution of GTP (e.g., 10 mM).

    • Prepare serial dilutions of this compound and control compounds (e.g., paclitaxel as a promoter, vinblastine (B1199706) as an inhibitor) in General Tubulin Buffer.

  • Reaction Setup (on ice):

    • In each well of the 96-well plate, add the test compound or vehicle control.

    • Prepare the tubulin polymerization mix by adding GTP (to a final concentration of 1 mM) to the purified tubulin solution in General Tubulin Buffer.

  • Initiation of Polymerization:

    • Add the cold tubulin polymerization mix to each well to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (or fluorescence) versus time for each condition.

    • Determine the rate of polymerization (Vmax) and the extent of polymerization (plateau) for each concentration of the test compound.

    • Calculate the percentage of inhibition or promotion of tubulin polymerization relative to the vehicle control.

dot

Tubulin_Assay_Workflow A 1. Prepare reagents and pre-warm plate/reader B 2. Add test compounds to wells A->B C 3. Prepare tubulin-GTP mix on ice B->C D 4. Add tubulin mix to wells to initiate C->D E 5. Measure absorbance at 340 nm over time D->E F 6. Analyze polymerization curves E->F

Caption: Workflow for the in vitro tubulin polymerization assay.

mTOR Signaling Pathway Analysis

The impact of this compound on the mTOR pathway can be assessed by examining the phosphorylation status of key downstream targets using Western blotting. Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against:

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells with cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on mTOR pathway activity.

Conclusion

The available evidence from multiple independent studies strongly supports a dual mechanism of action for this compound, involving both the inhibition of mitochondrial respiration and the disruption of microtubule dynamics. This multifaceted approach to targeting cancer cell vulnerabilities positions this compound as a promising therapeutic candidate. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug development to further explore and validate the potential of this compound and related compounds.

References

Unveiling the Specificity of ML344 for the Quorum Sensing Receptor CqsS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Performance Comparison: ML344 vs. Natural Ligand

CompoundTargetBioassayPotency (EC50)Efficacy
This compound CqsSV. cholerae BH1578 bioluminescence0.17 µMHigh
CAI-1 CqsSV. cholerae BH1578 bioluminescence~0.1 µMHigh

Specificity Profile of this compound

A critical aspect of a chemical probe is its specificity for the intended target. This compound has been evaluated for off-target effects against a panel of mammalian receptors, demonstrating a favorable selectivity profile.

Assay TypePanelConcentrationResults
Selectivity ScreenPanel of 67 mammalian GPCRs, ion channels, and transporters10 µMLess than 50% inhibition observed for all targets. The strongest off-target activity was 44% inhibition of the melatonin (B1676174) MT1 receptor.
Target ConfirmationV. cholerae strains lacking CqsS or LuxQ receptorsActivity of this compound was dependent on the presence of CqsS.

CqsS Signaling Pathway

CqsS_Signaling_Pathway cluster_LCD Low Cell Density cluster_HCD High Cell Density CqsS_K CqsS (Kinase) LuxU_P LuxU~P CqsS_K->LuxU_P P LuxO_P LuxO~P LuxU_P->LuxO_P P Qrr Qrr sRNAs LuxO_P->Qrr HapR_Inhibit HapR Qrr->HapR_Inhibit Virulence_On Virulence Genes ON HapR_Inhibit->Virulence_On CAI1 CAI-1 / this compound CqsS_P CqsS (Phosphatase) CAI1->CqsS_P LuxU LuxU CqsS_P->LuxU dephosphorylates LuxO LuxO LuxU->LuxO HapR_Active HapR Virulence_Off Virulence Genes OFF HapR_Active->Virulence_Off

Caption: The CqsS signaling pathway in Vibrio cholerae.

Experimental Protocols

V. cholerae Bioluminescence Reporter Assay

This whole-cell assay is the primary method used to identify and characterize modulators of the CqsS pathway.

Workflow:

Bioluminescence_Assay_Workflow start V. cholerae reporter strain (e.g., BH1578) add_compound Add test compounds (e.g., this compound) start->add_compound incubate Incubate add_compound->incubate measure Measure luminescence incubate->measure analyze Analyze data (EC50 determination) measure->analyze

Caption: Workflow for the V. cholerae bioluminescence assay.

Detailed Methodology:

  • A genetically engineered V. cholerae strain (e.g., BH1578) containing a luxCDABE operon under the control of a quorum-sensing-regulated promoter is used. This strain lacks the CqsS receptor's natural ligand producer, CqsA.

  • The reporter strain is grown to a low cell density.

  • The bacterial culture is dispensed into microtiter plates.

  • Test compounds, such as this compound, are added to the wells at various concentrations.

  • The plates are incubated to allow for compound activity and induction of the lux operon.

  • Bioluminescence is measured using a luminometer.

  • The data is normalized and plotted to determine the half-maximal effective concentration (EC50) for agonists.

In Vitro CqsS Auto-phosphorylation Assay

This biochemical assay directly assesses the effect of a compound on the kinase activity of purified CqsS.

Methodology:

  • The purified cytoplasmic portion of the CqsS protein is incubated with [γ-32P]ATP.

  • Test compounds are added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period.

  • The reaction is stopped, and the proteins are separated by SDS-PAGE.

  • The gel is exposed to a phosphor screen, and the amount of radiolabeled, phosphorylated CqsS is quantified.

This guide provides a comprehensive overview of the specificity and activity of this compound as a CqsS agonist. The presented data and experimental protocols offer a valuable resource for researchers in the fields of chemical biology and infectious disease, facilitating further investigation into the modulation of bacterial quorum sensing.

References

Evaluating the Selectivity of ML344 as a Chemical Probe for CqsS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

On-Target Potency: A Quantitative Comparison

Chemical ProbeTargetAssay TypeEC50 (µM)PubChem BioAssay AID
ML344 Vibrio cholerae CqsSBioluminescence Reporter Assay11.2(--INVALID-LINK--)
Am-CAI-1 Vibrio cholerae CqsSBioluminescence Bioassay~1 - 1.5Not Available

This compound was identified through a high-throughput screen of over 350,000 compounds. Its potency was confirmed in a dose-response assay using a modified V. cholerae strain engineered to produce bioluminescence upon activation of the quorum sensing pathway.

Selectivity Profile of this compound

A critical aspect of a chemical probe's utility is its selectivity – the degree to which it interacts with its intended target versus other proteins. Ideally, a chemical probe should exhibit high potency for its target and minimal interaction with other cellular components to avoid off-target effects that can confound experimental results.

As of the latest available data, comprehensive off-target screening data for this compound against a broad panel of receptors, kinases, and other enzymes is not publicly available. The initial high-throughput screen that identified this compound was performed using a whole-organism assay, which primarily assesses the compound's ability to activate the Vibrio cholerae quorum sensing pathway. While this provides information on its on-target activity in a biological context, it does not rule out potential interactions with other bacterial or host cell proteins.

Recommendations for Researchers:

Given the absence of comprehensive selectivity data, researchers using this compound should exercise caution and consider the following:

  • Perform independent selectivity profiling: It is highly recommended to profile this compound against a panel of relevant off-targets, particularly if the experimental system involves other bacterial species or host cells.

  • Use a negative control: A structurally similar but inactive analog of this compound, if available, should be used as a negative control to help distinguish on-target from off-target effects.

  • Employ orthogonal approaches: Combining experiments using this compound with other methods, such as genetic manipulation of CqsS expression, can provide stronger evidence for the role of CqsS in a particular biological process.

Experimental Methodologies

Vibrio cholerae CqsS Bioluminescence Reporter Assay

This assay is the primary method used to determine the agonist activity of compounds targeting the CqsS receptor.

Experimental Workflow:

G cluster_prep Assay Preparation cluster_assay Bioluminescence Assay cluster_analysis Data Analysis prep_strain Prepare V. cholerae reporter strain incubation Incubate reporter strain with test compounds prep_strain->incubation prep_compounds Prepare serial dilutions of test compounds prep_compounds->incubation measurement Measure bioluminescence incubation->measurement dose_response Generate dose-response curves measurement->dose_response ec50 Calculate EC50 values dose_response->ec50

Figure 1. Experimental workflow for the Vibrio cholerae CqsS bioluminescence reporter assay.

Detailed Protocol:

  • Bacterial Strain and Growth Conditions: The Vibrio cholerae reporter strain (e.g., a ΔcqsA ΔluxS mutant carrying the luxCDABE reporter) is grown overnight in a suitable medium (e.g., LB broth) at 30°C with shaking.

  • Assay Preparation: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.1) in fresh medium. Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then added to the wells of a 96-well microplate.

  • Incubation: The diluted bacterial culture is added to the wells containing the test compounds. The plate is then incubated at 30°C for a defined period (e.g., 6-8 hours) to allow for bacterial growth and activation of the reporter system.

  • Bioluminescence Measurement: After incubation, the bioluminescence of each well is measured using a luminometer.

  • Data Analysis: The bioluminescence readings are normalized to cell density (OD600) to account for any effects of the compounds on bacterial growth. Dose-response curves are generated by plotting the normalized bioluminescence against the log of the compound concentration. The EC50 value is then determined from the dose-response curve.

Signaling Pathway

The CqsS receptor is a key component of one of the two major quorum sensing circuits in Vibrio cholerae.

G cluster_pathway Vibrio cholerae CqsS Quorum Sensing Pathway This compound This compound CqsS CqsS (Receptor) This compound->CqsS activates LuxU LuxU CqsS->LuxU dephosphorylates LuxO LuxO (Response Regulator) LuxU->LuxO dephosphorylates Qrr_sRNAs Qrr sRNAs LuxO->Qrr_sRNAs inhibits transcription HapR HapR (Master Regulator) Qrr_sRNAs->HapR represses translation Virulence_Biofilm Virulence & Biofilm Formation HapR->Virulence_Biofilm regulates

Figure 2. Simplified signaling pathway of the CqsS quorum sensing system in Vibrio cholerae activated by this compound.

Conclusion

Safety Operating Guide

Proper Disposal of ML344: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Accurate and safe disposal of the chemical probe ML344 is contingent on specific details found in its Safety Data Sheet (SDS). At present, a publicly available SDS or a specific Chemical Abstracts Service (CAS) number for this compound could not be located. This information is essential for providing detailed and compliant disposal procedures.

For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is a cornerstone of laboratory safety and environmental responsibility. The disposal of any chemical, including this compound, must be guided by the comprehensive hazard information, handling precautions, and regulatory requirements outlined in its specific SDS.

General Principles of Chemical Waste Disposal

In the absence of specific data for this compound, the following general procedures for the disposal of research chemicals should be strictly followed. These are based on established best practices in laboratory safety.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn, including:

  • Safety goggles
  • Chemical-resistant gloves (e.g., nitrile)
  • Laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound powder and any materials contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Labeling: All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The primary hazards associated with the chemical (if known from preliminary data, otherwise handle as a potentially hazardous substance).
  • The date of accumulation.

4. Storage: Store hazardous waste containers in a designated, well-ventilated satellite accumulation area within the laboratory, away from general laboratory traffic and drains.

5. Institutional Procedures: Crucially, all disposal procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines. Contact your EHS department for specific instructions and to arrange for the collection and disposal of the hazardous waste.

The Critical Role of the Safety Data Sheet (SDS)

An SDS is a standardized document that provides detailed information about a chemical's properties and hazards. For this compound, the SDS would provide critical data for disposal, including:

Information Provided by SDSRelevance to Disposal
Physical and Chemical Properties Details on solubility, stability, and reactivity with other chemicals, which are crucial for safe storage and to avoid dangerous reactions in waste containers.
Hazard Identification Information on toxicity (acute and chronic), flammability, and environmental hazards, which dictates the level of precaution required and the appropriate disposal route.
First-Aid Measures Essential in case of accidental exposure during handling and disposal.
Fire-Fighting Measures Important for understanding potential fire hazards associated with the waste.
Accidental Release Measures Provides guidance on how to safely clean up spills, and how to decontaminate surfaces and equipment.
Handling and Storage Specifies the conditions under which the chemical and its waste should be stored to prevent degradation or reaction.
Disposal Considerations This section provides specific guidance on the appropriate methods of disposal, including any required treatments before disposal, and advises on compliance with local, state, and federal regulations.

Logical Workflow for Chemical Disposal

The decision-making process for the proper disposal of any laboratory chemical, including this compound, can be visualized as a logical workflow. This process underscores the importance of obtaining the necessary safety information before proceeding.

Chemical Disposal Decision Workflow start Start: New Chemical Waste (this compound) sds_check Locate Safety Data Sheet (SDS) for this compound start->sds_check sds_found SDS Available? sds_check->sds_found consult_ehs Consult Institutional Environmental Health & Safety (EHS) sds_found->consult_ehs No follow_sds Follow Specific Disposal Procedures outlined in SDS Section 13 sds_found->follow_sds Yes general_procedures Follow General Hazardous Waste Procedures consult_ehs->general_procedures segregate Segregate Waste (Solid & Liquid) follow_sds->segregate general_procedures->segregate label_waste Label Waste Container Correctly segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End: Safe and Compliant Disposal ehs_pickup->end

Caption: Workflow for the safe and compliant disposal of a laboratory chemical.

Until a specific SDS for this compound becomes available, it is imperative to treat this compound as a substance with unknown hazards and to handle and dispose of it with the utmost caution, following the general principles of hazardous waste management and the specific directives of your institution's EHS department.

Essential Safety and Operational Guide for Handling ML344

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of ML344, including personal protective equipment (PPE), operational procedures, and disposal plans.

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to ensure personal safety and prevent contamination.

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust be worn at all times in the laboratory.
Hand Protection GlovesChemically resistant gloves should be worn.
Body Protection Lab CoatA standard laboratory coat is required.
Respiratory Protection Dust MaskRecommended when handling the powder form to avoid inhalation of dust particles.

Safe Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Use in a well-ventilated area.

  • Avoid creating dust when handling the powder form.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place.

Spill and Disposal Plan

In the event of a spill, a clear and practiced procedure will ensure a swift and safe resolution.

Spill Cleanup Protocol:

  • Assess the Spill: Determine the extent of the spill. For minor spills of this non-hazardous powder, laboratory personnel can typically manage the cleanup.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing safety glasses, gloves, and a lab coat. A dust mask is also recommended.

  • Contain the Spill: Prevent the powder from spreading.

  • Clean the Area: Carefully sweep or vacuum the spilled powder. Avoid actions that could make the powder airborne.

  • Decontaminate: Wipe the spill area with a damp cloth.

  • Dispose of Waste: Place all cleanup materials, including contaminated gloves and cloths, in a sealed bag for proper disposal according to your institution's guidelines for non-hazardous chemical waste.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous waste.

Experimental Workflow: Handling an this compound Spill

The following diagram outlines the step-by-step procedure for managing a spill of this compound in the laboratory.

Spill_Workflow cluster_prep Preparation cluster_cleanup Cleanup cluster_disposal Disposal spill This compound Spill Occurs assess Assess the Spill spill->assess don_ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat, Dust Mask) assess->don_ppe contain Contain the Powder don_ppe->contain clean Sweep or Vacuum Powder contain->clean decontaminate Wipe Area with Damp Cloth clean->decontaminate collect_waste Collect All Cleanup Waste decontaminate->collect_waste dispose Dispose as Non-Hazardous Waste collect_waste->dispose

Caption: Workflow for handling a minor spill of this compound powder.

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